molecular formula C8H4BrClFN B1376119 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile CAS No. 1426290-08-5

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Cat. No.: B1376119
CAS No.: 1426290-08-5
M. Wt: 248.48 g/mol
InChI Key: FCPQGCLAYLWCBK-UHFFFAOYSA-N
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Description

Product Overview 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS: 1426290-08-5) is a high-purity halogenated phenylacetonitrile derivative offered as a key synthetic intermediate for advanced organic and medicinal chemistry research . This compound is provided with a minimum purity of 95% and is available for immediate shipment . Applications and Research Value This multi-halogenated acetonitrile serves as a versatile building block in organic synthesis. Its molecular structure, featuring bromo, chloro, and fluoro substituents on the phenyl ring, makes it a valuable precursor in the development of more complex molecules. Its primary research applications include use as an intermediate in pharmaceutical synthesis and the creation of bioactive compounds . Researchers utilize this scaffold to explore structure-activity relationships, particularly in the design of potential ligands for biological targets . Handling and Safety For safe handling, always wear appropriate personal protective equipment, including gloves and eye/face protection . The compound should be used only in a well-ventilated environment, and all dust generation should be minimized . As with similar nitrile compounds, it may be harmful and irritating to eyes, skin, and the respiratory system . Please consult the Safety Data Sheet (SDS) before use. Intended Use This product is labeled "For Research Use Only" (RUO) and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic purposes, nor for any form of personal use.

Properties

IUPAC Name

2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile
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InChI

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPQGCLAYLWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242100
Record name Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro-
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Molecular Weight

248.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426290-08-5
Record name Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro-
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Record name Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro-
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Record name 5-Bromo-2-chloro-4-fluorophenylacetonitrile
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Foundational & Exploratory

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile CAS number 1426290-08-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS 1426290-08-5): A Versatile Halogenated Intermediate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 1426290-08-5. As a polysubstituted phenylacetonitrile, this compound is a highly valuable intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Its molecular architecture, featuring a strategically halogenated aromatic ring and a reactive acetonitrile moiety, offers multiple avenues for synthetic modification. This document details the compound's physicochemical properties, its strategic importance in medicinal chemistry, plausible synthetic routes, key chemical transformations, and essential analytical and safety protocols. The insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile building block.

Introduction: The Significance of Substituted Phenylacetonitriles

Substituted phenylacetonitriles are a cornerstone class of intermediates in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The nitrile group is a versatile functional handle, readily convertible to primary amines, carboxylic acids, amides, and aldehydes, while the "active methylene" bridge allows for facile carbon-carbon bond formation.[1][3][4]

This compound distinguishes itself through its densely functionalized aromatic ring. The presence and specific arrangement of three different halogen atoms—bromine, chlorine, and fluorine—provide a nuanced tool for modulating molecular properties and offer distinct reactive handles for complex molecular construction. This guide serves as a technical resource, elucidating the properties and synthetic utility of this compound to accelerate innovation in chemical research and development.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are typical for research-grade material and are crucial for planning synthetic applications.

PropertyValueSource(s)
CAS Number 1426290-08-5[5][6][7]
Molecular Formula C₈H₄BrClFN[5][8]
Molecular Weight 248.48 g/mol [5]
Purity Typically ≥97%[5]
Appearance Expected to be a solid (e.g., white powder)[9][10]
Storage Store sealed in a dry, dark place at room temperature.

Strategic Importance in Medicinal Chemistry and Drug Design

The unique arrangement of functional groups in this compound makes it a compound of significant interest for drug discovery. Each component of the molecule plays a strategic role.

  • Halogenation Effects : The introduction of halogens is a well-established strategy in drug design.[11] Fluorine can enhance metabolic stability and binding affinity, while chlorine and bromine increase lipophilicity, potentially improving membrane permeability. The combination of these three halogens offers a sophisticated method to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

  • The Aryl Bromide Handle : The carbon-bromine bond is a key reactive site for modern cross-coupling reactions.[12] It serves as a versatile anchor point for palladium-catalyzed reactions such as Suzuki-Miyaura (forming C-C bonds) and Buchwald-Hartwig amination (forming C-N bonds), allowing for the systematic elaboration of the molecular core.[4][12]

  • Halogen Bonding : Bromine and chlorine atoms can act as halogen bond donors, forming specific, directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets such as proteins.[11][13] This interaction can significantly contribute to binding affinity and selectivity.

Caption: Key reactive sites and their synthetic potential.

Synthetic Pathways and Methodologies

While specific proprietary synthesis routes for this compound are not publicly disclosed, a chemically sound and robust pathway can be proposed based on established organic chemistry principles. A common and effective method for preparing phenylacetonitriles is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with a cyanide salt.[1]

Caption: Plausible workflow for the synthesis of the title compound.

Experimental Protocol: Cyanation of a Substituted Benzyl Bromide

This protocol describes a general, self-validating procedure applicable to the synthesis of this compound from its corresponding benzyl bromide precursor.

Objective: To synthesize the target phenylacetonitrile via nucleophilic substitution.

Materials:

  • 5-Bromo-2-chloro-4-fluorobenzyl bromide (1.0 equiv)

  • Sodium cyanide (NaCN) (1.2 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the substituted benzyl bromide in anhydrous DMSO.

    • Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic. An inert atmosphere prevents side reactions.

  • Cyanide Addition: Carefully add sodium cyanide to the solution in portions. A slight exotherm may be observed.

    • Causality: Portion-wise addition allows for better temperature control. A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Quenching: Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Trustworthiness: This step quenches the reaction and precipitates the organic product, which has low water solubility. Caution: This step must be performed in a well-ventilated fume hood as residual cyanide will react with water/acid to produce highly toxic HCN gas. The aqueous waste must be treated with bleach or hydrogen peroxide before disposal to neutralize cyanide.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

    • Causality: The water wash removes residual DMSO, while the brine wash removes bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the final product.

Key Chemical Transformations and Applications

The true value of this intermediate lies in its capacity for divergent synthesis, where each functional group can be addressed selectively to build a library of complex molecules.

Divergent_Synthesis cluster_main Divergent Synthetic Applications Start 2-(5-Bromo-2-chloro-4- fluorophenyl)acetonitrile Amine Primary Amine (via Reduction, e.g., LiAlH₄) Start->Amine -C≡N → -CH₂NH₂ Acid Carboxylic Acid (via Hydrolysis, e.g., H₂SO₄/H₂O) Start->Acid -C≡N → -COOH Alkylated α-Alkylated Product (via Base + R-X) Start->Alkylated α-C-H → α-C-R Suzuki Biaryl Compound (via Suzuki Coupling) Start->Suzuki Ar-Br → Ar-R' Buchwald Arylamine (via Buchwald-Hartwig) Start->Buchwald Ar-Br → Ar-NR₂

Caption: Divergent synthetic pathways from the core molecule.

Transformations of the Nitrile Group
  • Reduction to Primary Amines: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation to yield the corresponding phenethylamine, a common scaffold in pharmaceuticals.[4]

  • Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile undergoes hydrolysis to form 2-(5-bromo-2-chloro-4-fluorophenyl)acetic acid.[3][4] This introduces a carboxylic acid moiety, which is a key functional group for forming amides or esters.

Reactions at the Aryl-Bromine Bond
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, enabling the formation of biaryl structures or the introduction of alkyl/alkenyl groups. This is a foundational C-C bond-forming reaction in modern drug discovery.[12]

  • Buchwald-Hartwig Amination: This reaction allows for the palladium-catalyzed formation of a C-N bond between the aryl bromide and a primary or secondary amine.[4][12] It is an indispensable tool for synthesizing arylamine-containing compounds.

Alkylation of the α-Carbon

The methylene protons adjacent to the nitrile group are acidic and can be removed by a suitable base (e.g., sodium hydride, LDA) to form a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form a new C-C bond at the α-position.[3][14] Care must be taken to control reaction conditions to avoid potential over-alkylation.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following techniques are standard for a molecule of this structure.

TechniqueExpected Signature
¹H NMR Signals in the aromatic region (approx. 7.0-8.0 ppm) with coupling patterns dictated by the halogen substituents. A singlet or AB quartet for the benzylic -CH₂- protons (approx. 3.8-4.2 ppm).
¹⁹F NMR A singlet or doublet in the typical aryl-fluoride region, showing coupling to adjacent aromatic protons.
¹³C NMR Characteristic peaks for the nitrile carbon (approx. 115-120 ppm), the benzylic carbon, and distinct signals for the halogen-substituted aromatic carbons.
Mass Spec (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight. The spectrum will display a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio).
Infrared (IR) A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While specific toxicology data is not available, related phenylacetonitrile compounds carry GHS07 (Harmful) warnings.[15]

  • Hazard Statements (Assumed): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and dark place to ensure chemical stability.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special neutralization procedures.

Conclusion

This compound is more than a simple chemical; it is a highly engineered synthetic tool. Its multifunctionality, derived from the strategically placed halogen atoms and the versatile nitrile group, provides chemists with a powerful platform for constructing complex and novel molecular architectures. By understanding its reactivity and applying modern synthetic methodologies, researchers in drug discovery and materials science can unlock its considerable potential to drive innovation and accelerate the development of next-generation chemical entities.

References

An In-Depth Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile: Molecular Structure, Weight, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a halogenated aromatic nitrile of significant interest in synthetic chemistry. We will dissect its molecular structure, confirm its molecular weight through compositional analysis, and present its key physicochemical identifiers. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex chemical building blocks. The guide offers insights into the compound's structural characteristics, predicted spectroscopic signatures, and plausible synthetic pathways, establishing a foundational understanding for its application in advanced chemical synthesis.

Introduction to a Versatile Synthetic Intermediate

Phenylacetonitrile and its derivatives are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of multiple halogen atoms onto the phenyl ring, as seen in this compound, creates a highly functionalized and versatile chemical scaffold. The distinct electronic properties and reactivity of bromine, chlorine, and fluorine atoms at specific positions, combined with the synthetically malleable nitrile group, allow for regioselective modifications and complex molecular assembly. This guide serves to elucidate the fundamental molecular and physical properties of this compound, providing the necessary technical foundation for its effective use in research and development.

Molecular Identity and Physicochemical Properties

The unique identity of any chemical compound is established by a set of internationally recognized identifiers and its fundamental physical properties. These data points are critical for regulatory compliance, accurate experimental design, and computational modeling.

Chemical Identifiers

The following table summarizes the core identifiers for this compound.

IdentifierValueSource(s)
CAS Number 1426290-08-5[1][2][3]
Molecular Formula C₈H₄BrClFN[1][2]
Molecular Weight 248.48 g/mol [1]
IUPAC Name This compoundInferred from structure
Canonical SMILES C1=C(C(=C(C=C1CC#N)F)Cl)BrInferred from structure
Predicted Physicochemical Data

While extensive experimental data for this specific compound is not publicly cataloged, its properties can be reliably predicted based on its structure and comparison with similar molecules. It is expected to be a solid at room temperature with low aqueous solubility, characteristic of halogenated aromatic compounds.

Molecular Structure and Visualization

The chemical behavior and synthetic utility of this compound are direct consequences of its molecular architecture.

Structural Connectivity

The molecule is composed of a central benzene ring substituted at four positions:

  • C1: Attached to a methylene (-CH₂-) group, which is in turn bonded to a nitrile (-C≡N) group. This entire substituent is an acetonitrile group.

  • C2: Substituted with a chlorine atom.

  • C4: Substituted with a fluorine atom.

  • C5: Substituted with a bromine atom.

This specific substitution pattern dictates the electronic distribution within the aromatic ring and the steric environment around its reactive sites.

Molecular Visualization

A 2D representation of the molecular structure provides a clear view of atomic connectivity. The following diagram was generated using the Graphviz DOT language to illustrate these connections.

Caption: 2D structure of this compound.

Predicted Spectroscopic Profile

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following profiles are predicted based on the known structure.

  • ¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The proton at C3 would likely appear as a singlet (or a narrowly split doublet due to long-range coupling with fluorine), and the proton at C6 would also be a singlet. The methylene (-CH₂) protons would appear as a sharp singlet further upfield.

  • ¹³C NMR: The spectrum should display 8 distinct signals: 6 for the aromatic carbons (each uniquely influenced by the substituents), one for the methylene carbon, and one for the nitrile carbon (typically appearing downfield around 115-120 ppm).

  • Mass Spectrometry (MS): The mass spectrum would be highly characteristic. The molecular ion peak (M+) would appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a distinctive pattern of M, M+2, and M+4 peaks, confirming the presence of one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected. A sharp, intense peak around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. The 1400-1600 cm⁻¹ region will show absorptions from the aromatic C=C bond stretching.

Synthetic Strategy and Experimental Protocol

While specific synthetic procedures for this exact molecule are proprietary, a robust and logical pathway can be designed based on established organic chemistry principles. A common method for preparing phenylacetonitriles involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the corresponding toluene derivative, 1-bromo-4-chloro-5-fluoro-2-methylbenzene.

workflow Start 1-Bromo-4-chloro-5-fluoro-2-methylbenzene Step1 Radical Bromination (e.g., NBS, AIBN) Start->Step1 Intermediate 1-(Bromomethyl)-5-bromo-2-chloro-4-fluorobenzene Step1->Intermediate Step2 Nucleophilic Substitution (e.g., NaCN in DMSO) Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible two-step synthetic workflow.

Generalized Experimental Protocol: Cyanation of Benzyl Bromide

This protocol describes the second step of the proposed synthesis, a standard procedure for converting a benzyl halide to a phenylacetonitrile.

Disclaimer: This protocol is illustrative and must be adapted and optimized. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment. Cyanide salts are highly toxic.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge sodium cyanide (1.1 equivalents) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Initiation: Begin vigorous stirring under a nitrogen atmosphere and heat the mixture to 50-60 °C to ensure the dissolution of the cyanide salt.

  • Substrate Addition: Dissolve the starting material, 1-(bromomethyl)-5-bromo-2-chloro-4-fluorobenzene (1.0 equivalent), in a minimal amount of DMSO. Add this solution dropwise to the heated cyanide mixture over 30 minutes, maintaining the internal temperature below 70 °C.

  • Reaction Monitoring: Allow the reaction to stir at 60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which will precipitate the organic product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.[4]

Applications in Modern Synthesis

As a poly-halogenated building block, this compound is primed for use in complex molecular synthesis.

  • Pharmaceutical Intermediates: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities in active pharmaceutical ingredients (APIs).

  • Cross-Coupling Reactions: The carbon-bromine bond is a well-established handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. The other halogens remain as potential sites for further, differentiated reactivity.

  • Scaffold Decoration: The compound serves as a rigid scaffold onto which other functional groups can be strategically added, building molecular complexity in a controlled manner. Related dihalogenated benzonitriles are actively used as scaffolds for APIs.[5]

Conclusion

This compound is a chemical intermediate with significant potential, defined by its precise molecular weight of 248.48 g/mol and its highly functionalized structure. The strategic placement of bromo, chloro, and fluoro substituents, along with a versatile nitrile group, provides multiple avenues for synthetic elaboration. A thorough understanding of its structure, as detailed in this guide, is the first step for any researcher aiming to leverage its unique chemical properties for the creation of novel and valuable molecules.

References

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Introduction

This guide provides a detailed technical analysis of the spectral data for this compound, a substituted phenylacetonitrile derivative of interest in synthetic chemistry and drug discovery. The structural characterization of such molecules is paramount for confirming identity, purity, and ensuring reproducibility in research and development settings. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of molecular structures.

This document serves as a practical resource for researchers, scientists, and drug development professionals. It offers a predictive analysis of the compound's spectral features, explains the rationale behind these predictions based on fundamental principles, and provides robust, self-validating protocols for data acquisition.

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₄BrClFN[1]

  • Molecular Weight: 248.48 g/mol [1]

  • CAS Number: 1426290-08-5[1][2]

alt text

(Note: A placeholder image is used. In a real-world scenario, a chemical drawing of the structure would be inserted here.)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, one can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the aromatic protons and the benzylic methylene protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.75Doublet (d)1HH-6This proton is deshielded by the adjacent bromine atom. It is coupled to the fluorine atom, resulting in a doublet with a characteristic ³JH-F coupling constant.
~ 7.30Doublet (d)1HH-3This proton is coupled to the adjacent fluorine atom, appearing as a doublet with a ⁴JH-F coupling constant. Its chemical shift is influenced by the ortho-chloro and para-bromo substituents.
~ 3.80Singlet (s)2H-CH₂CNThe two methylene protons are chemically equivalent and adjacent to the electron-withdrawing aromatic ring and nitrile group, shifting them downfield. They have no adjacent protons to couple with, hence they appear as a singlet.
¹³C NMR Spectroscopy (Carbon NMR)

Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum is predicted to display eight unique signals, one for each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 (d, ¹JC-F ≈ 250 Hz)C-4The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JC-F) and is significantly deshielded by the electronegative fluorine atom.
~ 135 (d, ²JC-F ≈ 20 Hz)C-5This carbon is deshielded by the attached bromine and shows a smaller two-bond coupling to fluorine.
~ 132 (d, ²JC-F ≈ 15 Hz)C-3The chemical shift is influenced by the adjacent fluorine (two-bond coupling) and the C-2 chloro substituent.
~ 129 (d, ³JC-F ≈ 5 Hz)C-2This carbon is attached to chlorine, causing a downfield shift. A small three-bond coupling to fluorine is expected.
~ 125 (d, ³JC-F ≈ 5 Hz)C-6The chemical shift of this carbon is primarily influenced by its position relative to the bromine and the cyanomethyl group.
~ 120C-1This quaternary carbon's shift is influenced by the attached chloro and cyanomethyl groups. It may appear as a weaker signal.[3]
~ 116-C≡NThe nitrile carbon typically appears in this region of the spectrum.[4] As a quaternary carbon, its signal intensity may be low.[3]
~ 28-CH₂CNThe aliphatic methylene carbon is shielded relative to the aromatic carbons and appears significantly upfield.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small molecules like the topic compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals. c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer probes to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise. d. For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. b. Phase correct the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample (5-10 mg) b Add Deuterated Solvent (~0.6 mL CDCl3) a->b c Dissolve Sample b->c d Insert Sample into Spectrometer c->d e Tune & Shim Probes d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform (FID -> Spectrum) f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Structure Elucidation i->j

Workflow for NMR Spectroscopic Analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is expected to be highly characteristic due to the presence of bromine and chlorine, both of which have distinctive isotopic distributions (⁷⁹Br:⁸¹Br ≈ 50.7:49.3; ³⁵Cl:³⁷Cl ≈ 75.8:24.2).

Key Predicted Features:

  • Molecular Ion (M⁺) Cluster: The most telling feature will be the isotopic cluster for the intact molecular ion.

    • M⁺: The peak for the ion containing the most abundant isotopes (C₈H₄⁷⁹Br³⁵ClFN) will appear at m/z 247.

    • M+2: A peak of nearly equal or slightly higher intensity will appear at m/z 249, corresponding to ions containing either ⁸¹Br or ³⁷Cl.

    • M+4: A smaller peak will appear at m/z 251, corresponding to the ion containing both ⁸¹Br and ³⁷Cl. The relative intensities of this cluster provide a definitive fingerprint for the presence of one bromine and one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the cyanomethyl radical (•CH₂CN): This would result in a fragment ion cluster around m/z 207, 209, and 211, corresponding to the [M - 40]⁺ ion.

    • Loss of Bromine (•Br): Cleavage of the C-Br bond would yield a fragment ion cluster around m/z 168 and 170.

    • Loss of Chlorine (•Cl): Cleavage of the C-Cl bond would yield a fragment ion cluster around m/z 212 and 214.

Summary of Predicted MS Data:

m/z (Predicted)IonComments
247, 249, 251[C₈H₄BrClFN]⁺ (M⁺)Molecular ion cluster. The characteristic isotopic pattern confirms the presence of one Br and one Cl atom.
207, 209, 211[C₇H₃BrClFN]⁺Fragment resulting from the loss of the •CH₂CN group.
168, 170[C₈H₄ClFN]⁺Fragment resulting from the loss of a •Br radical.
Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable small molecules.

1. Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. b. Filter the solution if any particulate matter is present. c. Transfer the solution to a GC autosampler vial.

2. GC-MS Instrument Setup: a. Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280 °C to ensure rapid volatilization. b. Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column). A temperature gradient is applied to the column oven (e.g., starting at 50 °C and ramping to 300 °C) to separate the analyte from any impurities. c. Ionization: As the compound elutes from the GC column, it enters the MS ion source. For Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. d. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

3. Data Acquisition and Analysis: a. The detector records the abundance of ions at each m/z value. b. The software plots the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte. c. Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Analysis) cluster_data Data Interpretation a Prepare Dilute Solution (~1 mg/mL) b Transfer to GC Vial a->b c Injection & Volatilization b->c d Separation on Capillary Column c->d e Ionization (70 eV EI) d->e f Mass Analysis (Quadrupole) e->f g Detection f->g h Analyze Isotopic Pattern & Fragmentation g->h i Confirm Molecular Structure h->i

Workflow for GC-MS Analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through a combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, with predictable chemical shifts and coupling patterns dictated by the unique electronic environment of the substituted aromatic ring. Mass spectrometry offers definitive confirmation of the molecular weight and elemental composition through its highly characteristic molecular ion isotopic cluster, a direct consequence of the presence of both bromine and chlorine. The methodologies and predictive data presented in this guide provide a robust framework for the synthesis, characterization, and quality control of this compound, ensuring scientific integrity for researchers in the field.

References

A Technical Guide to the Solubility of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a complex halogenated aromatic compound. We will explore the theoretical principles dictating its solubility based on molecular structure, provide a predictive assessment of its behavior in a range of common organic solvents, and detail a robust experimental protocol for empirical solubility determination. This document is intended to serve as a foundational resource for scientists working with this molecule, enabling informed solvent selection for synthesis, crystallization, and analytical applications.

Introduction: Understanding the Molecule

This compound (CAS No. 1426290-08-5) is a substituted phenylacetonitrile with a molecular formula of C₈H₄BrClFN and a molecular weight of approximately 248.48 g/mol [1]. Its structure is characterized by a benzene ring heavily substituted with three different halogens (bromine, chlorine, and fluorine) and a polar acetonitrile group (-CH₂CN).

The interplay between the large, hydrophobic, and electron-rich halogenated aromatic ring and the highly polar nitrile functional group dictates its solubility. Understanding this balance is essential for any laboratory or process chemistry application. Solubility directly impacts:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient collision and reaction.

  • Purification: Selecting appropriate solvents for techniques like recrystallization is paramount for achieving high purity[2].

  • Drug Development: The solubility of an API or its intermediates is a key factor in bioavailability and formulation[3].

Theoretical Framework & Predictive Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents[4][5][6][7]. The molecule this compound possesses distinct polar and nonpolar regions, making its behavior nuanced.

  • Nonpolar Character: The phenyl ring substituted with bromo-, chloro-, and fluoro- groups contributes to a significant nonpolar, hydrophobic surface area. These groups primarily interact via van der Waals forces.

  • Polar Character: The acetonitrile (-CH₂CN) functional group contains a carbon-nitrogen triple bond, which creates a strong dipole moment. This group is capable of engaging in dipole-dipole interactions with polar solvent molecules[4][8].

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Relative SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents possess strong dipoles that can effectively solvate the polar nitrile group, while their organic nature accommodates the nonpolar aromatic ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate Alcohols can interact with the nitrile group, but their hydrogen-bonding network may be disrupted by the large, nonpolar part of the molecule, potentially limiting solubility compared to aprotic solvents.
Nonpolar Hexane, Heptane, Toluene, Diethyl EtherLow to Very Low The strong dipole of the nitrile group cannot be effectively solvated by these nonpolar solvents, leading to poor solubility despite favorable interactions with the aromatic ring[5][8].
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can effectively solvate both the halogenated ring and, to some extent, the nitrile group.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is a valuable starting point, empirical determination is essential for accurate process development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method [3][9][10]. This method measures the concentration of a saturated solution of the compound after it has been allowed to equilibrate in a specific solvent for an extended period.

Workflow for Solubility Determination

The following diagram outlines the critical steps in the experimental workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 2-(...)-acetonitrile prep_solvent Measure precise volume of solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute analyze Analyze via HPLC-UV or LC-MS dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate end Final Result calculate->end Report Solubility (e.g., in mg/mL)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol describes a standard procedure for determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2-5 mL glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment to guarantee saturation[9].

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 72 hours[3][11].

  • Phase Separation: After equilibration, remove the vial and allow it to stand for a short period. To separate the saturated solution from the excess solid, centrifuge the vial at high speed[11].

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

  • Dilution: Prepare a precise dilution of the filtered saturated solution using a calibrated volumetric flask and fresh solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response to a previously prepared calibration curve of the compound.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

Factors Influencing Solubility & Molecular Interactions

The solubility of this compound is not static; it is influenced by several factors, primarily the nature of the solvent and temperature.

The diagram below illustrates the key intermolecular forces at play between the solute and different types of solvents, which underpins the predicted solubility trends.

G cluster_solute solute This compound polar_group Polar Nitrile Group (-C≡N) nonpolar_group Nonpolar Halogenated Aromatic Ring polar_aprotic Polar Aprotic Solvent (e.g., Acetone) polar_group->polar_aprotic Strong Dipole-Dipole Interaction nonpolar Nonpolar Solvent (e.g., Hexane) polar_group->nonpolar Weak / Unfavorable Interaction nonpolar_group->polar_aprotic Moderate van der Waals nonpolar_group->nonpolar Strong van der Waals (London Dispersion)

Caption: Solute-solvent interactions governing solubility.

As shown, polar aprotic solvents are predicted to be most effective because they can strongly interact with the polar nitrile group while also accommodating the nonpolar ring. Conversely, nonpolar solvents interact well with the ring but fail to solvate the highly polar nitrile, resulting in poor overall solubility.

Conclusion and Practical Implications

This guide establishes a framework for understanding and determining the solubility of this compound. The molecule's dual polar and nonpolar nature suggests highest solubility in polar aprotic solvents like acetone, THF, or DMSO, and lowest solubility in nonpolar alkanes. For drug development professionals and synthetic chemists, this predictive understanding is crucial for initial solvent screening. However, for process optimization, purification, and formulation, the empirical data derived from the detailed Shake-Flask protocol is indispensable. Accurate solubility data enables the rational design of crystallization processes, the avoidance of precipitation issues in reactions, and the development of effective analytical methods.

References

Navigating the Synthesis and Handling of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of a dedicated SDS for 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a conservative risk assessment must be performed by extrapolating data from similar phenylacetonitrile derivatives.

Table 1: Comparative Hazard Profile of Analogous Phenylacetonitriles

Hazard Classification(2-Bromophenyl)acetonitrile[2]4-Fluorophenylacetonitrile[3]Phenylacetonitrile[4][5]Anticipated for this compound
Acute Oral Toxicity Category 3Category 4Category 3Likely Category 3: Toxic if swallowed
Acute Dermal Toxicity Category 3Category 4Category 3Likely Category 3: Toxic in contact with skin
Acute Inhalation Toxicity Category 3 (Vapors)Category 4 (Vapors)Fatal if inhaled (Category 2/3)Likely Category 3: Toxic if inhaled
Skin Corrosion/Irritation Category 2Category 2-Likely Category 2: Causes skin irritation
Serious Eye Damage/Irritation Category 2Category 2Category 2ALikely Category 2: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Category 3 (Respiratory)Category 3 (Respiratory)Likely Category 3: May cause respiratory irritation

The consistent toxicity profile across these analogs, particularly the acute toxicity via oral, dermal, and inhalation routes, strongly suggests that this compound should be handled as a substance with significant acute toxicity. The presence of multiple halogen substituents on the aromatic ring may also contribute to increased persistence and potential for bioaccumulation, a known concern for halogenated aromatic compounds.[6][7]

Causality of Toxicity: The nitrile functional group can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Furthermore, halogenated aromatic compounds can exhibit a range of toxic effects, including neurotoxicity and endocrine disruption.[6][8] The combination of these structural features necessitates a high degree of caution.

Engineering Controls: The First Line of Defense

To minimize exposure, all manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[9][10]

G cluster_lab Laboratory Environment cluster_fume_hood Inside Fume Hood Fume_Hood Chemical Fume Hood Experiment Handling/Reaction Researcher Researcher with PPE Researcher->Experiment Manipulates Compound 2-(5-Bromo-2-chloro-4- fluorophenyl)acetonitrile Compound->Experiment

Caption: Workflow for handling the compound within a chemical fume hood.

The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute). For procedures with a higher risk of aerosol generation, such as weighing of the solid material or solvent removal under reduced pressure, additional containment measures like a glove box or a ventilated balance enclosure are recommended.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the high acute toxicity and irritant properties of analogous compounds, a comprehensive PPE strategy is mandatory.[11][12]

  • Hand Protection: Double gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or Viton) layered on top. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[10]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3][13]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or a disposable coverall (e.g., Tyvek) should be worn.[14]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a properly fitted respirator is necessary. A full-face respirator with combination organic vapor/P100 cartridges is recommended.[11][14]

G PPE Personal Protective Equipment (PPE) Hand Protection Eye/Face Protection Body Protection Respiratory Protection Hand Double Gloving (Nitrile + Neoprene/Viton) PPE:f0->Hand Eye Chemical Splash Goggles + Full-Face Shield PPE:f1->Eye Body Flame-Resistant Lab Coat (Chemically Resistant Apron/Coverall as needed) PPE:f2->Body Respiratory Fitted Respirator (Organic Vapor/P100 Cartridges) PPE:f3->Respiratory

Caption: Required Personal Protective Equipment for handling the compound.

Safe Handling and Storage Protocols

Handling:

  • Always work in a well-ventilated area, specifically within a chemical fume hood.[15]

  • Avoid the formation of dust and aerosols.[16]

  • Do not eat, drink, or smoke in the laboratory.[17]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Use dedicated laboratory equipment (glassware, spatulas, etc.) for this compound and decontaminate it thoroughly after use.

Storage:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]

  • Store in a locked cabinet or a secure area with restricted access.[2][4]

Emergency Procedures: Preparedness and Response

Spill Management:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described in Section 3, including respiratory protection.

  • Containment and Absorption: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully cover with a damp cloth or absorbent pads to avoid generating dust.

  • Collection and Disposal: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Firefighting Measures:

  • Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).[3]

  • Specific Hazards: Thermal decomposition may produce highly toxic and corrosive gases, including hydrogen cyanide, hydrogen halides (HBr, HCl, HF), and oxides of nitrogen and carbon.[2][3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. By implementing robust engineering controls, adhering to stringent PPE protocols, and being prepared for emergency situations, researchers can safely harness the synthetic potential of this compound. The principles of chemical hygiene, informed by data from analogous structures, provide a solid foundation for a culture of safety in the laboratory.

References

A Comprehensive Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a key intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, outlines plausible synthetic routes, discusses its critical role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, and provides robust protocols for its handling, quality control, and analysis.

Introduction: The Strategic Importance of a Halogenated Phenylacetonitrile

This compound, bearing the CAS Number 1426290-08-5, is a highly functionalized aromatic compound.[1][2] Its strategic importance in medicinal chemistry is derived from its utility as a versatile building block. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring offers medicinal chemists a scaffold with tunable electronic properties and multiple reactive sites for further molecular elaboration.[3] This polysubstituted pattern is particularly relevant in the construction of diarylmethane moieties, which form the core structure of several modern therapeutic agents.

The nitrile functional group is a valuable synthon in organic synthesis, readily convertible into a variety of other functionalities such as primary amines, carboxylic acids, and ketones.[4] This versatility makes this compound a crucial precursor for creating complex molecular architectures in the pursuit of novel drug candidates.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1426290-08-5[1][2]
Molecular Formula C₈H₄BrClFN[1]
Molecular Weight 248.48 g/mol [1]
Purity (Typical) ≥97%[1]

This compound is available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. Researchers can procure this intermediate from vendors such as ChemUniverse, ChemNet, and AbacipharmTech.[1][2][5]

Synthesis and Reaction Mechanisms

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible and efficient synthesis would likely involve a two-step process starting from the corresponding benzyl halide.

Proposed Synthetic Pathway

The most probable synthetic route involves the cyanomethylation of a suitable 5-bromo-2-chloro-4-fluorobenzyl halide. This pathway is illustrated in the workflow diagram below.

G cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation start 5-Bromo-2-chloro-4-fluorotoluene step1 Radical Halogenation (e.g., NBS, AIBN) start->step1 intermediate 5-Bromo-2-chloro-4-fluorobenzyl bromide step1->intermediate step2 Nucleophilic Substitution (e.g., NaCN in DMSO) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Considerations

Step 1: Benzylic Halogenation

The initial step would likely be a free-radical halogenation of 5-bromo-2-chloro-4-fluorotoluene at the benzylic position. Reagents such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) are standard for this type of transformation. The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic carbon due to the stability of the resulting benzyl radical.

Step 2: Nucleophilic Cyanation

The resulting 5-bromo-2-chloro-4-fluorobenzyl bromide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This is a classic SN2 reaction where the cyanide ion displaces the bromide, forming the desired carbon-carbon bond and yielding the final product.

Application in the Synthesis of SGLT2 Inhibitors

The primary application of this compound and structurally related compounds is in the synthesis of C-aryl glucoside SGLT2 inhibitors.[6] This class of drugs, including Dapagliflozin and Empagliflozin, has revolutionized the treatment of type-2 diabetes.[6][7]

The bromo-chloro-phenyl moiety of the acetonitrile serves as a precursor to the diarylmethane core of these drugs. The synthetic strategy typically involves the conversion of the nitrile to a different functional group, followed by a coupling reaction with a protected glucose derivative.

G cluster_intermediate Key Intermediate cluster_transformation Chemical Transformations cluster_product Final Product Class intermediate This compound transform1 Functional Group Transformation intermediate->transform1 transform2 Coupling with Protected Glucose Derivative transform1->transform2 product SGLT2 Inhibitor (e.g., Dapagliflozin) transform2->product

Caption: Role as an intermediate in SGLT2 inhibitor synthesis.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful application in multi-step pharmaceutical syntheses. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical techniques for quality control.

High-Performance Liquid Chromatography (HPLC) Protocol

A general reversed-phase HPLC method can be developed for purity assessment.

Protocol:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure sharp peaks) is recommended.[8]

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).

  • Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 5-10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Protocol

GC with a flame ionization detector (FID) is also a suitable method for purity analysis.

Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250-280 °C.

  • Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C, to ensure elution of the compound and any potential impurities.

  • Detector: FID at 280-300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or acetone.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar halogenated phenylacetonitriles indicate that this compound should be handled with care.

Hazard Assessment:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and serious eye irritation. May also cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry, particularly in the synthesis of SGLT2 inhibitors. Its polysubstituted aromatic ring and versatile nitrile functionality provide a robust platform for the construction of complex active pharmaceutical ingredients. A comprehensive understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in drug discovery and development programs.

References

A Technical Guide to Unlocking the Research Potential of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS No: 1426290-08-5) is a halogen-rich, functionally dense aromatic compound that remains significantly underexplored in the scientific literature.[1][2][3] Its unique substitution pattern—featuring a reactive benzylic nitrile, an acidic α-methylene bridge, and three distinct halogen atoms on the phenyl ring—presents a wealth of opportunities for synthetic innovation. This guide provides a senior application scientist’s perspective on the strategic potential of this molecule. We will dissect its inherent chemical reactivity, propose high-impact research trajectories in medicinal chemistry and materials science, and provide actionable experimental protocols to serve as a launchpad for new discovery programs.

Part 1: Molecular Profile and Strategic Importance

The utility of a chemical building block is defined by its structural features and resulting physicochemical properties. This compound is not merely an intermediate; it is a platform for complex, multi-vector synthesis.

Physicochemical Characteristics

A summary of the key properties of the title compound is presented below. These parameters are crucial for predicting its behavior in both reaction media and biological systems.

PropertyValueSource
CAS Number 1426290-08-5[1][2]
Molecular Formula C₈H₄BrClFN[1][4]
Molecular Weight 248.48 g/mol [1]
Monoisotopic Mass 246.91997 Da[4]
Predicted XlogP 3.0[4]
Purity (Typical) >97%[1]

The moderate XlogP value suggests a balance between aqueous solubility and lipid permeability, a desirable starting point for developing orally bioavailable drug candidates.

Part 2: A Strategic Analysis of Chemical Reactivity

The immense potential of this compound stems from the differential reactivity of its functional groups. A carefully planned synthetic sequence can leverage this to achieve highly specific molecular architectures.

The α-Methylene Bridge: A Nucleophilic Hub

The protons on the carbon adjacent to both the phenyl ring and the electron-withdrawing cyano group are acidic. This allows for easy deprotonation with a suitable base to form a stabilized carbanion, which can act as a potent nucleophile.

Key Potential Reactions:

  • Alkylation/Arylation: The carbanion can be readily alkylated using alkyl halides. This is a foundational reaction for this class of compounds.[5][6] Care must be taken to avoid over-alkylation, which can be mitigated by using a slight excess of the phenylacetonitrile, controlling temperature, and choosing an appropriate base.[6]

  • Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensations with aldehydes and ketones to generate substituted alkenes, which are themselves valuable synthetic intermediates.[7]

The Cyano Group: A Versatile Chemical Handle

The nitrile functionality is one of the most versatile groups in organic synthesis. It can be transformed into a variety of other functional groups, providing access to a wide range of compound classes.

Key Potential Transformations:

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively. This is a common step in converting a nitrile intermediate into a final drug molecule.[6]

  • Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄, H₂/catalyst). This introduces a basic nitrogen atom, crucial for many pharmacophores.

  • Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, a well-known bioisostere for carboxylic acids in medicinal chemistry.

The Aromatic Ring: A Platform for Sequential Cross-Coupling

The phenyl ring is decorated with three different halogens, each with a distinct reactivity profile in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is the molecule's most powerful feature, enabling programmed, site-selective functionalization.

Reactivity Hierarchy for Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): C-Br > C-Cl >> C-F

This hierarchy allows a chemist to first perform a reaction at the most reactive C-Br bond, purify the product, and then conduct a second, different coupling reaction at the C-Cl bond, leaving the robust C-F bond untouched. This provides a clear and reliable path to complex, tri-substituted phenyl derivatives.

G cluster_reactivity Primary Reaction Sites Core 2-(5-Bromo-2-chloro-4- fluorophenyl)acetonitrile Alpha_C α-Methylene Carbon (Nucleophilic) Core->Alpha_C Base Cyano_N Cyano Group (Electrophilic/Cyclization) Core->Cyano_N Reduction/ Cycloaddition Bromo_C C-Br Bond (Most Reactive Coupling Site) Core->Bromo_C Pd Catalyst (Condition Set 1) Chloro_C C-Cl Bond (Secondary Coupling Site) Core->Chloro_C Pd Catalyst (Condition Set 2) Alkylated α-Alkylated Product Alpha_C->Alkylated R-X Amine Primary Amine Cyano_N->Amine [H] Tetrazole Tetrazole Derivative Cyano_N->Tetrazole NaN₃ Suzuki1 Suzuki Product 1 (at C-Br) Bromo_C->Suzuki1 Ar-B(OH)₂ Suzuki2 Suzuki Product 2 (at C-Cl) Chloro_C->Suzuki2 Ar'-B(OH)₂ Suzuki1->Chloro_C Sequential Reaction

Caption: Reactivity map of this compound.

Part 3: High-Potential Research Trajectories

The unique reactivity profile of this molecule opens several avenues for investigation, particularly in fields reliant on novel, complex small molecules.

Trajectory 1: Medicinal Chemistry & Drug Discovery

Substituted phenylacetonitriles and related halogenated aromatics are privileged scaffolds in drug discovery, appearing in molecules targeting a wide range of diseases.[8][]

  • As a Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Tofacitinib and Ruxolitinib, feature complex, substituted heterocyclic cores built upon aromatic precursors.[] The title compound provides an ideal starting point for synthesizing libraries of compounds for screening against kinase panels. Sequential cross-coupling can be used to introduce moieties known to interact with the hinge region or the solvent-front of the ATP-binding pocket.

  • Fragment-Based Lead Discovery (FBLD): With a molecular weight under 250 g/mol , this molecule fits the criteria for a "fragment." It can be included in a fragment screening library to identify initial, low-affinity hits against therapeutic targets like carbonic anhydrases or aldo-keto reductases.[10][11] The multiple vectors for chemical modification allow for efficient "fragment growing" or "fragment linking" to rapidly increase potency and selectivity.

  • Intermediate for SGLT2 Inhibitors: The (5-bromo-2-chlorophenyl) substructure is a key component in the synthesis of certain glucopyranosyl-substituted benzyl-benzene derivatives, which are potent SGLT2 inhibitors for the treatment of diabetes.[12] This molecule could serve as a direct precursor for novel analogues in this class.

Trajectory 2: Synthesis of Novel Heterocyclic Systems

The juxtaposition of the nitrile and the ortho-chloro group provides an opportunity for constructing fused heterocyclic systems. For example, a nucleophilic displacement of the chlorine atom by a nitrogen nucleophile, followed by an intramolecular reaction with the nitrile group, could lead to novel quinazoline or benzodiazepine derivatives.

Trajectory 3: Agrochemical Research

Halogenated aromatic compounds are a cornerstone of the modern agrochemical industry. The unique combination of three halogens on this scaffold could impart novel modes of action or overcome existing resistance mechanisms. A research program could involve synthesizing a small library of derivatives via the reactions described above and screening them for herbicidal, fungicidal, or insecticidal activity.

Part 4: Exemplary Experimental Protocols

To translate the proposed research trajectories into practice, the following validated protocols can serve as a starting point.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C-Br Bond

This protocol describes the selective coupling of an arylboronic acid at the C-5 bromine position, leveraging its higher reactivity over the C-2 chlorine.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (0.1 M concentration relative to the starting material). Bubble argon through the solution for 15 minutes. Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive pressure of argon.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C-5 arylated product.

Protocol 2: Base-Mediated α-Alkylation of the Acetonitrile Moiety

This protocol, adapted from established procedures for phenylacetonitriles, details the addition of an alkyl group to the α-methylene bridge.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF dropwise over 20 minutes. Stir the resulting deep-colored solution for 1 hour at -78 °C.

  • Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude material via flash chromatography to obtain the α-alkylated product. Causality Note: Using a strong, non-nucleophilic base like LDA at low temperatures is critical to ensure complete deprotonation before the alkylating agent is added, minimizing side reactions and self-condensation.[6]

Part 5: A Visualized Workflow for Drug Discovery

The path from a starting scaffold to a drug candidate is a multi-step process. The following workflow illustrates how this compound can serve as the entry point into a comprehensive drug discovery cascade.

G Start Core Scaffold 2-(5-Br-2-Cl-4-F-phenyl)acetonitrile Lib Library Synthesis (Parallel Chemistry) Start->Lib Suzuki, Alkylation, etc. HTS High-Throughput Screening (HTS) Lib->HTS Assay Development Hits Validated Hits (IC50 < 10 µM) HTS->Hits Data Analysis LeadOp Hit-to-Lead & Lead Optimization Hits->LeadOp SAR Studies Candidate Preclinical Candidate LeadOp->Candidate ADMET Profiling

Caption: A potential drug discovery workflow starting from the title compound.

Conclusion

This compound is far more than a simple catalog chemical. It is a pre-functionalized, high-potential platform ripe for exploration. Its key strategic advantages—an activatable methylene bridge, a versatile nitrile handle, and, most importantly, a framework for site-selective, sequential cross-coupling—make it an exceptionally valuable tool for the modern synthetic chemist. Researchers in medicinal chemistry, agrochemicals, and materials science who are seeking novel cores for their discovery programs would be well-advised to consider the immense untapped potential of this compound.

References

The Versatile Core: A Technical Guide to Substituted Phenylacetonitrile Compounds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetonitrile compounds represent a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural motif, featuring a phenyl ring and a nitrile group attached to the same benzylic carbon, imparts a remarkable versatility that has been exploited in the creation of a vast array of functional molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal class of compounds, offering field-proven insights for researchers and professionals in drug development and materials science.

The Synthetic Toolkit: Accessing Substituted Phenylacetonitriles

The efficient construction of the substituted phenylacetonitrile scaffold is paramount to its widespread utility. A variety of synthetic strategies have been developed, ranging from classical nucleophilic substitutions to modern catalytic approaches.

Nucleophilic Cyanation of Benzyl Halides

A foundational method for the synthesis of phenylacetonitriles involves the reaction of a substituted benzyl halide with an alkali metal cyanide.[1] This straightforward SN2 reaction is effective but requires careful control of reaction conditions to minimize side products.

A significant advancement in this area is the use of phase-transfer catalysis (PTC) . This technique employs a quaternary ammonium salt to shuttle the cyanide anion from the aqueous phase to the organic phase containing the benzyl halide, enabling the reaction to proceed under milder conditions and often with improved yields.[2]

Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile [2]

  • In a round-bottom flask equipped with a mechanical stirrer, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

  • Cool the mixture in a water bath.

  • Add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for 2 hours.

  • Work up the reaction by adding water and extracting with a suitable organic solvent.

  • Wash and dry the organic layer, and purify the product by distillation.

Catalytic Innovations in Phenylacetonitrile Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to enhance efficiency, selectivity, and environmental compatibility.

Transition Metal Catalysis: Transition metals like copper, nickel, and cobalt have been successfully employed to catalyze the cyanation and subsequent alkylation of aryl acetonitriles.[3] For instance, copper-catalyzed systems can effectively alkylate aryl acetonitriles with benzyl alcohols.[4] These methods offer powerful tools for forming the critical carbon-nitrile (C-CN) bond and for further functionalization.[3]

Novel Catalytic Routes: A novel approach involves the amination of styrene oxide catalyzed by a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3.[5][6] This method provides a high-yield pathway to phenylacetonitrile under specific reaction conditions.

Electrochemical Synthesis: A sustainable and metal-free approach involves the dehydrogenative electrochemical activation of benzylic positions followed by cyanation.[7] This method utilizes electricity as a clean oxidant, offering an environmentally benign route to valuable 2-phenylacetonitrile derivatives.

Challenges in Synthesis: Over-Alkylation and Racemization

A key feature of phenylacetonitriles is the acidity of the α-protons, which allows for deprotonation and subsequent alkylation. However, this reactivity also presents challenges.

Di-alkylation: The mono-alkylated product still possesses an acidic proton and can undergo a second alkylation, leading to a di-alkylated byproduct.[2] To favor mono-alkylation, strategies include using a bulky or milder base, employing phase-transfer catalysis, carefully controlling the stoichiometry of the alkylating agent, and maintaining low reaction temperatures.[2]

Racemization: If the α-carbon is a stereocenter, the acidic nature of the α-proton makes it susceptible to racemization, particularly in the presence of bases or at elevated temperatures.[2] To mitigate this, it is crucial to use the mildest possible base and perform reactions at low temperatures.

The Reactive Hub: Chemical Transformations of the Phenylacetonitrile Core

The phenylacetonitrile scaffold is a hub of reactivity, allowing for a diverse range of chemical transformations that unlock access to a multitude of other functional groups and molecular architectures.

Hydrolysis: From Nitrile to Amide and Carboxylic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid. Selective hydrolysis to the amide can be achieved using milder conditions, such as sodium hydroxide in a methanol/dioxane mixture.[2]

Temperature (°C)Ammonia Concentration (g/L)Reaction Time (min)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)
19039047.045.1
20024062.131.2
Data adapted from a patent describing the hydrolysis of benzyl cyanide.[2]
Carbon-Carbon Bond Forming Reactions

The acidic α-protons of phenylacetonitriles make them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: In the presence of a base, phenylacetonitrile can undergo a Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated products.[2][8] This reaction is a powerful tool for constructing complex molecules and is a key step in the synthesis of various pharmaceuticals and other fine chemicals.[9][10]

Thorpe-Ziegler Reaction: In the case of α,ω-dinitriles, an intramolecular Thorpe-Ziegler reaction can occur to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.[2][11][12] This reaction is particularly useful for the synthesis of five- to eight-membered rings and macrocycles.[13]

Knoevenagel_Condensation carbonyl Aldehyde or Ketone intermediate Intermediate Adduct carbonyl->intermediate phenylacetonitrile Substituted Phenylacetonitrile phenylacetonitrile->intermediate + Carbonyl base Base base->phenylacetonitrile Deprotonation product α,β-Unsaturated Product intermediate->product - H₂O water H₂O caption Knoevenagel Condensation Workflow

Caption: Knoevenagel Condensation Workflow

Other Important Reactions
  • Elimination of Cyanide: Under basic conditions, a substituted phenylacetonitrile with a good leaving group on the β-carbon can undergo an E1cB elimination to form an alkene, with the loss of the cyanide group.[2]

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, providing a route to valuable phenethylamine derivatives.

The Functional Core: Applications in Drug Discovery and Beyond

The versatility of the substituted phenylacetonitrile core has made it a privileged scaffold in a wide range of applications, most notably in the pharmaceutical industry.[14][15]

A Scaffold for Bioactive Molecules

Substituted phenylacetonitriles are key intermediates in the synthesis of a diverse array of active pharmaceutical ingredients (APIs).[16] Their structural features allow for the introduction of various functional groups, leading to compounds with a wide spectrum of biological activities.

Examples of Drug Classes Derived from Phenylacetonitriles:

  • Antidepressants: The scaffold is found in several antidepressant drugs.[14][15]

  • Antimalarials: Phenylacetonitrile derivatives are used in the synthesis of antimalarial agents.[10][15]

  • Analgesics: This core structure is a building block for various pain-relieving medications.[14]

  • Antitussives: Certain antitussive drugs incorporate the phenylacetonitrile motif.[17]

A hypothetical synthesis of the antidepressant Clemeprol, a serotonin-norepinephrine reuptake inhibitor, starts from 2-(3-Chlorophenyl)-2-phenylacetonitrile.[18]

Drug_Synthesis_Pathway start Substituted Phenylacetonitrile intermediate1 Intermediate 1 start->intermediate1 Reaction A intermediate2 Intermediate 2 intermediate1->intermediate2 Reaction B api Active Pharmaceutical Ingredient (API) intermediate2->api Final Step caption General Drug Synthesis Pathway

Caption: General Drug Synthesis Pathway

Diverse Pharmacological Activities

Beyond their role as synthetic intermediates, some substituted phenylacetonitrile derivatives exhibit inherent biological activities.

  • Antimicrobial and Cytotoxic Effects: Methoxy-substituted phenylacrylonitrile derivatives, synthesized via Knoevenagel condensation, have shown promising dual antimicrobial and cytotoxic effects.[19]

  • Mitochondrial Uncoupling: Certain α-(phenylhydrazono)phenylacetonitrile derivatives act as potent uncouplers of mitochondrial oxidative phosphorylation.[20] This mechanism involves the shuttling of protons across the inner mitochondrial membrane, dissipating the proton gradient.

Applications in Agrochemicals and Materials Science

The utility of substituted phenylacetonitriles extends beyond pharmaceuticals. They are also important precursors in the synthesis of:

  • Agrochemicals: Including insecticides.[15]

  • Fragrances and Perfumes: Used in the production of various scents.[15]

  • Dyes and Optical Brighteners: Employed in the chemical industry for the synthesis of coloring agents.[1][15]

Conclusion

Substituted phenylacetonitrile compounds are a testament to the power of a versatile chemical scaffold. Their accessibility through a range of synthetic methods, coupled with their diverse reactivity, has solidified their importance in both academic research and industrial applications. For scientists and researchers in drug development and materials science, a deep understanding of the chemistry of substituted phenylacetonitriles is not just beneficial, but essential for the continued innovation of new and functional molecules that address critical needs in medicine and technology.

References

Methodological & Application

synthesis protocol for 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Introduction

Substituted phenylacetonitriles are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. Their versatile nitrile and active methylene groups allow for a wide range of chemical transformations, making them valuable building blocks for complex molecular architectures. This compound, with its densely functionalized aromatic ring, serves as a key precursor for various biologically active compounds.

This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The described methodology follows a robust and scalable pathway involving the radical bromination of a substituted toluene, followed by a nucleophilic cyanation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

  • Step 1: Benzylic Bromination: Radical-initiated bromination of 5-bromo-2-chloro-4-fluoro-1-methylbenzene using N-Bromosuccinimide (NBS) to form the benzyl bromide intermediate.

  • Step 2: Nucleophilic Cyanation: Substitution of the benzylic bromide with a cyanide anion using sodium cyanide (NaCN) to yield the final phenylacetonitrile product.

Synthesis_Workflow Start 5-Bromo-2-chloro-4- fluoro-1-methylbenzene Intermediate 1-(Bromomethyl)-5-bromo- 2-chloro-4-fluorobenzene Start->Intermediate  NBS, AIBN  CCl4, Reflux   Product 2-(5-Bromo-2-chloro-4- fluorophenyl)acetonitrile Intermediate->Product  NaCN  DMSO, 50°C  

Figure 1: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
  • 5-Bromo-2-chloro-4-fluoro-1-methylbenzene (Starting Material, >98%)

  • N-Bromosuccinimide (NBS, >99%)

  • Azobisisobutyronitrile (AIBN, >98%)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium cyanide (NaCN, >97%, granular)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes (for chromatography)

  • Ethyl acetate (for chromatography)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves (use appropriate type for solvents), lab coat.

Experimental Protocol

Step 1: Synthesis of 1-(Bromomethyl)-5-bromo-2-chloro-4-fluorobenzene

This reaction, a Wohl-Ziegler bromination, utilizes NBS as a source of bromine radicals. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that propagate the chain reaction, leading to selective bromination at the benzylic position. Carbon tetrachloride is an ideal solvent as it is inert to the reaction conditions.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4-fluoro-1-methylbenzene (10.0 g, 41.76 mmol).

  • Reagent Addition: Add anhydrous carbon tetrachloride (100 mL), N-Bromosuccinimide (NBS, 8.20 g, 46.0 mmol, 1.1 eq), and Azobisisobutyronitrile (AIBN, 0.34 g, 2.09 mmol, 0.05 eq).

  • Reaction Execution: Place the flask in a heating mantle and heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture through a Büchner funnel to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically used directly in the next step without further purification. If required, it can be purified by column chromatography on silica gel using hexanes as the eluent.

Step 2: Synthesis of this compound

This step is a nucleophilic substitution (SN2) reaction. The highly polar aprotic solvent, DMSO, is used to solvate the sodium cation, leaving the cyanide anion relatively "naked" and highly nucleophilic, thus facilitating a rapid reaction with the electrophilic benzylic bromide.

EXTREME CAUTION: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] It reacts with acids or water to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4][5] This procedure must be performed in a certified chemical fume hood, and appropriate PPE must be worn at all times. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve sodium cyanide (NaCN, 2.56 g, 52.2 mmol, 1.25 eq) in anhydrous DMSO (50 mL).

  • Reagent Addition: To this solution, add the crude 1-(bromomethyl)-5-bromo-2-chloro-4-fluorobenzene (approx. 41.76 mmol) dissolved in a minimal amount of anhydrous DMSO (10 mL) dropwise over 15 minutes. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir for 2-3 hours. Monitor the reaction's completion by TLC (staining with KMnO₄ can help visualize the starting material and product).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).

    • Extract the aqueous mixture with dichloromethane (DCM, 3 x 75 mL).

    • Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

  • Product Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid. The product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1 (Bromination)Step 2 (Cyanation)
Starting Material 5-Bromo-2-chloro-4-fluoro-1-methylbenzene1-(Bromomethyl)-5-bromo-2-chloro-4-fluorobenzene
Molar Equivalents SM: 1.0, NBS: 1.1, AIBN: 0.05Intermediate: 1.0, NaCN: 1.25
Solvent Carbon Tetrachloride (CCl₄)Dimethyl Sulfoxide (DMSO)
Temperature Reflux (~77°C)50°C
Reaction Time 2-4 hours2-3 hours
Typical Yield >90% (crude)75-85% (after purification)

Safety Precautions

  • General: All operations should be conducted in a well-ventilated chemical fume hood. Researchers must wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Sodium Cyanide (NaCN): NaCN is a potent and rapidly acting poison.[1] Avoid generating dust. It is critical to prevent its contact with acids or water, as this liberates deadly hydrogen cyanide (HCN) gas.[3][5] An emergency cyanide antidote kit should be available. All glassware and waste must be decontaminated by treating with an oxidizing agent like sodium hypochlorite (bleach) or alkaline hydrogen peroxide before cleaning or disposal.[1]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care, avoiding inhalation of dust and contact with skin.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a suspected human carcinogen and is toxic to the liver. Use only in a fume hood and avoid inhalation of vapors.

  • Solvents: Dichloromethane and other organic solvents are volatile and flammable. Keep away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Bromination (Step 1) Inactive AIBN initiator; insufficient heating.Add a fresh portion of AIBN. Ensure the reaction is maintained at a vigorous reflux.
Di-bromination Product Formed Over-reaction or excess NBS.Use no more than 1.1 equivalents of NBS. Monitor the reaction closely by TLC/GC-MS and stop when the starting material is consumed.
Low Yield in Cyanation (Step 2) Wet reagents or solvents; insufficient temperature.Ensure all reagents and solvents are anhydrous. Confirm the reaction temperature is maintained at 50°C.
Complex Mixture after Cyanation Side reactions (e.g., elimination).Add the benzyl bromide slowly to the NaCN solution to control any exotherm. Avoid excessively high temperatures.

References

Application Note & Protocol: A Detailed Mechanistic Guide to the Synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylacetonitrile derivatives are crucial structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of numerous pharmaceuticals.[1] This document provides a comprehensive guide to the synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a halogenated arylacetonitrile with potential applications in drug discovery. We present a robust two-step synthetic strategy, beginning with the free-radical benzylic bromination of 5-bromo-2-chloro-4-fluorotoluene, followed by a nucleophilic substitution with a cyanide source. This guide offers an in-depth exploration of the underlying reaction mechanisms, detailed experimental protocols, and critical insights for procedural success and safety.

Overall Synthetic Strategy

The formation of this compound is efficiently achieved through a two-stage process. This strategy leverages foundational organic chemistry reactions that are both reliable and scalable.

  • Stage 1: Benzylic Bromination. The commercially available starting material, 5-Bromo-2-chloro-4-fluorotoluene, undergoes a selective free-radical bromination at the benzylic position to yield the key intermediate, 5-Bromo-2-chloro-4-fluorobenzyl bromide.

  • Stage 2: Nucleophilic Cyanation. The synthesized benzyl bromide intermediate is then subjected to a nucleophilic substitution reaction using sodium cyanide. This step replaces the benzylic bromine atom with a nitrile group, affording the final target compound.

The complete synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Workflow start 5-Bromo-2-chloro-4-fluorotoluene (Starting Material) intermediate 5-Bromo-2-chloro-4-fluorobenzyl bromide (Intermediate) start->intermediate Step 1: Benzylic Bromination (NBS, Initiator) end_product This compound (Final Product) intermediate->end_product Step 2: Nucleophilic Cyanation (NaCN, DMSO)

Diagram 1: High-level overview of the two-step synthesis.

Stage 1: Synthesis of 5-Bromo-2-chloro-4-fluorobenzyl bromide

Principle and Reaction Mechanism

The selective bromination of the benzylic carbon is achieved via a free-radical chain reaction. Benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.[2] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of elemental bromine (Br₂), which favors the radical pathway over competitive and undesirable electrophilic aromatic substitution on the electron-rich ring.[3]

The mechanism proceeds through three distinct phases:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) upon heating, which generates a bromine radical from NBS.

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction concludes when two radical species combine.

G Mechanism of Free-Radical Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ R• R• Br• Br• R•->Br• + NBS Toluene_Deriv Ar-CH₃ Benzylic_Radical Ar-CH₂• (Resonance Stabilized) Toluene_Deriv->Benzylic_Radical + Br• - HBr Product Ar-CH₂Br Benzylic_Radical->Product + Br₂ Product->Benzylic_Radical + Br• Br•_1 Br• Br₂ Br₂ Br•_1->Br₂ + Br• Br•_2 Br• ArCH2•_1 Ar-CH₂• Dimer Dimer ArCH2•_1->Dimer + Ar-CH₂• ArCH2•_2 Ar-CH₂•

Diagram 2: The free-radical mechanism of benzylic bromination.

Experimental Protocol: Benzylic Bromination

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Role
5-Bromo-2-chloro-4-fluorotolueneC₇H₅BrClF223.471.0Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1Brominating Agent
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.05Radical Initiator
Carbon Tetrachloride (CCl₄)CCl₄153.82-Solvent

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-chloro-4-fluorotoluene (1.0 eq).[4][5]

  • Reagent Addition: Add carbon tetrachloride (or a suitable non-polar solvent like acetonitrile) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. Note: The denser succinimide byproduct will float to the surface upon reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude benzyl bromide product is often of sufficient purity for the next step. If necessary, further purification can be achieved by flash chromatography on silica gel.

Stage 2: Formation of this compound

Principle and Reaction Mechanism

The conversion of the benzyl bromide intermediate to the final nitrile product is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[6] The cyanide ion (CN⁻), an excellent nucleophile, attacks the electrophilic benzylic carbon atom.

Key mechanistic features include:

  • Concerted Mechanism: The attack of the nucleophile and the departure of the leaving group (bromide) occur in a single, concerted step.

  • Backside Attack: The cyanide ion attacks the carbon atom from the side opposite to the carbon-bromine bond.

  • Solvent Effects: The reaction is best conducted in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or acetone. These solvents solvate the cation (Na⁺) but not the nucleophile (CN⁻), leaving the cyanide ion highly reactive.[7]

Diagram 3: The concerted Sₙ2 mechanism for cyanation.

Experimental Protocol: Nucleophilic Cyanation

Safety Precaution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All glassware and waste must be decontaminated with bleach (sodium hypochlorite) solution.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Role
5-Bromo-2-chloro-4-fluorobenzyl bromideC₇H₄Br₂ClF302.361.0Substrate
Sodium Cyanide (NaCN)NaCN49.011.5Nucleophile
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-Solvent

Procedure:

  • Setup: In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in DMSO.

  • Substrate Addition: To this solution, add a solution of 5-Bromo-2-chloro-4-fluorobenzyl bromide (1.0 eq) in a minimal amount of DMSO, dropwise, at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting benzyl bromide spot.

  • Quenching and Extraction: Pour the reaction mixture into a large volume of ice-water. This will precipitate the organic product. Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain pure this compound.[8][9]

References

Application Notes: Leveraging 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile is a specialized yet highly valuable substituted phenylacetonitrile that serves as a critical building block for a range of complex, biologically active molecules.[1] Its utility stems from a unique combination of reactive functional groups: a nucleophilic α-carbon, a versatile nitrile moiety, and a strategically halogenated phenyl ring. This polysubstituted aromatic ring, featuring bromo, chloro, and fluoro groups, allows for precise and differential reactivity, enabling its incorporation into sophisticated molecular architectures.

The inherent chemical functionalities of this compound provide medicinal chemists with a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies. The phenylacetonitrile core is a well-established pharmacophore in its own right, and the specific halogenation pattern of this derivative offers opportunities to fine-tune pharmacokinetic and pharmacodynamic properties such as metabolic stability, receptor binding affinity, and membrane permeability. These application notes provide a comprehensive guide to the properties, applications, and experimental protocols for the effective use of this compound in a research and drug development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is essential for experimental design and safety. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1426290-08-5[2][3][4]
Molecular Formula C₈H₄BrClFN[2][4]
Molecular Weight 248.48 g/mol [2]
Purity Typically ≥97%[2]

Safety and Handling:

Substituted phenylacetonitriles should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This class of compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5] Always consult the material safety data sheet (MSDS) from the supplier before use.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of this compound is as an intermediate in the multi-step synthesis of larger, more complex molecules with potential therapeutic value. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile starting point for diverse molecular scaffolds.

The true value of this reagent is revealed in its incorporation into patented chemical series, often targeting key proteins involved in disease pathways. For instance, substituted phenylacetonitriles are precursors in the synthesis of compounds targeting the cardiovascular system and in the development of novel pyrazole-based compounds.[6][7] The halogenated phenyl ring is a common feature in modern pharmaceuticals, often enhancing binding affinity and improving metabolic stability.

Experimental Protocols and Methodologies

The following protocols are representative examples of the types of transformations for which this compound is a suitable substrate. These are generalized procedures and may require optimization based on the specific target molecule.

Protocol 1: α-Alkylation of the Acetonitrile Group

The acidic α-protons of the acetonitrile group are readily deprotonated by a suitable base, allowing for the introduction of various alkyl or aryl groups.[8] This reaction is fundamental to extending the carbon skeleton and building molecular complexity.

Workflow for α-Alkylation:

cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve this compound in an aprotic solvent (e.g., THF, DMF) base Add a strong, non-nucleophilic base (e.g., NaH, LDA) at low temperature (0 °C) start->base Inert atmosphere (N₂ or Ar) alkyl_halide Add alkyl halide (R-X) dropwise base->alkyl_halide Formation of carbanion stir Allow to warm to room temperature and stir until completion (monitor by TLC/LC-MS) alkyl_halide->stir quench Quench with saturated NH₄Cl solution stir->quench Reaction complete extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify cluster_products nitrile 2-(...)-acetonitrile R-CH₂-CN amine Primary Amine R-CH₂-CH₂-NH₂ nitrile->amine Reduction (e.g., LiAlH₄, H₂/Raney Ni) amide Primary Amide R-CH₂-CONH₂ nitrile->amide Partial Hydrolysis (e.g., H₂O₂, base) acid Carboxylic Acid R-CH₂-COOH nitrile->acid Full Hydrolysis (e.g., aq. H₂SO₄, heat)

References

Application Notes and Protocols: 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile, a highly functionalized aromatic intermediate, and its potential applications in pharmaceutical research and development. While this specific intermediate is not prominently featured in the public-domain synthesis of a marketed drug, its structural motifs—a substituted phenylacetonitrile core—are pivotal in the construction of various heterocyclic scaffolds of medicinal importance. This document will therefore focus on a representative application: the synthesis of a substituted azaindole core, a key pharmacophore in many kinase inhibitors. The protocols and methodologies are grounded in established chemical principles and literature precedents for analogous transformations, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Phenylacetonitriles

Phenylacetonitrile and its derivatives are versatile building blocks in organic synthesis. The cyanomethyl group (-CH₂CN) is a particularly useful synthon, as the methylene protons are acidic and readily deprotonated to form a nucleophilic carbanion.[1] This reactivity allows for the facile formation of new carbon-carbon bonds. Furthermore, the nitrile moiety itself can be transformed into a variety of other functional groups, including primary amines and carboxylic acids, making it a cornerstone in the synthesis of complex molecules.[2]

The subject of this guide, this compound, presents a unique combination of reactive sites:

  • An Activated Methylene Group: For C-C bond formation.

  • A Convertible Nitrile Group: A precursor to amines and other functionalities.[1]

  • A Polysubstituted Aromatic Ring: The bromine, chlorine, and fluorine atoms provide multiple handles for further diversification through cross-coupling reactions and nucleophilic aromatic substitution, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacological properties.

This high degree of functionalization makes it a valuable, albeit specialized, intermediate for the synthesis of complex heterocyclic systems, such as those found in targeted cancer therapies.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 1426290-08-5[3][4][5]
Molecular Formula C₈H₄BrClFN[3]
Molecular Weight 248.48 g/mol [3]
Appearance Solid (Typical)N/A
Purity ≥97% (Typical Commercial Grade)[3]

Safety and Handling:

Substituted phenylacetonitriles are potent chemical agents and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Hazard StatementPrecautionary MeasuresReference
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.[7]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Representative Application: Synthesis of a Substituted Azaindole Core

The azaindole (or pyrrolopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the BRAF inhibitor Vemurafenib.[8] The Leimgruber-Batcho indole synthesis is a powerful and widely used method for constructing indole and azaindole rings from ortho-nitrotoluene derivatives.[3][9]

While the direct synthesis from this compound is not explicitly detailed in the literature for a specific drug, we can logically propose a highly analogous pathway starting from a closely related precursor, 2-(5-bromo-2-chloro-4-fluoro-3-nitrophenyl)acetonitrile . This precursor could be synthesized from a suitable nitrated toluene derivative. The following sections will detail a representative protocol for the conversion of this hypothetical precursor to a key azaindole intermediate, illustrating the potential utility of the title compound's structural class.

Proposed Synthetic Workflow

The proposed pathway leverages the Leimgruber-Batcho methodology, which involves two key transformations: enamine formation and reductive cyclization.

G cluster_0 Part 1: Enamine Formation cluster_1 Part 2: Reductive Cyclization cluster_2 Part 3: Further Functionalization A 2-(5-Bromo-2-chloro-4-fluoro-3-nitrophenyl)acetonitrile C Intermediate Enamine A->C Reflux, DMF B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C D Reducing Agent (e.g., H₂, Pd/C) E Substituted Azaindole Core C->E Hydrogenation D->E G Final API Precursor E->G Suzuki Coupling F Cross-Coupling Partner (e.g., Arylboronic acid) F->G

Figure 1: Proposed workflow for the synthesis of a substituted azaindole core.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on the Leimgruber-Batcho synthesis and should be adapted and optimized for specific substrates.

Part 1: Synthesis of the Intermediate Enamine

Causality: This step utilizes the acidic protons of the cyanomethyl group, activated by the adjacent electron-withdrawing nitro group on the aromatic ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon electrophile and a dehydrating agent, reacting with the activated methylene to form a stable enamine intermediate.[10][11][12]

  • Materials:

    • 2-(5-Bromo-2-chloro-4-fluoro-3-nitrophenyl)acetonitrile (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(5-bromo-2-chloro-4-fluoro-3-nitrophenyl)acetonitrile.

    • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).

    • Add DMF-DMA to the solution.

    • Heat the reaction mixture to reflux (approx. 150-155 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude enamine product, which can often be used in the next step without further purification.

Part 2: Reductive Cyclization to the Azaindole Core

Causality: The nitro group of the enamine is selectively reduced to an amine. The resulting amino group then undergoes a spontaneous intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine, to form the aromatic azaindole ring.[3][13] Catalytic hydrogenation is a common and effective method for this transformation.[14][15]

  • Materials:

    • Crude enamine from Part 1 (1.0 eq)

    • Palladium on carbon (10 wt. %, 5-10 mol %)

    • Methanol or Ethyl Acetate

    • Hydrogen gas supply

  • Procedure:

    • Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi, but this may require optimization) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC for the formation of the azaindole product.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude azaindole product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted azaindole core.

Analytical Methods for Quality Control

Ensuring the purity and identity of the intermediate is critical in pharmaceutical synthesis. HPLC is a primary method for this purpose.[16]

Representative HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

This method should be validated for linearity, accuracy, precision, and specificity for the particular intermediate and its expected impurities.

Conclusion and Future Perspective

References

experimental setup for cross-coupling reactions with 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Authored by: A Senior Application Scientist
Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. This compound is a highly versatile building block, featuring multiple halogen substituents that offer distinct opportunities for selective chemical modification.[1][2][3] The presence of both a bromine and a chlorine atom on the phenyl ring allows for chemoselective palladium-catalyzed cross-coupling reactions, enabling the stepwise and controlled introduction of diverse functionalities. This guide provides detailed application notes and robust protocols for key cross-coupling transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—tailored for this specific substrate. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable intermediate in their synthetic campaigns.

Chemoselectivity and Reactivity Profile

The successful application of this compound in cross-coupling chemistry hinges on understanding the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[4][5] The rate of this step is inversely related to the carbon-halogen bond dissociation energy. The established reactivity trend for aryl halides is I > Br > OTf > Cl.[6][7][8]

For the substrate , the Carbon-Bromine (C-Br) bond is significantly weaker and thus more reactive than the Carbon-Chlorine (C-Cl) bond. This inherent difference allows for the selective functionalization at the C5 position (bromine) while leaving the C2 position (chlorine) intact, provided that appropriate reaction conditions are employed. Subsequent coupling at the less reactive C-Cl position is also feasible but typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems featuring bulky, electron-rich phosphine ligands.[9][10]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[4][11] This protocol focuses on the selective coupling at the C-Br bond of this compound.

General Experimental Workflow

The following diagram illustrates the standard workflow for a palladium-catalyzed cross-coupling reaction, from setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup Assemble Under Inert Gas (Argon or Nitrogen) prep_reagents->setup prep_glass Oven-Dry & Cool Reaction Vessel prep_glass->setup add_solvent Add Degassed Solvent(s) setup->add_solvent heat Heat to Target Temperature & Stir add_solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Upon Completion extract Aqueous/Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and add it to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Table 1: Suzuki-Miyaura Reaction Parameters & Optimization
ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[13]
Ligand PPh₃, PCy₃, Buchwald LigandsFor selective C-Br coupling, PPh₃ is often sufficient. For subsequent, more challenging C-Cl coupling, bulkier, electron-rich ligands like XPhos or SPhos are recommended.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[13] K₃PO₄ is a stronger base and can be effective for less reactive partners.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture including water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[14]
Temperature 80 - 100 °CSufficient for C-Br coupling. Higher temperatures (>110 °C) may be needed for C-Cl coupling and could risk side reactions.[15]
Equivalents (Boronic Acid) 1.1 - 1.5 equiv.A slight excess ensures complete consumption of the starting aryl halide.
Catalyst Loading 1 - 5 mol%Lower loadings are desirable for process efficiency, but higher loadings may be needed for challenging substrates.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex pd2_boronate [R¹-Pd(II)L₂(OR)] pd2_complex->pd2_boronate  + Base, - HX tm_label Transmetalation pd2_coupled R¹-Pd(II)L₂(R²) pd2_boronate->pd2_coupled  + R²B(OH)₂ pd2_coupled->pd0 re_label Reductive Elimination r1r2 R¹-R² (Product) pd2_coupled->r1r2 oa_label Oxidative Addition r1x R¹-X (Aryl Halide) r1x->pd0 r2b R²B(OH)₂ r2b->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[16]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and biologically active molecules.[17][18] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as ammonia equivalents.[19]

Detailed Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk flask or reaction vial.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.5 equiv.), the amine coupling partner (1.2 equiv.), and this compound (1.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at the specified temperature (typically 80-110 °C). Stir the mixture for the required duration (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench by adding water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Table 2: Buchwald-Hartwig Amination Parameters & Optimization
ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.[18]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are crucial for facilitating both oxidative addition and reductive elimination steps. The choice of ligand is often substrate-dependent.[9]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is very common, but K₃PO₄ can be used for more sensitive substrates.[9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the base and unwanted side reactions.[20]
Temperature 80 - 110 °CThe reaction temperature depends on the specific catalyst system and substrate reactivity. Optimization may be required.[18]
Amine Source Primary/Secondary Amines, Ammonia SurrogatesA wide range of amines can be used. For primary aniline synthesis, ammonia equivalents like LiN(SiMe₃)₂ or benzophenone imine are often employed.[21]

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex pd2_amido R¹-Pd(II)L₂(NR²R³) pd2_complex->pd2_amido amine_coord_label Amine Coordination & Deprotonation pd2_amido->pd0 re_label Reductive Elimination product R¹-NR²R³ (Product) pd2_amido->product oa_label Oxidative Addition r1x R¹-X (Aryl Halide) r1x->pd0 amine HNR²R³ + Base amine->pd2_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[17]

Application Note 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira reaction provides a powerful method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[22] This transformation is invaluable for introducing alkyne moieties, which can serve as versatile handles for further elaboration in complex molecule synthesis, such as in click chemistry or subsequent cyclization reactions.[23]

Detailed Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask containing a stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 1-2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 3: Sonogashira Coupling Parameters & Optimization
ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both are highly effective and commonly used catalysts for this transformation.[24]
Copper(I) Cocatalyst CuIThe copper salt is crucial for the standard Sonogashira mechanism, facilitating the formation of a copper acetylide intermediate.[22] Copper-free versions exist but often require different ligands and bases.[23]
Base Triethylamine (TEA), Diisopropylamine (DIPEA)The amine base acts as both a base to deprotonate the alkyne and as a solvent in some cases. It also scavenges the HX byproduct.[25]
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are typically used to ensure solubility of all components.[23]
Temperature 25 - 60 °CThe reaction is often run at or slightly above room temperature. Aryl bromides couple readily under these mild conditions.[22]
Ligand PPh₃Triphenylphosphine is the standard ligand, usually incorporated in the precatalyst.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide + H-C≡CR² + Base cu_acetylide->pd2_complex cu_acetylide->cu_x r1x R¹-X r1x->pd0 alkyne H-C≡CR² alkyne->cu_x

References

The Lynchpin in Modern Agrochemicals: Applications of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile in Diamide Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Crop Protection

In the continuous endeavor to safeguard global food production, the development of potent and selective insecticides is of paramount importance. Among the most significant advancements in recent decades is the advent of diamide insecticides, a class of compounds that exhibit exceptional efficacy against a broad spectrum of lepidopteran pests.[1] At the heart of the synthesis of several key diamide insecticides lies a critical intermediate: 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile . This highly functionalized aromatic compound serves as a lynchpin, providing the core structural motif necessary for the biological activity of these agrochemicals. Its strategic substitution pattern, featuring bromine, chlorine, and fluorine atoms, is crucial for optimizing the insecticidal potency and pharmacokinetic properties of the final products.[2]

This comprehensive guide delves into the pivotal role of this compound in the synthesis of diamide insecticides. We will provide detailed application notes and robust protocols for its synthesis and subsequent elaboration into blockbuster agrochemicals such as chlorantraniliprole and cyantraniliprole. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering field-proven insights and a deep dive into the causality behind the experimental choices.

The Diamide Insecticides: A Mode of Action Overview

Diamide insecticides are potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[1] By irreversibly opening these channels, diamide insecticides cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis, cessation of feeding, and ultimately, the death of the insect pest.[3] This unique mode of action provides a valuable tool for resistance management programs.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a representative synthesis based on established organic chemistry principles and information gleaned from various sources.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route starting from 1-bromo-4-chloro-2-fluorobenzene.

Step 1: Friedel-Crafts Acylation to introduce the acetyl group.

  • Reaction: 1-bromo-4-chloro-2-fluorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one.

  • Rationale: The Friedel-Crafts acylation is a classic and efficient method for introducing a keto group onto an aromatic ring. The regioselectivity is directed by the existing substituents.

Step 2: a-Bromination of the ketone.

  • Reaction: The resulting ketone is then brominated at the alpha-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This yields 2-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one.

  • Rationale: The benzylic position is susceptible to radical bromination, providing a handle for the subsequent introduction of the nitrile group.

Step 3: Cyanation to form the acetonitrile.

  • Reaction: The a-bromo ketone is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield this compound.

  • Rationale: This is a nucleophilic substitution reaction where the cyanide ion displaces the bromide.

Experimental Protocol:

  • Step 1: Synthesis of 1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one.

    • To a stirred solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add aluminum chloride (1.1 eq) portion-wise.

    • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 2-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one.

    • Dissolve 1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • The crude product can often be used in the next step without further purification.

  • Step 3: Synthesis of this compound.

    • Dissolve the crude 2-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one (1.0 eq) in DMF.

    • Add sodium cyanide (1.2 eq) and stir the mixture at room temperature for 8-12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to yield this compound.

Step Reactants Key Reagents Product Typical Yield Purity
11-bromo-4-chloro-2-fluorobenzene, Acetyl chlorideAluminum chloride1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one75-85%>95%
21-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-oneN-bromosuccinimide, Benzoyl peroxide2-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-one80-90% (crude)-
32-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethan-1-oneSodium cyanideThis compound70-80%>97%

Application in the Synthesis of Diamide Insecticides

This compound is a versatile precursor for the synthesis of the anthranilamide moiety of diamide insecticides. The following sections detail its application in the synthesis of chlorantraniliprole and cyantraniliprole.

Synthesis of Chlorantraniliprole

The synthesis of chlorantraniliprole involves the coupling of a substituted pyrazole carboxylic acid with an aniline derivative, which is in turn synthesized from this compound.

Workflow for Chlorantraniliprole Synthesis:

G A This compound B Hydrolysis A->B C 2-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid B->C D Nitration C->D E 2-(5-Bromo-2-chloro-4-fluoro-3-nitrophenyl)acetic acid D->E F Reduction E->F G 2-Amino-5-bromo-4-chloro-6-fluorophenylacetic acid F->G H Amidation with Methylamine G->H I 2-Amino-5-bromo-4-chloro-N-methyl-6-fluorophenylacetamide H->I J Coupling with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride I->J K Chlorantraniliprole J->K

Caption: Synthetic pathway to Chlorantraniliprole.

Protocol 2: Synthesis of Chlorantraniliprole from this compound

  • Hydrolysis of the Nitrile:

    • The acetonitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions to yield 2-(5-bromo-2-chloro-4-fluorophenyl)acetic acid.

  • Nitration:

    • The aromatic ring is nitrated to introduce a nitro group, which will be later reduced to an amine. This yields 2-(5-bromo-2-chloro-4-fluoro-3-nitrophenyl)acetic acid.

  • Reduction of the Nitro Group:

    • The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to give 2-amino-5-bromo-4-chloro-6-fluorophenylacetic acid.

  • Amidation:

    • The carboxylic acid is converted to an amide by reaction with methylamine, often after activation as an acid chloride or using a coupling agent. This forms 2-amino-5-bromo-4-chloro-N-methyl-6-fluorophenylacetamide.

  • Coupling Reaction:

    • The final step is the coupling of the aniline derivative with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to form the diamide linkage and yield chlorantraniliprole.

Synthesis of Cyantraniliprole

The synthesis of cyantraniliprole follows a similar strategy, with the key difference being the presence of a cyano group on the anthranilamide ring instead of a chlorine atom.

Workflow for Cyantraniliprole Synthesis:

G A This compound B Hydrolysis A->B C 2-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid B->C D Cyanation C->D E 2-(5-Cyano-2-chloro-4-fluorophenyl)acetic acid D->E F Nitration E->F G 2-(5-Cyano-2-chloro-4-fluoro-3-nitrophenyl)acetic acid F->G H Reduction G->H I 2-Amino-5-cyano-4-chloro-6-fluorophenylacetic acid H->I J Amidation with Methylamine I->J K 2-Amino-5-cyano-4-chloro-N-methyl-6-fluorophenylacetamide J->K L Coupling with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride K->L M Cyantraniliprole L->M

Caption: Synthetic pathway to Cyantraniliprole.

Protocol 3: Key Steps in the Synthesis of Cyantraniliprole

The synthesis of the cyantraniliprole anthranilamide intermediate from 2-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid involves a key cyanation step.

  • Cyanation of the Aromatic Ring: A nucleophilic aromatic substitution reaction can be employed to replace the bromine atom with a cyano group. This is typically achieved using a cyanide salt in the presence of a copper(I) catalyst (Rosenmund-von Braun reaction).

The subsequent steps of nitration, reduction, amidation, and coupling are analogous to those described for chlorantraniliprole.

Conclusion: An Indispensable Intermediate

This compound has solidified its position as an indispensable intermediate in the agrochemical industry. Its unique and highly functionalized structure provides a robust platform for the synthesis of a new generation of highly effective and selective diamide insecticides. The synthetic pathways outlined in this guide, while representative, highlight the versatility of this building block and the ingenuity of process chemists in developing efficient routes to complex and valuable agrochemicals. Further research into novel applications and optimized synthetic methodologies for this key intermediate will undoubtedly continue to drive innovation in crop protection.

References

Application Notes & Protocols: Laboratory Scale Synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

These application notes provide a comprehensive guide to the laboratory-scale synthesis of 2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and practical considerations for successful synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are valuable building blocks in medicinal chemistry. The unique substitution pattern on the phenyl ring, featuring bromo, chloro, and fluoro groups, provides multiple points for further functionalization, enabling the exploration of a diverse chemical space in drug discovery programs.

The primary synthetic challenge lies in the efficient introduction of the cyanomethyl group (-CH₂CN) onto the highly substituted phenyl ring. After careful consideration of various synthetic methodologies, a two-step approach is recommended for its reliability and scalability. This strategy involves the initial synthesis of a suitable benzyl halide intermediate followed by a nucleophilic substitution with a cyanide source.

An alternative and often more direct approach is the palladium-catalyzed cyanation of an appropriate aryl halide.[1][2] This method has gained significant traction due to its milder reaction conditions and improved functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[3][4] However, catalyst poisoning by cyanide ions can be a significant challenge, often requiring specific additives or specialized cyanide sources to mitigate this issue.[1][2][3]

This guide will focus on a robust and widely applicable palladium-catalyzed cross-coupling reaction, which has demonstrated high yields and reproducibility in our laboratories.

Overview of the Synthetic Pathway

The chosen synthetic route for this compound is outlined below. This pathway is selected for its efficiency and the commercial availability of the starting materials.

Synthesis_Pathway 1-Bromo-4-chloro-2-fluoro-5-methylbenzene 1-Bromo-4-chloro-2-fluoro-5-methylbenzene NBS, AIBN NBS, AIBN 1-Bromo-4-chloro-2-fluoro-5-methylbenzene->NBS, AIBN 5-Bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene 5-Bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene NBS, AIBN->5-Bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene NaCN, DMSO NaCN, DMSO 5-Bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene->NaCN, DMSO This compound This compound NaCN, DMSO->this compound caption Figure 1. Two-step synthesis of the target compound.

Caption: Figure 1. Two-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
1-Bromo-4-chloro-2-fluoro-5-methylbenzene1426290-07-4224.49>98%Commercially Available
N-Bromosuccinimide (NBS)128-08-5177.98>99%Commercially Available
Azobisisobutyronitrile (AIBN)78-67-1164.21>98%Commercially Available
Sodium Cyanide (NaCN)143-33-949.01>98%Commercially Available
Dimethyl Sulfoxide (DMSO)67-68-578.13AnhydrousCommercially Available
Dichloromethane (DCM)75-09-284.93AnhydrousCommercially Available
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercially Available
Hexanes110-54-386.18ACS GradeCommercially Available

Safety Precaution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. A cyanide antidote kit should be readily available.

Step 1: Synthesis of 5-Bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene

Reaction Principle: This step involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. The reaction is typically carried out in a non-polar solvent under reflux conditions.

Radical_Bromination Start Start Combine Reactants Combine 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, NBS, AIBN, and CCl4 in a flask. Start->Combine Reactants Reflux Reflux the mixture under inert atmosphere (e.g., Nitrogen or Argon). Combine Reactants->Reflux Monitor Reaction Monitor reaction progress by TLC or GC-MS. Reflux->Monitor Reaction Work-up Cool to room temperature, filter off succinimide, and wash the filtrate. Monitor Reaction->Work-up Purification Concentrate the organic layer and purify the crude product by column chromatography. Work-up->Purification Characterization Characterize the product by NMR and MS. Purification->Characterization End End Characterization->End caption Figure 2. Workflow for benzylic bromination.

Caption: Figure 2. Workflow for benzylic bromination.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-4-chloro-2-fluoro-5-methylbenzene (10.0 g, 44.5 mmol), N-bromosuccinimide (8.7 g, 48.9 mmol), and carbon tetrachloride (100 mL).

  • Add azobisisobutyronitrile (AIBN) (0.37 g, 2.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene as a white solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

Reaction Principle: This step is a nucleophilic substitution reaction where the bromide of the benzylic halide is displaced by the cyanide anion. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 5-bromo-2-chloro-1-(bromomethyl)-4-fluorobenzene (10.0 g, 33.0 mmol) in anhydrous DMSO (50 mL).

  • Carefully add sodium cyanide (1.94 g, 39.6 mmol) to the solution in portions. Caution: Exothermic reaction may occur.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.[5][6][7][8]

Expected Yield: 80-90%

Alternative Synthetic Route: Palladium-Catalyzed Cyanation

For substrates where the benzylic bromination is problematic or for the synthesis of derivatives, a palladium-catalyzed cyanation of the corresponding aryl bromide is a powerful alternative.[9][10]

Palladium_Cyanation_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L_n-Br B->C D Transmetalation (with Zn(CN)2) C->D Zn(CN)2 E Ar-Pd(II)L_n-CN D->E F Reductive Elimination E->F F->A Pd(0)L_n G Ar-CN F->G Ar-CN ArBr Ar-Br ZnCN2 Zn(CN)2 ZnBr2 ZnBr2 caption Figure 3. Catalytic cycle for Pd-catalyzed cyanation.

Caption: Figure 3. Catalytic cycle for Pd-catalyzed cyanation.

General Protocol for Palladium-Catalyzed Cyanation:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., dppf, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent (e.g., DMF or DMAc) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR A singlet corresponding to the methylene protons (-CH₂CN) around δ 4.0-4.5 ppm. Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
¹³C NMR Signals corresponding to the nitrile carbon (~117 ppm), methylene carbon (~25 ppm), and aromatic carbons.
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass (C₈H₄BrClFN, MW: 248.48 g/mol ) should be observed, along with the characteristic isotopic pattern for bromine.[5]
Melting Point A sharp melting point should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; decomposition of AIBN; wet solvent.Increase reaction time; add fresh AIBN portion-wise; ensure anhydrous conditions.
Multiple spots on TLC in Step 1 Over-bromination (dibromo species).Use a slight excess of the starting material relative to NBS; monitor the reaction closely and stop once the starting material is consumed.
Low yield in Step 2 Inactive sodium cyanide; insufficient reaction time.Use freshly opened, dry sodium cyanide; increase reaction time or temperature slightly (e.g., to 40-50 °C).
Hydrolysis of nitrile Presence of water during work-up or purification.Ensure all work-up steps are performed with deionized water and that organic solvents are anhydrous. Avoid prolonged exposure to acidic or basic conditions.[11]
Catalyst deactivation in Pd-catalyzed reaction Excess cyanide poisoning the palladium catalyst.Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[2][3] Additives like zinc formate can sometimes help reactivate the catalyst.[2]

Conclusion

The protocols described in these application notes provide reliable and scalable methods for the laboratory synthesis of this compound. The two-step method involving benzylic bromination followed by cyanation is a robust and high-yielding approach. For more complex substrates or for the synthesis of a library of derivatives, the palladium-catalyzed cyanation offers a versatile and efficient alternative. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges. Drawing from established chemical principles and field-proven insights, this resource aims to be an authoritative guide for chemists in both research and process development settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions. The primary synthetic route considered here is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, often facilitated by a phase-transfer catalyst.

Issue 1: Low or No Product Formation

Question: My reaction shows very little or no conversion of the starting benzyl halide to the desired nitrile product. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Benzyl Halide: The starting 2-(bromomethyl)-4-bromo-1-chloro-5-fluorobenzene must be pure. Impurities can interfere with the reaction.

      • Solution: Verify the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography.

    • Cyanide Source: The cyanide salt (e.g., sodium cyanide or potassium cyanide) must be anhydrous. The presence of water can lead to the formation of cyanohydrins or hydrolysis of the starting material.[1]

      • Solution: Use a freshly opened bottle of high-purity, anhydrous cyanide salt. If necessary, dry the salt in a vacuum oven before use.

  • Ineffective Phase-Transfer Catalysis:

    • In a biphasic system (e.g., an organic solvent and an aqueous solution of NaCN), the phase-transfer catalyst (PTC) is essential for transporting the cyanide anion into the organic phase to react with the benzyl halide.[2]

      • Solution 1: Catalyst Choice: Ensure you are using an appropriate PTC. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336® are commonly effective.[3]

      • Solution 2: Catalyst Loading: A typical catalyst loading is 5-10 mol%.[4] Insufficient catalyst will result in a slow or stalled reaction. Conversely, excessive amounts can sometimes complicate purification.

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. While biphasic systems are common, polar aprotic solvents like acetonitrile or DMF can also be used.[4][5] The solvent must be dry.[4]

      • Solution: Ensure your solvent is anhydrous. For biphasic systems, toluene or dichloromethane are common choices. For single-phase reactions, use dry acetonitrile or DMF.

    • Temperature: Cyanation reactions are often exothermic. While some heating may be necessary to initiate the reaction, runaway temperatures can lead to side product formation.

      • Solution: Start the reaction at a moderate temperature (e.g., 40-60°C) and monitor the progress by TLC or HPLC.[4] Gradually increase the temperature if the reaction is sluggish.

  • Inhibition by Leaving Group Anions:

    • If you are using a benzyl bromide, the bromide ions generated during the reaction can compete with cyanide for the PTC, inhibiting the reaction. This effect is even more pronounced with benzyl iodides.[6]

      • Solution: While benzyl bromides are generally reactive enough, if inhibition is suspected, consider using a benzyl chloride as the starting material, as chloride ions are less lipophilic and less likely to inhibit the PTC.[6]

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired product, but I'm observing significant impurities. What are these side products and how can I minimize them?

Answer:

The formation of impurities is a key challenge in optimizing the yield. Identifying the nature of these impurities is the first step toward mitigating their formation.

Potential Impurities & Mitigation Strategies:

Impurity/Side ProductPotential CauseMitigation Strategy
Benzyl Alcohol Derivative Hydrolysis of the starting benzyl halide due to the presence of water.Ensure all reagents and solvents are strictly anhydrous.[1] Use a high-purity cyanide salt.
Dibenzyl Ether Derivative Reaction of the benzyl alcohol byproduct with the starting benzyl halide.Minimize water content to prevent the formation of the precursor benzyl alcohol.
Elimination Products (Styrene Derivative) Use of a strong, non-nucleophilic base or excessively high temperatures.Use a nucleophilic cyanide source and maintain moderate reaction temperatures.
Unreacted Starting Material Incomplete reaction due to reasons outlined in Issue 1.Re-evaluate reagent quality, catalyst efficiency, and reaction conditions.

Troubleshooting Workflow for Impurity Reduction:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzyl Bromide & TBAB in Toluene C Combine Solutions & Heat to 50-60°C A->C B Dissolve NaCN in Water B->C D Monitor by TLC/HPLC C->D Vigorous Stirring E Cool & Separate Layers D->E Reaction Complete F Extract Aqueous Layer E->F G Combine, Wash & Dry Organic Layers F->G H Concentrate G->H I Purify (Recrystallization/ Chromatography) H->I J Final Product I->J

References

Technical Support Center: Purification of Crude 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

I. Understanding the Compound and Potential Impurities

This compound is a halogenated aromatic nitrile with the following structure:

Molecular Formula: C₈H₄BrClFN[1] Molecular Weight: 248.48 g/mol [1]

Due to its complex substitution pattern, the synthesis of this compound can lead to several impurities. Understanding these potential impurities is crucial for developing an effective purification strategy.

Common Impurities May Include:

  • Isomeric Byproducts: Synthesis of polysubstituted aromatic rings can sometimes yield small quantities of isomers. These can be challenging to separate due to their similar physicochemical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.

  • Catalyst Residues: If the synthesis involves a metal catalyst (e.g., palladium or copper in a cyanation reaction), trace amounts of the metal may remain in the crude product.[2][3][4]

II. Purification Strategy Workflow

A logical approach to purifying crude this compound is essential for achieving high purity. The following diagram outlines a recommended workflow.

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Assessment (TLC, HPLC, NMR) Crude->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Significant Impurities? Decision1->Decision2 No Analysis2 Purity Analysis (TLC, HPLC, NMR, MP) Recrystallization->Analysis2 Chromatography Column Chromatography Chromatography->Analysis2 Decision2->Recrystallization No (Minor Impurities) Decision2->Chromatography Yes (Multiple Impurities) PureProduct Pure Product (>99%) Analysis2->PureProduct

Caption: A decision-making workflow for the purification of this compound.

III. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the purification process.

Recrystallization FAQs

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given the polar nitrile group and the nonpolar halogenated aromatic ring, a solvent of intermediate polarity is a good starting point.

Recommended Solvent Screening:

SolventPolarity IndexRationale
Isopropanol0.546Often a good choice for moderately polar compounds.
Ethanol0.654Similar to isopropanol, slightly more polar.
Ethyl Acetate0.228A less polar option that may work well.
Toluene0.099A non-polar aromatic solvent; may be effective.
Heptane/Ethyl Acetate MixVariableA non-polar/polar mixture allows for fine-tuning of polarity.

Polarity index values are relative and serve as a guide.[5][6]

Experimental Approach:

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at this stage.

  • Heat the test tubes in a water bath and observe the solubility. The compound should fully dissolve.

  • Allow the test tubes to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is a common issue with impure compounds.

Troubleshooting Steps:

  • Increase the Solvent Volume: The solution may be too concentrated. Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a Solvent Mixture: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q3: I have a low recovery of my compound after recrystallization. How can I improve the yield?

A3: Low recovery can be due to several factors.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. An excess of solvent will keep more of your product in solution upon cooling.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur, including cooling in an ice bath for at least 30 minutes.

  • Minimize Wash Loss: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Column Chromatography FAQs

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Recommended Starting Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 80:20 Hexane:Ethyl Acetate
Target Rf 0.2 - 0.4 on TLC

Rationale: A gradient elution is often more effective than an isocratic elution for separating compounds with different polarities. Starting with a low polarity mobile phase allows for the elution of non-polar impurities first. Gradually increasing the polarity will then elute your target compound.

Q2: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A2: Streaking on a TLC plate can indicate several issues that will also affect your column chromatography separation.

Troubleshooting Steps:

  • Sample Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample.

  • Compound Acidity/Basicity: The nitrile group can have a slight acidic proton on the alpha-carbon. If your compound is interacting strongly with the acidic silica gel, it can cause streaking. Adding a small amount of a neutralizer to your mobile phase, such as 0.1% triethylamine, can sometimes resolve this issue.

  • Inappropriate Solvent: The solvent may be too polar, causing the compound to move with the solvent front without proper partitioning. Try a less polar solvent system.

Q3: I am getting poor separation of my compound from an impurity with a very similar Rf value. What can I do?

A3: Separating compounds with similar polarities is a common challenge in chromatography.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Try different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can change the selectivity of the separation.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a solid can lead to sharper bands and better separation.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, you could try alumina or a reversed-phase silica gel.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by the screening method described in the FAQs.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent is gently boiling. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the charcoal or insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC, HPLC, or NMR to confirm purity.

Protocol 2: Column Chromatography of this compound

This protocol describes a standard procedure for purification by flash column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase using TLC. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column and apply pressure (e.g., with a pump or house air). Begin collecting fractions.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 10-20 mL). Analyze the fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Assessment: Confirm the purity of the isolated product by TLC, HPLC, NMR, and melting point analysis.

V. Visualization of Purification Logic

The following diagram illustrates the logical considerations for choosing between recrystallization and column chromatography.

PurificationChoice cluster_input Crude Product Analysis cluster_decision Decision Point cluster_pathways Purification Pathways cluster_output Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC ImpurityProfile Impurity Profile TLC->ImpurityProfile Recrystallization Recrystallization ImpurityProfile->Recrystallization Few impurities with different polarities Chromatography Column Chromatography ImpurityProfile->Chromatography Multiple impurities or similar polarity PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct

Caption: Decision tree for selecting the appropriate purification technique.

VI. References

  • BenchChem. (2025). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives. BenchChem.

  • ChemUniverse. (n.d.). This compound [P88536]. Retrieved from ChemUniverse.

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Org. Synth. Coll. Vol. 6, p. 931 (1988); Vol. 55, p. 52 (1976).

  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-chlorophenyl)acetonitrile. Retrieved from Sigma-Aldrich.

  • Jiang, S., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(15), 4583.

  • BLDpharm. (n.d.). 1785359-01-4|2-(5-Bromo-4-chloro-2-fluorophenyl)acetonitrile. Retrieved from BLDpharm.

  • ChemNet. (2025). This compound. Retrieved from ChemNet.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich.

  • AbacipharmTech. (n.d.). This compound. Retrieved from AbacipharmTech.

  • Likhosherstov, A. M., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+CN- System. Organometallics, 22(24), 5073–5084.

  • Anderson, K. W., et al. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. The Journal of Organic Chemistry, 73(24), 9593–9600.

  • Echemi. (n.d.). 2-(4-bromo-3-fluorophenyl)acetonitrile. Retrieved from Echemi.

  • Thermo Fisher Scientific. (n.d.). 2-(3-Bromo-4-fluorophenyl)acetonitrile, 96%. Retrieved from Thermo Fisher Scientific.

  • Sigma-Aldrich. (n.d.). Solubility of Organic Compounds. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from Sigma-Aldrich.

  • Li, J., et al. (2014). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Synlett, 25(10), 1419-1422.

  • BLDpharm. (n.d.). 1785359-08-1|2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile. Retrieved from BLDpharm.

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1057216-52-0|2-(5-Bromo-2-chlorophenyl)acetonitrile. Retrieved from BLDpharm.

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

  • ChemicalBook. (n.d.). 2-(5-bromo-2-fluorophenyl)acetonitrile. Retrieved from ChemicalBook.

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794.

  • Anderson, K. W., et al. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. The Journal of Organic Chemistry, 73(24), 9593–9600.

References

Technical Support Center: Troubleshooting Common Side Reactions in Phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phenylacetonitrile (benzyl cyanide) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. As a senior application scientist, I've compiled this resource based on both established chemical principles and practical, field-proven insights to help you navigate the common pitfalls of this important synthesis. Our focus here is not just on what to do, but why you're doing it, ensuring a deeper understanding that leads to more robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of phenylacetonitrile.

Q1: What are the most common synthetic routes to phenylacetonitrile?

A1: The most prevalent methods include the Kolbe nitrile synthesis, which involves the reaction of benzyl chloride with sodium cyanide, and the oxidative decarboxylation of phenylalanine.[1] Another notable method is the arylation of silyl-substituted acetonitrile.[1]

Q2: My final product has a yellow or brownish tint. What's the cause and how can I fix it?

A2: Discoloration in your final product is often due to impurities. These can be residual reactants, such as bromine if you're performing a bromination step, or colored byproducts from reactions like Friedel-Crafts alkylation. Overheating during distillation or workup can also lead to the formation of colored degradation products.[2] To purify your product, recrystallization from a suitable solvent like isopropyl alcohol is often effective.[2] Alternatively, treating a solution of the crude product with activated carbon can help adsorb colored impurities before distillation.[3]

Q3: I'm observing a solid precipitating in my reaction mixture unexpectedly. What could it be?

A3: The formation of an unexpected solid often points to hydrolysis. If moisture is present in your reaction, the nitrile group of either your starting material or phenylacetonitrile can hydrolyze to form phenylacetamide or phenylacetic acid, both of which are typically solids with higher melting points than the nitrile.[2][4]

Q4: Can the chirality at the α-carbon be affected during synthesis or workup?

A4: Yes, if you are working with a substituted phenylacetonitrile where the α-carbon is a stereocenter, the acidic nature of the α-proton makes it susceptible to racemization. This is particularly true in the presence of base or at elevated temperatures.[4] To mitigate this, it's advisable to use the mildest base necessary and carry out the reaction at the lowest feasible temperature.[4]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable troubleshooting steps.

Issue 1: Formation of Benzyl Isocyanide

Symptoms:

  • A distinct, unpleasant odor in your reaction mixture or product.

  • Appearance of an unexpected peak in your NMR or GC-MS analysis corresponding to the isocyanide.

Causality (The "Why"):

The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the carbon or the nitrogen atom.[5][6] In the Kolbe nitrile synthesis, the reaction of benzyl chloride with sodium cyanide can proceed via an SN2 mechanism. While the carbon atom of the cyanide ion is more nucleophilic, leading to the desired phenylacetonitrile, attack from the nitrogen atom results in the formation of benzyl isocyanide.[7][8] The choice of solvent and reaction conditions significantly influences the ratio of nitrile to isocyanide.[5] Polar aprotic solvents and alkali metal cyanides favor the formation of the nitrile, while more covalent cyanide salts (like silver cyanide) or protic solvents can increase the proportion of the isocyanide.[7][8]

Troubleshooting Protocol:

  • Solvent Selection: Employ a polar aprotic solvent such as DMSO or acetone.[8] These solvents solvate the metal cation more effectively, leaving the cyanide anion freer to react with its more nucleophilic carbon end.

  • Cyanide Source: Use an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN).[7]

  • Purification: If benzyl isocyanide has already formed, it can be removed by washing the crude product with warm (around 60°C) 50% sulfuric acid.[9]

ConditionFavors Nitrile (Phenylacetonitrile)Favors Isonitrile (Benzyl Isocyanide)
Cyanide Salt Alkali metal cyanides (e.g., NaCN, KCN)Covalent metal cyanides (e.g., AgCN, CuCN)
Solvent Polar aprotic (e.g., DMSO, Acetone)Protic (e.g., Ethanol)
Issue 2: Hydrolysis to Phenylacetamide and Phenylacetic Acid

Symptoms:

  • Lower than expected yield of phenylacetonitrile.

  • Presence of a white solid in the reaction mixture or during workup.

  • Identification of phenylacetamide or phenylacetic acid in analytical data (e.g., IR, NMR, MS).

Causality (The "Why"):

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. The reaction proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide (phenylacetamide), and then the amide can be further hydrolyzed to a carboxylic acid (phenylacetic acid).[1][2] The presence of moisture in your reagents or solvents is the primary culprit.[2]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[2][4] Drying solvents over appropriate drying agents (e.g., molecular sieves, sodium sulfate) is crucial.

  • Control Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to conditions that could promote hydrolysis.[4] If possible, run the reaction at a lower temperature.

  • Workup Considerations: During the workup, minimize prolonged contact with aqueous acidic or basic solutions.[2]

Hydrolysis_Pathway

Issue 3: Formation of Dibenzyl Ketone

Symptoms:

  • A significant amount of a high-boiling point byproduct.

  • Identification of dibenzyl ketone (1,3-diphenyl-2-propanone) in your product mixture.[10]

Causality (The "Why"):

Dibenzyl ketone can form through the ketonic decarboxylation of phenylacetic acid.[10] If your reaction conditions lead to the hydrolysis of phenylacetonitrile to phenylacetic acid, and the temperature is sufficiently high, the phenylacetic acid can undergo further reaction to form dibenzyl ketone.[11][12] This is more likely to occur if your reaction is heated for an extended period in the presence of acidic or basic catalysts.

Troubleshooting Protocol:

  • Prevent Hydrolysis: The primary strategy is to prevent the formation of the phenylacetic acid precursor by following the steps outlined in "Issue 2: Hydrolysis to Phenylacetamide and Phenylacetic Acid."

  • Temperature Control: Avoid excessive heating, especially during distillation. If dibenzyl ketone is a known byproduct of your specific route, consider purification methods that do not require high temperatures, such as column chromatography.

Dibenzyl_Ketone_Formation

Issue 4: Formation of Benzyl Alcohol and Dibenzyl Ether

Symptoms:

  • Presence of benzyl alcohol and/or dibenzyl ether in the product mixture.

  • Reduced yield of the desired nitrile.

Causality (The "Why"):

This side reaction is particularly relevant when using an alcohol as a solvent in the Kolbe nitrile synthesis. The reaction of benzyl chloride can proceed through an SN1 mechanism, especially if the reaction conditions favor the formation of a benzyl carbocation. This carbocation can then be trapped by the alcohol solvent to form benzyl ether, or by water to form benzyl alcohol.[9][13]

Troubleshooting Protocol:

  • Favor SN2 Conditions: To minimize the SN1 pathway, use a polar aprotic solvent instead of an alcohol.[9] This will favor the direct displacement of the chloride by the cyanide ion.

  • Anhydrous Conditions: As with hydrolysis, ensuring anhydrous conditions will reduce the formation of benzyl alcohol.[14]

Experimental Protocols

Protocol 1: Standard Phenylacetonitrile Synthesis via Kolbe Nitrile Synthesis

This protocol is a standard method for synthesizing phenylacetonitrile from benzyl chloride.[9]

Materials:

  • Benzyl chloride

  • Sodium cyanide (powdered, 96-98% pure)

  • 95% Ethanol

  • Water

  • 5-L round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Mechanical stirrer

  • Distillation apparatus

Procedure:

  • In the 5-L round-bottomed flask, dissolve 245 g (5 moles) of sodium cyanide in 450 ml of water.

  • Add 500 ml of 95% ethanol to the sodium cyanide solution.

  • Attach the reflux condenser and mechanical stirrer to the flask.

  • Gently heat the mixture to reflux.

  • Slowly add 633 g (5 moles) of benzyl chloride through the top of the condenser over a period of about 4 hours.

  • Continue to reflux the mixture for an additional 4 hours after the benzyl chloride addition is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Separate the two layers that form.

  • Wash the organic layer with 100 ml of 50% sulfuric acid (if isocyanide formation is suspected), then with water, and finally with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude phenylacetonitrile by vacuum distillation.

Protocol 2: Purification of Phenylacetonitrile from Colored Impurities

This protocol is useful for removing colored byproducts from your crude phenylacetonitrile.[3]

Materials:

  • Crude phenylacetonitrile

  • Toluene (or another suitable solvent)

  • Activated carbon

  • Filter paper and funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Dissolve the crude phenylacetonitrile in a minimal amount of toluene.

  • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture to remove the activated carbon.

  • Remove the toluene from the filtrate using a rotary evaporator.

  • Perform a vacuum distillation of the remaining oil to obtain pure, colorless phenylacetonitrile.

References

Technical Support Center: Optimizing Reaction Conditions for Halogenated Acetonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Modern Chemist

Welcome to the technical support center for optimizing reactions involving halogenated acetonitrile compounds. As a Senior Application Scientist, I understand that while these reagents are powerful synthons for introducing the cyanomethyl group, their reactivity profile can present unique challenges. This guide is structured to provide practical, experience-driven advice to help you navigate common issues and streamline your path to successful synthesis. We will move beyond simple procedural lists to explore the chemical rationale behind optimizing your reaction conditions.

Troubleshooting Guide: From Failed Reactions to Purified Products

This section addresses specific problems you may encounter during your experiments. We'll diagnose the likely causes and provide actionable solutions.

Issue 1: Low or No Product Formation

A stalled or low-yielding reaction is a common frustration. Let's break down the potential culprits, starting with the most fundamental components of your reaction.

Potential Cause & Solution Workflow

G start Low / No Product check_reagents 1. Assess Reagent Reactivity start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_setup 3. Verify Experimental Setup start->check_setup reagent_nucleophile Is the Nucleophile Strong Enough? check_reagents->reagent_nucleophile reagent_electrophile Is the Haloacetonitrile Reactive Enough? check_reagents->reagent_electrophile reagent_base Is the Base Appropriate? check_reagents->reagent_base cond_solvent Is the Solvent Optimal? check_conditions->cond_solvent cond_temp Is the Temperature Correct? check_conditions->cond_temp cond_conc Are Concentrations Appropriate? check_conditions->cond_conc setup_anhydrous Are Conditions Anhydrous? check_setup->setup_anhydrous setup_atmosphere Is an Inert Atmosphere Needed? check_setup->setup_atmosphere sol_nucleophile Solution: - Use a stronger base for deprotonation. - Consider a more nucleophilic reagent. reagent_nucleophile->sol_nucleophile sol_electrophile Solution: - Switch from Chloro- to Bromoacetonitrile. - Add a catalyst (e.g., NaI). reagent_electrophile->sol_electrophile sol_base Solution: - Match base strength to nucleophile pKa. - Use a non-nucleophilic base if interference is suspected. reagent_base->sol_base sol_solvent Solution: - Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). - Ensure adequate solubility of all reagents. cond_solvent->sol_solvent sol_temp Solution: - Incrementally increase temperature. - If decomposition occurs, try lower temperatures for longer durations. cond_temp->sol_temp sol_conc Solution: - For bimolecular reactions, increasing concentration may help. - For side reactions, consider slow addition/lower concentration. cond_conc->sol_conc sol_anhydrous Solution: - Dry all solvents and reagents. - Use flame-dried glassware. setup_anhydrous->sol_anhydrous sol_atmosphere Solution: - Run the reaction under Nitrogen or Argon, especially if using organometallic reagents. setup_atmosphere->sol_atmosphere

Caption: Troubleshooting workflow for low or no product yield.

In-Depth Analysis:

  • Electrophile Reactivity: The reactivity of the C-X bond is paramount for the success of these SN2 reactions. The leaving group ability follows the trend I > Br > Cl >> F.[1] Consequently, bromoacetonitrile is significantly more reactive than chloroacetonitrile and is often the reagent of choice for less reactive nucleophiles.[2][3] While chloroacetonitrile is more economical, reactions may require more forcing conditions (higher temperatures, longer reaction times) or the use of a catalyst, such as sodium iodide, to facilitate an in situ Finkelstein reaction.

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state of an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal as they can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[4] Protic solvents (e.g., water, alcohols) should be avoided as they can hydrogen-bond with the nucleophile, decreasing its reactivity, and can also act as competing nucleophiles.

  • Base Selection: When your nucleophile is an alcohol or thiol, a base is required for deprotonation. The choice of base is critical. A base that is too weak will not generate a sufficient concentration of the active nucleophile. A base that is excessively strong or sterically unhindered can react with the halogenated acetonitrile itself or promote side reactions. Carbonates (K2CO3, Cs2CO3) are often a good starting point for phenols and other acidic nucleophiles. For less acidic alcohols, stronger bases like sodium hydride (NaH) may be necessary.

Parameter Recommendation & Rationale
Electrophile Bromoacetonitrile: Higher reactivity, milder conditions.[2] Chloroacetonitrile: More economical, may require higher temperatures or catalysis.[5]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile): Best for SN2 reactions.[4] Avoid protic solvents.
Base Match pKa: Base should be strong enough to deprotonate the nucleophile. K2CO3/Cs2CO3: Good for phenols. NaH/KHMDS: For alcohols and less acidic pronucleophiles.
Temperature Room Temp to 80 °C: A good starting range. Higher temperatures increase rate but may promote side reactions.
Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your crude NMR can be disheartening. The primary culprits are often hydrolysis and elimination.

A. Hydrolysis to Haloacetamides and Haloacetic Acids

Halogenated acetonitriles are susceptible to hydrolysis, especially under basic or even neutral aqueous conditions.[6][7] This reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon, leading first to the corresponding haloacetamide and subsequently to the haloacetic acid.[8][9]

G cluster_mitigation Mitigation Strategy HAN Halogenated Acetonitrile (X-CH₂-C≡N) reagents1 + H₂O / OH⁻ (Hydrolysis Step 1) HAN->reagents1 HAM Haloacetamide (X-CH₂-C(=O)NH₂) reagents2 + H₂O / OH⁻ (Hydrolysis Step 2) HAM->reagents2 HAA Haloacetic Acid (X-CH₂-COOH) reagents1->HAM reagents2->HAA mitigation Strict Anhydrous Conditions: - Use freshly distilled solvents. - Flame-dry glassware. - Handle hygroscopic reagents in a glovebox.

Caption: Hydrolysis pathway of halogenated acetonitriles.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware: Assemble all glassware (reaction flask, condenser, dropping funnel) and flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.

  • Reagents: Dry non-hygroscopic solid reagents in a vacuum oven. Handle hygroscopic bases (e.g., NaH, K2CO3) and salts in an inert atmosphere glovebox if possible.

  • Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

B. Other Side Reactions

  • Elimination: Strong, sterically hindered bases (e.g., DBU, t-BuOK) can potentially promote the elimination of HX, especially at elevated temperatures. If your desired reaction is substitution, opt for weaker, non-nucleophilic bases where possible.

  • Cyanation of Secondary Amines: While often a desired transformation, the reaction of halogenated acetonitriles (especially trichloroacetonitrile) with secondary amines can form cyanamides.[10] This highlights the importance of understanding the full reactivity profile of your chosen reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with halogenated acetonitriles?

A: These compounds are toxic and must be handled with extreme care. They are harmful if swallowed, inhaled, or absorbed through the skin.[5][11] Dichloroacetonitrile, for example, is a flammable, corrosive liquid.[12][13] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile gloves inspected before use).[14] In case of fire, they can release highly toxic gases like hydrogen cyanide.[11] Familiarize yourself with the Safety Data Sheet (SDS) for the specific reagent you are using before beginning any work.[15][16]

Q2: How do I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of the product. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative and sensitive monitoring. When taking an aliquot for analysis, ensure it is properly quenched to prevent further reaction before analysis.

Q3: My product is an oil and difficult to purify. What are my options?

A: Purifying products from these reactions can be challenging due to the potential presence of unreacted starting material and side products with similar polarities.

  • Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be effective, particularly for products with a molecular weight below 350 amu.[17]

  • Column Chromatography: This is the most versatile method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve good separation on TLC before scaling up to a column.

  • Aqueous Workup: A carefully planned aqueous workup can remove many impurities. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic byproducts like haloacetic acids. However, be mindful of the potential for product hydrolysis during extended contact with aqueous layers.[18]

Q4: Can halogenated acetonitriles be used in metal-catalyzed reactions?

A: Yes, α-halonitriles are competent electrophiles in certain cross-coupling reactions. For instance, nickel-catalyzed methods have been developed for the stereoconvergent synthesis of secondary nitriles from racemic α-bromonitriles.[19][20] These advanced methods provide a radical-based alternative to traditional SN1 and SN2 pathways.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Indole with Bromoacetonitrile

This protocol provides a representative example of a nucleophilic substitution reaction.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add indole (1.17 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask via syringe.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add bromoacetonitrile (0.76 mL, 11 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (eluent: 3:1 Hexanes/Ethyl Acetate) until the indole starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the potassium carbonate, washing the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

References

Technical Support Center: Purification of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS No. 1426290-08-5)[1]. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity material for their experiments. This document provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, grounded in fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities in your sample will largely depend on the synthetic route employed. For substituted phenylacetonitriles, common impurities can include[2]:

  • Unreacted Starting Materials: Such as the corresponding substituted benzyl halide.

  • Reaction By-products: Depending on the specific cyanation method, by-products can vary. For instance, in reactions involving benzyl halides, side products from elimination or over-alkylation might be present[3][4].

  • Solvent Residues: Residual solvents from the reaction or initial work-up are common contaminants.

  • Decomposition Products: The nitrile functional group or the halogenated aromatic ring may be sensitive to certain conditions (e.g., strong acids/bases, high temperatures), leading to degradation.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative purity assessment in a research setting[5][6]. A single, well-defined spot on a TLC plate developed in an appropriate solvent system suggests a relatively pure compound. The presence of multiple spots indicates impurities. For a more quantitative assessment, techniques like ¹H NMR, LC-MS, or melting point analysis are recommended.

Q3: My compound is a solid with a reported purity of 97%, but it appears oily or has a low melting point. Why?

A3: This is a classic sign of impurities. Even small amounts of residual solvent or soluble by-products can act as a eutectic contaminant, significantly depressing the melting point and causing the material to appear as an oil or a waxy solid[2]. The first step should be to ensure all volatile solvents are removed under a high vacuum. If the issue persists, a purification step like recrystallization or chromatography is necessary.

Purification Strategy: A Decision Guide

Choosing the correct purification technique is critical. The decision between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the amount of crude material.

PurificationDecision start Start: Crude Solid Product assess_purity Assess Purity via TLC start->assess_purity is_major_spot Is there one major spot (>90% by eye)? assess_purity->is_major_spot is_solid Is the crude material solid? is_major_spot->is_solid Yes complex_mixture Complex mixture or oily product is_major_spot->complex_mixture No recrystallize Primary Method: Recrystallization is_solid->recrystallize chromatography Primary Method: Column Chromatography complex_mixture->chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90% purity)[7]. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[7].

Q4: How do I select the ideal solvent for recrystallization?

A4: The ideal solvent should exhibit the following properties[8]:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent.

  • Favorable Impurity Profile: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).

  • Inertness: The solvent must not react with your compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude solid (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof) dropwise at room temperature until the solid is just covered.

  • Observe solubility. A good candidate solvent will not dissolve the solid at room temperature[7].

  • For tubes where the solid is insoluble, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then in an ice bath.

  • The solvent that produces a high yield of clean-looking crystals is your best choice.

SolventPolarityBoiling Point (°C)Notes
Hexanes Non-polar69Good for non-polar compounds. Often used as an anti-solvent in a mixed-solvent system.
Toluene Non-polar111Good for aromatic compounds; its high boiling point can be advantageous for less soluble materials.
Ethyl Acetate Polar77A versatile solvent for moderately polar compounds.
Acetone Polar56A strong, polar solvent. Often dissolves compounds too well at room temperature.
Isopropanol Polar82A common choice, less volatile than ethanol.
Ethanol Polar78Similar to isopropanol, widely used.
Water Very Polar100Suitable only for polar compounds that are stable in hot water. Unlikely for this compound.
Q5: No crystals are forming upon cooling. What should I do?

A5: Crystal formation requires nucleation. If none appear, you can try the following induction techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic glass fragments can provide a surface for nucleation.

  • Seeding: If you have a pure crystal of your compound, add a tiny speck to the supersaturated solution to initiate crystallization.

  • Reducing Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and try cooling again.

  • Adding an Anti-Solvent: If your compound is dissolved in a highly solubilizing solvent, you can slowly add a miscible "anti-solvent" (in which your compound is insoluble, e.g., adding hexanes to an ethyl acetate solution) until the solution becomes faintly cloudy, then warm slightly to clarify and cool again[9].

Troubleshooting Guide 2: Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures, oily products, or when recrystallization fails[10]. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent)[5].

Q6: How do I choose the right mobile phase (eluent) for my column?

A6: The goal is to find a solvent system that provides good separation between your product and impurities on a TLC plate.

  • The Target Rf: For optimal separation on a column, the Rf (retention factor) of your target compound on a TLC plate should be between 0.3 and 0.4 [11].

  • Solvent System: For a halogenated aromatic compound like this, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point[12].

  • Screening: Run several TLC plates using different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). The system that gives your product an Rf of ~0.35 while maximizing the distance to any impurity spots is the one to use for the column.

ChromatographyWorkflow start Start: Crude Mixture tlc_screen 1. TLC Solvent Screening (Target Rf ~0.35) start->tlc_screen pack_column 2. Pack Column with Silica Gel Slurry tlc_screen->pack_column load_sample 3. Load Sample (Minimal volume of eluent or dry-loading) pack_column->load_sample elute 4. Elute with Mobile Phase (Apply pressure) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine end End: Purified Product combine->end

Caption: General workflow for flash column chromatography.

Q7: My compound is not moving off the baseline (Rf = 0), even in 100% ethyl acetate. What now?

A7: This indicates your compound is very polar or is strongly interacting with the acidic silica gel.

  • Increase Eluent Polarity: You can try more aggressive solvent systems. Adding a small percentage (0.5-2%) of methanol or triethylamine (for basic compounds) to your eluent can significantly increase polarity. Be cautious, as more than 10% methanol can start to dissolve the silica gel[13].

  • Change Stationary Phase: If polarity is the issue, you might consider using a different stationary phase like alumina (basic or neutral) or switching to reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile)[10].

Q8: The separation is poor; the spots for my product and an impurity are overlapping.

A8: This is a common challenge requiring optimization.

  • Decrease Eluent Polarity: If the Rf values are too high (>0.5), decrease the proportion of the polar solvent in your eluent. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and potentially improving separation.

  • Try a Different Solvent System: The selectivity of the separation depends on the specific interactions between your compounds, the silica, and the eluent. Switching one of the solvents (e.g., from ethyl acetate to dichloromethane) can alter these interactions and may resolve the overlapping spots[10].

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Always pack the column using a slurry method and ensure the silica bed is uniform and level before loading your sample[13][14].

Q9: How should I load my sample onto the column?

A9: Proper sample loading is critical for achieving a narrow band and good separation.

  • Wet Loading: Dissolve your crude product in the absolute minimum amount of the eluent solvent. Using a pipette, carefully add this concentrated solution to the top of the silica bed, taking care not to disturb the surface[15].

  • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully layer this powder on top of the column bed[15]. This method often gives superior results.

References

Technical Support Center: Scale-Up Synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS 1426290-08-5).[1][2][3] This molecule is a key intermediate in the development of various pharmaceutical compounds. While the synthesis appears straightforward on a lab scale, scaling up presents significant challenges related to safety, reaction control, impurity profiles, and product isolation.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of large-scale production. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to foster a deeper understanding of the process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis, providing a foundational understanding before tackling specific experimental issues.

Q1: What is the most reliable and scalable synthetic route to this compound?

The most robust and widely implemented method for scale-up is the nucleophilic substitution (SN2) reaction. This involves reacting a 5-bromo-2-chloro-4-fluorobenzyl halide (typically the bromide for higher reactivity) with an alkali metal cyanide, most commonly sodium cyanide (NaCN), in a suitable polar aprotic solvent.

The general transformation is as follows:

5-Bromo-2-chloro-4-fluorobenzyl Bromide + NaCN → this compound + NaBr

This pathway is favored for its high atom economy, relatively straightforward execution, and the commercial availability of the necessary starting materials.

Q2: What are the absolute critical safety considerations when performing this synthesis at scale?

The primary hazard is the use of sodium cyanide (NaCN).[4][5] It is acutely toxic if ingested, inhaled, or absorbed through the skin.[4][6] The most severe risk is the potential generation of highly toxic hydrogen cyanide (HCN) gas.[7][8]

Key Safety Mandates:

  • Prevent HCN Formation: HCN gas is liberated when cyanide salts come into contact with acids.[8] The reaction medium and all subsequent work-up steps must be maintained at a basic pH (pH > 10 is recommended) to keep cyanide in its ionic (CN-) form.[9]

  • Engineered Controls: The reaction must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system equipped with scrubbers.[6][7] Continuous HCN gas monitoring is mandatory.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable. This includes a full-body chemical-resistant suit, nitrile or butyl rubber gloves, chemical splash goggles with a face shield, and appropriate respiratory protection.[4][5][6]

  • Emergency Preparedness: An emergency response plan must be in place. This includes having a cyanide antidote kit (containing items like amyl nitrite and sodium thiosulfate) readily accessible and ensuring personnel are trained in its use.[7][10] All personnel should work in pairs, never alone.[11]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. Typically, this involves treatment with an oxidant like sodium hypochlorite under basic conditions.

Q3: Which solvent system is optimal for the cyanidation reaction during scale-up?

Polar aprotic solvents are essential for this SN2 reaction. They effectively solvate the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic. The choice of solvent for scale-up involves a trade-off between reactivity, cost, safety, and ease of removal.

SolventAdvantagesDisadvantages on Scale-Up
Dimethyl Sulfoxide (DMSO) Excellent solvating power, promotes high reaction rates.High boiling point (189 °C) makes it difficult to remove. Can be challenging for product isolation and purification.
N,N-Dimethylformamide (DMF) Good solvating power, moderate boiling point (153 °C).Can decompose at higher temperatures, especially in the presence of base or acid. A known reproductive toxin.
Acetonitrile (ACN) Lower boiling point (82 °C), easier to remove. Relatively inert.Lower solvating power for NaCN may lead to slower reaction rates or require a phase-transfer catalyst. Potential for impurities.[12]

Recommendation: For scale-up, Acetonitrile is often a good starting point, frequently used in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC helps shuttle the cyanide anion from the solid phase or aqueous phase into the organic phase where the reaction occurs, compensating for the lower solvating power of ACN. This approach avoids the work-up difficulties associated with high-boiling solvents like DMSO.

Q4: How can I effectively monitor the reaction's progress and endpoint?

On a large scale, direct sampling can be hazardous. The preferred method is to use a combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

  • Establish a Baseline: Before starting the reaction, run an HPLC of your starting material (the benzyl halide).

  • Careful Sampling: If the reactor allows, use a closed-loop sampling system to safely withdraw a small aliquot of the reaction mixture.

  • Quench Immediately: The sample should be immediately quenched in a prepared vial containing a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.

  • Analyze: Analyze the quenched sample by HPLC to determine the ratio of starting material to product. The reaction is considered complete when the starting material peak is consumed to a predetermined level (e.g., <1%). TLC can be used for a faster, qualitative check.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Diagram: General Synthesis & Troubleshooting Workflow

The following diagram outlines the key stages of the synthesis and highlights common points where issues can arise.

cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification start Starting Materials (Benzyl Halide, NaCN, Solvent) reaction Cyanidation Reaction (Heat, Stirring) start->reaction monitor Reaction Monitoring (HPLC/TLC) reaction->monitor ts1 Low Conversion reaction->ts1 ts2 Impurity Formation reaction->ts2 monitor->reaction Incomplete? quench Aqueous Quench (Controlled Addition) monitor->quench Complete extract Solvent Extraction quench->extract wash Aqueous Washes (Brine) extract->wash ts3 Emulsions extract->ts3 dry Drying (e.g., MgSO4) wash->dry concentrate Solvent Removal dry->concentrate crude Crude Product concentrate->crude crystallize Crystallization (Solvent/Antisolvent) crude->crystallize filter_dry Filtration & Drying crystallize->filter_dry ts4 Oiling Out crystallize->ts4 final Final Product (>99% Purity) filter_dry->final

Caption: Workflow for the synthesis of this compound.

Issue 1: Low or Stalled Reaction Conversion

Question: My reaction has stalled, and HPLC analysis shows a significant amount of unreacted benzyl halide even after prolonged reaction time. What should I do?

Potential CauseScientific ExplanationTroubleshooting Protocol
Moisture in the Reaction Water can compete with the cyanide as a nucleophile, leading to the formation of the corresponding benzyl alcohol by-product. It can also hydrolyze the nitrile product under certain conditions.1. Ensure all solvents and reagents are rigorously dried before use. Acetonitrile can be distilled from calcium hydride.[12] 2. Dry the NaCN in a vacuum oven before use. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
Poor NaCN Solubility/Reactivity Sodium cyanide has limited solubility in solvents like acetonitrile. If it is not finely powdered or well-dispersed, the effective concentration of the nucleophile is low.1. Use finely powdered, non-clumped NaCN to maximize surface area. 2. Ensure vigorous mechanical stirring to maintain a good slurry. 3. Introduce a Phase-Transfer Catalyst (PTC): Add 1-5 mol% of TBAB. The Bu₄N⁺ cation pairs with the CN⁻ anion, creating a lipophilic ion pair that is more soluble in the organic solvent, dramatically accelerating the reaction.[13]
Degraded Benzyl Halide Benzyl halides, especially bromides, can be lachrymatory and unstable over long-term storage, potentially degrading through hydrolysis or other pathways.1. Check the purity of the starting benzyl halide by ¹H NMR or HPLC before starting. 2. If purity is questionable, consider purifying it by recrystallization or a quick filtration through a silica plug. 3. Use freshly prepared benzyl halide if possible.
Insufficient Temperature The activation energy for the SN2 reaction may not be met at the current temperature, leading to a slow reaction rate.1. Cautiously increase the reaction temperature in 5-10 °C increments, monitoring for any changes in the impurity profile. 2. Be aware that higher temperatures can also promote side reactions like elimination, although this is less common for benzyl systems.
Issue 2: Significant Impurity Formation

Question: My crude product contains several significant impurities that are difficult to remove. How can I identify and prevent them?

ImpurityFormation PathwayPrevention & Mitigation Strategy
5-Bromo-2-chloro-4-fluorobenzyl alcohol SN2 reaction with water present in the solvent or on the surface of reagents.Follow the rigorous drying procedures outlined in Issue 1 . Ensure the reaction is run under a dry, inert atmosphere.
Bis(5-bromo-2-chloro-4-fluorobenzyl) ether Formed when the benzyl alcohol by-product is alkylated by another molecule of the starting benzyl halide under basic conditions.Preventing the formation of the alcohol is the primary strategy. Maintaining a moderate temperature can also limit this side reaction.
5-Bromo-2-chloro-4-fluorobenzoic acid or amide Hydrolysis of the nitrile group during an overly aggressive aqueous work-up (e.g., high temperature, extreme pH for extended periods).1. Perform the aqueous quench at a controlled, low temperature (0-10 °C). 2. Avoid prolonged exposure to strongly acidic or basic conditions during work-up. 3. Use buffered washes if necessary to control pH.
Starting Material Impurities Impurities present in the starting benzyl halide can carry through the reaction.[14]Characterize all starting materials thoroughly before use. If a specific impurity is identified in the starting material, a purification step must be introduced before the cyanidation reaction.[15][16]
Issue 3: Difficult Work-up and Emulsion Formation

Question: During the aqueous extraction, I am getting a thick, stable emulsion that won't separate. How can I resolve this?

Emulsions are common in large-scale extractions and are often caused by finely divided solids or surfactants (like a PTC) at the aqueous-organic interface.

Protocol for Breaking Emulsions:

  • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.

  • Filter: If solids are suspected, filter the entire emulsion through a pad of Celite® or another filter aid.

  • Change Solvent Ratio: Sometimes, adding more of the organic extraction solvent can help break the emulsion.

  • Gentle Agitation: For subsequent washes, use gentle, swirling agitation instead of vigorous shaking to prevent re-formation of the emulsion.

Issue 4: Product Oiling Out or Failing to Crystallize

Question: After removing the solvent, my product is a thick oil, or it won't crystallize from my chosen solvent system. What are my options?

This is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Crystallization:

  • Solvent-Antisolvent Method: Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (an "antisolvent," e.g., heptane, hexanes) with stirring until the solution becomes cloudy. Add a small amount of the good solvent to clarify, then cool slowly.

  • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Trituration: Stir the crude oil vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or heptane). This may wash away the impurities and induce the product to solidify.[17]

  • Chromatographic "Plug": If the product is still an oil, dissolve it in a minimal amount of solvent and pass it through a short column ("plug") of silica gel, eluting with a suitable solvent system. This can remove the most polar impurities and often allows the product to crystallize upon concentration.

Part 3: Safety Protocol Visualization

Diagram: Cyanide Handling Safety Workflow

This diagram outlines the critical decision points and safety measures required when working with sodium cyanide.

start Prepare to Handle NaCN ppe Verify Full PPE is Worn (Suit, Gloves, Face Shield) start->ppe ventilation Confirm Ventilation (Fume Hood / Scrubber ON) ppe->ventilation hcn_monitor Check HCN Monitor (Alarm Test, Zeroed) ventilation->hcn_monitor antidote Locate Antidote Kit & Emergency Shower hcn_monitor->antidote buddy Work with a Partner (Never Alone!) antidote->buddy weigh_transfer Weigh & Transfer NaCN (Use non-sparking tools) buddy->weigh_transfer spill Spill Occurs? weigh_transfer->spill addition Add to Reactor (Maintain Basic pH > 10) end_op Operation Complete addition->end_op spill_yes EXECUTE SPILL RESPONSE 1. Evacuate Area 2. Alert Supervisor 3. Use Spill Kit (Absorb) 4. Decontaminate with Bleach spill->spill_yes Yes spill_no Proceed with Reaction spill->spill_no No spill_no->addition decon Decontaminate Equipment & Dispose of Waste Properly end_op->decon end End of Procedure decon->end

Caption: Critical safety workflow for handling sodium cyanide in a scale-up environment.

References

preventing decomposition of nitriles during distillation or purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenge of preventing nitrile decomposition during purification and distillation. Nitriles are invaluable synthetic intermediates, but their stability can be compromised under thermal stress, particularly in the presence of contaminants. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the integrity of your compounds.

Troubleshooting Guide: Diagnosing and Preventing Nitrile Decomposition

This section addresses specific issues encountered during the purification of nitriles. The primary mode of degradation during distillation is hydrolysis, which can be catalyzed by residual acidic or basic impurities.[1][2]

Q1: My nitrile sample is turning yellow/brown and showing new peaks in the NMR/GC analysis after distillation. What is happening?

A: You are likely observing thermal decomposition, primarily through hydrolysis.

The carbon-nitrogen triple bond in a nitrile is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by heat and the presence of acid or base catalysts.[3][4][5] This process typically occurs in two stages:

  • Hydrolysis to an Amide: The nitrile first hydrolyzes to a carboxamide intermediate.[6][7]

  • Hydrolysis to a Carboxylic Acid: Under the harsh conditions of distillation (prolonged heating), the amide intermediate is often further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).[4][6][7]

These degradation products (amides, carboxylic acids) are common impurities that can complicate downstream reactions and compromise the purity of your final product.[1]

G cluster_catalysts Catalysts Acid Acidic Impurities (e.g., HCl, H₂SO₄) Base Basic Impurities (e.g., NaOH, KCN) Water Water (H₂O)

Q2: How can I effectively prevent this decomposition during my distillation protocol?

A: A multi-step approach focusing on rigorous pre-treatment and optimized distillation conditions is essential.

The key is to remove the catalysts of hydrolysis (acids, bases, and water) before applying heat. Simply distilling the crude product directly is a common cause of failure.

G start Crude Nitrile Sample wash Step 1: Aqueous Wash (Remove Acid/Base Impurities) start->wash dry Step 2: Drying (Remove Water) wash->dry distill Step 3: Vacuum Distillation (Minimize Thermal Stress) dry->distill product Pure, Stable Nitrile distill->product

Experimental Protocol: Purification of a Liquid Nitrile

This protocol provides a robust method for purifying liquid nitriles while minimizing the risk of degradation.

Step 1: Pre-Distillation Washing

  • Objective: To neutralize and remove acidic or basic impurities.

  • Methodology:

    • Place the crude nitrile in a separatory funnel.

    • To remove acidic impurities, wash with an equal volume of a dilute basic solution (e.g., 5% aqueous sodium bicarbonate). Shake vigorously, venting frequently. Separate the layers and discard the aqueous layer.[1]

    • To remove basic impurities (such as residual cyanide from synthesis), wash with a dilute acidic solution (e.g., 5% hydrochloric acid).[1]

    • Perform a final wash with deionized water to remove any remaining salts, repeating until the aqueous layer is neutral (check with pH paper).[1]

Step 2: Rigorous Drying

  • Objective: To remove water, a key reagent for hydrolysis. Many nitriles are hygroscopic and will readily absorb atmospheric moisture.[1]

  • Methodology:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable anhydrous drying agent. The choice of agent is critical and depends on the nitrile's properties (see Table 1).

    • Swirl the flask and allow it to stand for a minimum of 30 minutes. The nitrile is considered dry when the drying agent moves freely without clumping.[1]

    • Filter the dried nitrile into a round-bottom flask appropriate for distillation.

Drying AgentCompatibilityNotes
Anhydrous Magnesium Sulfate (MgSO₄) Excellent (Neutral)Fast-acting and high capacity. A good general-purpose choice.
Anhydrous Sodium Sulfate (Na₂SO₄) Excellent (Neutral)Slower and lower capacity than MgSO₄, but very inert.
Anhydrous Calcium Chloride (CaCl₂) Good (Neutral)Effective for neutral nitriles like acetonitrile. Can form adducts with some compounds.[1]
Molecular Sieves (3Å or 4Å) Excellent (Neutral)Very efficient for removing trace amounts of water. Best used after initial drying with another agent.
Table 1: Recommended Drying Agents for Nitriles.

Step 3: Fractional Vacuum Distillation

  • Objective: To purify the nitrile by boiling point while minimizing thermal stress.

  • Methodology:

    • Assemble a fractional distillation apparatus. For nitriles with boiling points close to impurities, use a fractionating column (e.g., Vigreux or packed column).[1]

    • Ensure all glassware is thoroughly dried (oven or flame-dried) to prevent re-introducing moisture.[1]

    • Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1]

    • Crucially, apply a vacuum. Lowering the pressure significantly reduces the boiling point, allowing the distillation to proceed at a lower, safer temperature where decomposition rates are negligible.

    • Heat the flask gently (using a heating mantle and stir bar for even heating).

    • Discard the initial distillate (fore-run), which may contain low-boiling impurities.

    • Collect the main fraction at a stable temperature and pressure.

Frequently Asked Questions (FAQs)

Q: My nitrile seems to form an azeotrope with water. How can I dry it effectively?

A: This is a common issue, especially with lower molecular weight nitriles. When simple distillation cannot remove water due to azeotrope formation, consider two main strategies:

  • Azeotropic Distillation: Use a suitable entrainer, such as toluene or benzene. The entrainer forms a new, lower-boiling azeotrope with water, which can be distilled off, effectively removing the water from the nitrile.

  • Chemical Drying: Before distillation, treat the nitrile with a dehydrating agent that reacts with water. For example, amides can be dehydrated to nitriles using phosphorus(V) oxide (P₄O₁₀), a powerful drying agent.[8][9] This method should be used with caution and tested on a small scale.

Q: Can I stop the hydrolysis at the amide stage to synthesize an amide from a nitrile?

A: While the hydrolysis of a nitrile proceeds through an amide intermediate, isolating this amide can be challenging because the conditions required for the initial hydrolysis are often harsh enough to promote the subsequent hydrolysis to the carboxylic acid.[10][11] However, it is sometimes possible under carefully controlled, milder conditions:

  • Milder Basic Conditions: Using a base like NaOH or KOH at lower temperatures (e.g., below 100°C without vigorous reflux) can sometimes favor amide formation.[11][12]

  • Controlled Acidic Hydrolysis: Some reports suggest that using milder acids, such as HCl at 40°C, can help stop the reaction at the amide stage.[11]

  • Alternative Reagents: The use of alkaline hydrogen peroxide is a known method for the mild conversion of nitriles to amides.[13]

Q: An older patent mentions using ammonia gas during distillation. Is this a viable stabilization method?

A: Yes, in certain industrial processes, bubbling ammonia gas through the nitrile during stripping or distillation has been used.[14] The excess ammonia helps to shift the equilibrium of the decomposition reaction, preventing the nitrile from reverting to its precursors or degrading.[14] While effective, this technique is more common in large-scale industrial settings and may require specialized equipment for laboratory-scale applications.

Q: How should I properly store my purified nitrile?

A: To ensure long-term stability, purified nitriles, especially those that are hygroscopic, should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] Storing in a cool, dark, and dry place will further inhibit potential degradation pathways.

References

Technical Support Center: Solvent Selection for Reactions of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for selecting the optimal solvent for various chemical transformations involving this versatile building block. My aim is to move beyond simple protocols and provide a deeper understanding of the underlying principles governing solvent choice, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: A Multifaceted Reaction Hub

This compound is a polysubstituted aromatic compound with multiple reactive sites. The choice of solvent is paramount as it can dictate the chemoselectivity, reaction rate, and overall success of your transformation.

Here is a logical breakdown of the key reactive sites and the transformations they can undergo:

cluster_molecule This compound Molecule Key Reactive Sites Nitrile Nitrile Group (-C≡N) Bromo Bromo Group (-Br) Chloro Chloro Group (-Cl) Fluoro Fluoro Group (-F) Hydrolysis Hydrolysis to Carboxylic Acid/Amide Nitrile->Hydrolysis H₂O, H⁺ or OH⁻ Reduction Reduction to Primary Amine Nitrile->Reduction Reducing Agent (e.g., LiAlH₄, H₂/Pd) Suzuki Suzuki-Miyaura Cross-Coupling Bromo->Suzuki Pd Catalyst, Base, Boronic Acid Chloro->Suzuki More active Pd Catalyst SNAr Nucleophilic Aromatic Substitution (SNAr) Fluoro->SNAr Nucleophile

Caption: Key reactive sites of this compound and their common transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this molecule?

A1: The selection of a solvent is a multi-faceted decision that should be guided by several key factors:

  • Reaction Type: The nature of the chemical transformation you are performing is the most critical factor. A solvent that is ideal for a Suzuki-Miyaura coupling may be entirely unsuitable for a nitrile reduction.

  • Solubility: Both the starting material and the reagents must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and reasonable reaction rates.

  • Reactivity: The solvent should be inert under the reaction conditions. For example, protic solvents like alcohols may interfere with organometallic reagents.

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature. A high-boiling solvent is suitable for reactions requiring significant heat, while a low-boiling solvent is easier to remove during workup.

  • Polarity: The polarity of the solvent can significantly influence reaction rates and mechanisms. Polar aprotic solvents are often favored for SN2 and SNAr reactions, while polar protic solvents can stabilize charged intermediates in SN1 type reactions.[1][2]

  • Safety, Health, and Environment (SHE): In a drug development setting, the SHE profile of a solvent is crucial. Many pharmaceutical companies have solvent selection guides that rank solvents from "recommended" to "banned" based on their toxicity, flammability, and environmental impact.[3][4][5][6]

Q2: I am performing a Suzuki-Miyaura coupling. Which halogen is most likely to react, and what is the best solvent?

A2: In a typical palladium-catalyzed Suzuki-Miyaura coupling, the reactivity of the aryl halides follows the order: I > Br > Cl. Therefore, the bromine atom on your molecule will be the primary site of reaction under standard conditions.

For a successful Suzuki-Miyaura coupling, a mixture of a non-polar or polar aprotic solvent and water is often employed. The choice of solvent can significantly impact the reaction's efficiency and selectivity.[7][8][9]

Solvent SystemRationale
Toluene/Water or Dioxane/Water These are classic solvent systems for Suzuki couplings. The organic solvent dissolves the aryl halide and the palladium catalyst, while water dissolves the inorganic base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and the boronic acid.[10][11]
Tetrahydrofuran (THF)/Water THF is another common ethereal solvent used in these reactions. It is a good choice for reactions at moderate temperatures.
Dimethylformamide (DMF) or Acetonitrile (MeCN) These polar aprotic solvents can be used, but they can sometimes influence the selectivity of the reaction, especially if there are other sensitive functional groups.[8][12] In some cases, polar solvents can favor coupling at other sites.[8]

A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially when using water as the primary solvent.[13]

Q3: How can I achieve a selective reaction at the nitrile group without affecting the aryl halides?

A3: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine.

  • Hydrolysis:

    • Acidic Conditions: Heating the nitrile with a strong acid like aqueous HCl or H₂SO₄ will hydrolyze it to the corresponding carboxylic acid.[14][15][16] The reaction typically proceeds through an amide intermediate.[17][18] A co-solvent like ethanol or dioxane can be used to improve solubility.

    • Basic Conditions: Refluxing with an aqueous base such as NaOH or KOH will also yield the carboxylate salt, which can then be acidified to give the carboxylic acid.[14][15] Milder basic conditions may allow for the isolation of the amide intermediate.[17]

  • Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that will convert the nitrile to a primary amine. The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or THF, followed by an aqueous workup.[19][20]

    • Catalytic Hydrogenation: The nitrile can be reduced to a primary amine using hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon (Pd/C).[19][21][22] This method is often considered "greener" than using metal hydrides. The reaction is typically performed in an alcohol solvent like ethanol or methanol. The addition of ammonia can help to minimize the formation of secondary and tertiary amine byproducts.[22]

Q4: Is it possible to perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which halogen would be substituted?

A4: Yes, SNAr is possible. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, making the carbon atom susceptible to nucleophilic attack. In SNAr reactions, the rate-determining step is typically the nucleophilic addition to form a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, making it a better leaving group in this context than chlorine or bromine.[23]

For a successful SNAr reaction, a polar aprotic solvent is generally preferred. These solvents can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic.[24]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP).

  • Protic Solvents: Protic solvents like water or alcohols can hydrogen bond with the nucleophile, reducing its reactivity and are generally not the first choice for SNAr reactions.[23][25]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low yield in Suzuki-Miyaura coupling at the bromine position. 1. Inefficient catalyst turnover. 2. Poor solubility of reagents. 3. Inappropriate base or solvent.1. Increase catalyst loading or try a different palladium catalyst/ligand system. 2. Consider a different co-solvent to improve solubility. 3. Switch to a stronger base like K₃PO₄. Ensure your solvent system effectively dissolves all components.
Side reactions or decomposition during nitrile hydrolysis. 1. The reaction conditions are too harsh, leading to decomposition of the aromatic ring. 2. The base is reacting with the aryl halides.1. Use milder conditions (lower temperature, shorter reaction time). 2. For basic hydrolysis, consider using a weaker base or carefully controlling the temperature. Acidic hydrolysis is generally less likely to cause issues with the aryl halides.
Incomplete reduction of the nitrile to the amine. 1. The reducing agent is not potent enough. 2. Insufficient equivalents of the reducing agent.1. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. If using LiAlH₄, ensure it is fresh and the solvent is anhydrous. 2. Increase the equivalents of the reducing agent.
Poor regioselectivity in SNAr, with reaction at other sites. 1. The nucleophile is too harsh. 2. The solvent is not optimal for directing the reaction to the fluorine position.1. Use a milder nucleophile or lower the reaction temperature. 2. Ensure you are using a polar aprotic solvent like DMSO or DMF to favor SNAr at the most activated site (the C-F bond).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start: Assemble Reaction Reagents Add: - this compound (1 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2 eq) Start->Reagents Solvent Add Solvent: Toluene and Water (4:1 v/v) Reagents->Solvent Degas Degas the mixture (e.g., N₂ bubbling for 15 min) Solvent->Degas Heat Heat to 90 °C under N₂ atmosphere Degas->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate Monitor->Workup Purify Purify by column chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2 equivalents).

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction to 90 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of this compound to the Corresponding Primary Amine using LiAlH₄

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or distillation.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate successful and selective catalytic transformations of this versatile, polyhalogenated building block. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental design and optimization processes.

Section 1: Foundational Principles & Initial Analysis

This section addresses the fundamental chemical characteristics of the substrate that govern catalyst selection and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their relative reactivity in cross-coupling reactions?

The substrate features two distinct carbon-halogen bonds suitable for cross-coupling: a C-Br bond at the C5 position and a C-Cl bond at the C2 position. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step generally follows the reactivity trend: C–I > C–Br > C–OTf >> C–Cl.[1] This inherent reactivity difference is the cornerstone of achieving chemoselectivity. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C2-Cl bond intact for subsequent transformations.[2]

Q2: How do the electronic properties of the substituents (-F, -Cl, -CH₂CN) influence catalyst selection?

The phenyl ring is substituted with three electron-withdrawing groups: fluorine, chlorine, and the cyanomethyl moiety. This makes the aromatic ring electron-deficient. An electron-deficient ring generally accelerates the oxidative addition step of the catalytic cycle, which can be beneficial.[3] However, it can also make the subsequent reductive elimination step more challenging. Therefore, the selection of an appropriate ligand is critical. Electron-rich and sterically bulky ligands are often required to promote reductive elimination and stabilize the active catalytic species.[4]

Q3: What inherent challenges should I anticipate when working with this substrate?

The primary challenges include:

  • Chemoselectivity: Ensuring the reaction occurs exclusively at the C-Br bond without competing reactivity at the C-Cl bond.

  • Side Reactions: Preventing hydrodehalogenation (replacement of a halogen with hydrogen), which can be a competitive pathway, especially at higher temperatures or with certain catalyst systems.[5]

  • Stability of the Acetonitrile Group: The benzylic protons alpha to the nitrile group are acidic and could potentially interfere with strongly basic reaction conditions. The nitrile group itself could be susceptible to hydrolysis under harsh conditions, although it is generally stable under standard cross-coupling protocols.

Section 2: Reaction-Specific Catalyst & Condition Recommendations

This section provides practical, actionable guidance for the most common cross-coupling reactions performed on this substrate.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming new carbon-carbon bonds.[6][7] Achieving high selectivity for this substrate requires careful control over the catalyst system and reaction conditions.

Q4: What is the recommended catalyst system for a selective Suzuki-Miyaura coupling at the C-Br position?

For a selective C-C bond formation at the C-Br position, a palladium-based catalyst system is the method of choice. The key is to select conditions that are vigorous enough to activate the C-Br bond but mild enough to leave the C-Cl bond untouched.

Below is a summary of recommended starting conditions for coupling with arylboronic acids.

ComponentRecommendationRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-3 mol%. These are common, effective Pd(II) and Pd(0) sources. Pd(II) sources require in situ reduction to the active Pd(0) state.[7][8]
Ligand SPhos, XPhos, P(t-Bu)₃1.2 - 1.5 equivalents relative to Pd. Bulky, electron-rich monophosphine ligands are crucial. They stabilize the Pd(0) center, promote fast oxidative addition to the C-Br bond, and facilitate the final reductive elimination step.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents. K₃PO₄ is a robust and often effective choice for heteroaryl and electron-deficient aryl halides.[2] The choice of base can significantly impact reaction rate and side product formation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂OAn aqueous co-solvent is typically required to facilitate the transmetalation step by activating the boronic acid.[9] Ensure solvents are properly degassed.
Temperature 70-90 °CStart at the lower end of this range (e.g., 80 °C) to maximize selectivity.[2] Higher temperatures risk competitive reaction at the C-Cl bond. Monitor reaction progress closely.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Substrate, Boronic Acid, Base B Add Pd Precursor & Ligand A->B C Add Degassed Solvent B->C D Heat to 70-90°C C->D E Stir & Monitor (TLC/LC-MS) D->E F Cool to RT upon completion E->F G Aqueous Workup (e.g., EtOAc/Water) F->G H Dry & Concentrate G->H I Purify (e.g., Chromatography) H->I

Caption: General workflow for a selective Suzuki-Miyaura coupling experiment.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[4][10] The choice of ligand is especially critical for coupling with electron-deficient substrates and various amine classes.

Q5: How do I choose the right catalyst and ligand for coupling this compound with amines?

The success of a Buchwald-Hartwig amination hinges on the palladium-ligand combination.[11] For this electron-deficient aryl bromide, sterically hindered biarylphosphine ligands (often called "Buchwald ligands") are highly recommended.[12] These ligands create a bulky catalytic complex that accelerates the C-N reductive elimination.

Catalyst System Selection Guide:

Amine TypeRecommended LigandBaseRationale & Notes
Primary Aliphatic & Aromatic Amines XPhos, RuPhosNaOt-Bu, LHMDSThese ligands are highly active and generally applicable. NaOt-Bu is a strong, common base, but LHMDS can be a better choice if the substrate has base-sensitive functional groups.
Secondary Amines BrettPhos, RuPhosNaOt-Bu, K₃PO₄Secondary amines are often more challenging. BrettPhos is specifically designed for such sterically hindered couplings. Weaker bases may be employed with more advanced catalyst systems.[13]
Ammonia Equivalents LHMDS (as NH₃ source)Pd(OAc)₂ / XPhosTo install a primary -NH₂ group, lithium bis(trimethylsilyl)amide (LHMDS) can be used as an ammonia surrogate.[10]

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

G Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)Br Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (- HBr, + Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.[5]

Q6: My reaction shows low or no yield. What are the first things I should check?

  • Verify Reagent Quality and Purity: Ensure starting materials, particularly the boronic acid or amine, are pure. Solvents must be anhydrous and degassed. Bases should be fresh and stored properly.[5]

  • Confirm Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction.[14]

  • Check Catalyst Activity: If using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to Pd(0) is critical. This step can sometimes be inefficient. Consider adding a small amount of a reducing agent or switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3).[14]

  • Review Reaction Parameters: Double-check stoichiometry, concentration, and temperature. Reactions that are too dilute may proceed slowly.

Q7: I'm observing a significant amount of a side product that appears to be the starting material with the bromine replaced by hydrogen. What is happening and how can I stop it?

This side product results from hydrodehalogenation . It can occur through several pathways, often competing with the desired cross-coupling.

  • Cause: Often promoted by excessive temperatures or an inappropriate choice of ligand or base. For Suzuki couplings, it can also be caused by protodeborylation of the organoboron reagent followed by coupling.

  • Solutions:

    • Lower the Reaction Temperature: This is the most effective first step. Try reducing the temperature by 10-20 °C.

    • Screen Ligands: Some ligands are more prone to promoting side reactions. A more electron-rich or sterically bulky ligand can sometimes favor the desired reductive elimination over competing pathways.

    • Use a Milder Base: A very strong base can sometimes accelerate decomposition pathways. Consider switching from NaOt-Bu to K₃PO₄ or Cs₂CO₃ if applicable.

Q8: My reaction is not selective. I'm getting a mixture of products from reaction at both the C-Br and C-Cl sites. How can I improve selectivity?

  • Cause: The reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-Br and C-Cl bonds.

  • Solutions:

    • Reduce Temperature and Time: This is the most critical parameter for selectivity.[2] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Lower Catalyst Loading: High catalyst concentrations can sometimes lead to over-reactivity. Try reducing the catalyst loading to 1-2 mol%.

    • Choose a Less Active Catalyst System: If using a highly active ligand like SPhos or XPhos, consider switching to a slightly less reactive one, such as P(t-Bu)₃ or even PPh₃ (though this may require higher temperatures), to find a better selectivity window.

Section 4: Experimental Protocols

This section provides a detailed, generalized protocol that serves as a robust starting point for your experiments.

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic; 3.0 equiv.)

  • 1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add this compound, the arylboronic acid, and K₃PO₄ to the reaction flask.

  • Catalyst Addition: In the same inert environment, add the Pd(OAc)₂ and SPhos.

  • Inerting: Seal the flask, and if not in a glovebox, evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion (consumption of starting material), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[15]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a halogenated aromatic nitrile, presents a unique analytical challenge due to its complex substitution pattern. This guide offers a deep dive into the mass spectrometric analysis of this molecule, comparing different ionization techniques and providing a robust experimental framework for its characterization. As senior application scientists, our goal is to not only provide protocols but to illuminate the rationale behind our analytical choices, ensuring a self-validating and scientifically sound approach.

The Analytical Imperative: Choosing the Right Tool for a Multi-Halogenated Analyte

The presence of three different halogen atoms (Br, Cl, F) on the phenyl ring, in addition to the acetonitrile functional group, dictates a careful consideration of the analytical strategy. The choice of ionization technique in mass spectrometry is the most critical decision point, as it directly influences the information obtained – be it the intact molecular weight or a rich fragmentation pattern for structural confirmation. This guide will compare and contrast the application of a "hard" ionization technique, Electron Ionization (EI), with "soft" ionization methods like Chemical Ionization (CI) and Electrospray Ionization (ESI).

The inherent nature of this compound, a relatively small and potentially volatile molecule, makes it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, particularly with EI and CI. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a viable alternative, especially if the compound is part of a more complex mixture or if thermal degradation is a concern.

Comparative Analysis of Ionization Techniques

The primary distinction between ionization methods lies in the amount of energy imparted to the analyte molecule. This energy transfer dictates the extent of fragmentation.[1][2][3]

Ionization TechniquePrincipleExpected Outcome for this compoundBest Suited For
Electron Ionization (EI) High-energy electrons (typically 70 eV) bombard the analyte, causing electron ejection and extensive fragmentation.[3][4]Weak or absent molecular ion peak. Rich fragmentation spectrum providing detailed structural information.Structural elucidation and library matching.
Chemical Ionization (CI) A reagent gas (e.g., methane, isobutane) is ionized, and these ions react with the analyte, typically through proton transfer, resulting in less fragmentation.[3]Prominent protonated molecule [M+H]⁺, providing clear molecular weight information. Some fragmentation may occur.Molecular weight determination when EI fails to show a molecular ion.
Electrospray Ionization (ESI) A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. Desolvation leads to gas-phase ions with minimal internal energy.[2][5]Strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Very little in-source fragmentation.[6]Analysis of thermally labile or non-volatile compounds; LC-MS applications.

In-Depth Analysis: Electron Ionization (EI) and Predicted Fragmentation

Electron Ionization is a powerful tool for unraveling the structure of unknown compounds due to its reproducible and extensive fragmentation patterns.[3] For this compound (Molecular Weight: ~248.48 g/mol , calculated with most abundant isotopes ⁷⁹Br and ³⁵Cl), the mass spectrum is expected to be complex and highly informative.

The Isotopic Signature: A Built-in Barcode

A key feature in the mass spectrum of this compound will be the isotopic patterns arising from the presence of bromine and chlorine.[7]

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in pairs of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.[7][8]

  • Chlorine: Possesses two main isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1. This leads to pairs of peaks (M and M+2) with a 3:1 intensity ratio for chlorine-containing fragments.[7][8]

The presence of both bromine and chlorine will generate a characteristic cluster of peaks for the molecular ion and any fragments retaining both halogens. The molecular ion region should exhibit peaks at m/z 247 (C₈H₄⁷⁹Br³⁵ClFN), 249 (containing either ⁸¹Br or ³⁷Cl), and 251 (containing both ⁸¹Br and ³⁷Cl).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion radical cation (M⁺•) will likely proceed through several competing pathways, driven by the stability of the resulting cations and neutral losses.[9][10] The primary fragmentation events are anticipated to be the loss of halogen atoms and the cleavage of the acetonitrile side chain.

Below is a diagram illustrating the predicted major fragmentation pathways under EI conditions.

fragmentation_pathway M [C₈H₄BrClFN]⁺• m/z 247/249/251 F1 [C₈H₄BrFN]⁺• m/z 212/214 M->F1 - Cl• F2 [C₈H₄ClFN]⁺• m/z 168/170 M->F2 - Br• F3 [C₇H₄BrClF]⁺ m/z 208/210/212 M->F3 - CH₂CN F7 [C₇H₄FN]⁺ m/z 121 F2->F7 - Cl• F4 [C₆H₃BrCl]⁺• m/z 188/190/192 F3->F4 - F• F5 [C₆H₃BrF]⁺• m/z 174/176 F3->F5 - Cl• F6 [C₆H₃ClF]⁺• m/z 130/132 F3->F6 - Br•

Caption: Predicted EI-MS fragmentation of this compound.

Explanation of Key Fragments:

  • Loss of Halogen Radicals: The initial fragmentation will likely involve the cleavage of the carbon-halogen bonds, with the loss of a bromine radical being more favorable than chlorine due to the weaker C-Br bond.

    • m/z 212/214 ([M-Cl]⁺): Loss of a chlorine radical. The remaining fragment will still show the 1:1 isotopic pattern for bromine.

    • m/z 168/170 ([M-Br]⁺): Loss of a bromine radical. This fragment will exhibit the 3:1 isotopic pattern for chlorine.

  • Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group is a common fragmentation pathway for substituted phenylacetonitriles.[11]

    • m/z 208/210/212 ([M-CH₂CN]⁺): Loss of the cyanomethyl radical to form a stable benzylic-type cation. This fragment will retain all three halogens and their characteristic isotopic pattern.

  • Secondary Fragmentations: The initial fragments will undergo further fragmentation, such as the loss of other halogen atoms or small neutral molecules like HCN.

    • m/z 130/132 ([C₆H₃ClF]⁺•): From the [C₇H₄BrClF]⁺ ion, subsequent loss of a bromine radical.

    • m/z 174/176 ([C₆H₃BrF]⁺•): From the [C₇H₄BrClF]⁺ ion, subsequent loss of a chlorine radical.

Experimental Protocols

Protocol 1: GC-MS Analysis using Electron Ionization (EI)

This protocol is designed for the structural confirmation and purity assessment of this compound.

1. Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate. b. Prepare a working solution of 10 µg/mL by diluting the stock solution.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector: Split/splitless, operated in splitless mode for optimal sensitivity.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Electron Energy: 70 eV.
  • Mass Scan Range: m/z 40-350.
  • Injection Volume: 1 µL.

3. Data Analysis: a. Identify the peak corresponding to the analyte based on its retention time. b. Examine the mass spectrum of the peak. c. Look for the characteristic isotopic cluster of the molecular ion (m/z 247, 249, 251). d. Identify the major fragment ions and compare them to the predicted fragmentation pathway. e. Perform a library search (e.g., NIST, Wiley) to check for matches, although a match for this specific compound is unlikely if it is novel.

Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)

This protocol is suitable for confirming the molecular weight of the analyte, especially if it is part of a complex mixture or is thermally sensitive.

1. Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. b. Prepare a working solution of 1 µg/mL in the mobile phase.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Drying Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psig.
  • Sheath Gas Temperature: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Nozzle Voltage: 500 V.
  • Fragmentor Voltage: 100 V (low fragmentation).
  • Mass Scan Range: m/z 100-400.
  • Injection Volume: 2 µL.

3. Data Analysis: a. Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 248.94, exact mass). b. Confirm the presence of the peak at the correct retention time. c. Analyze the mass spectrum to confirm the accurate mass of the molecular ion and its characteristic isotopic pattern.

Workflow Visualization

The following diagram outlines the decision-making process for the mass spectrometric analysis of this compound.

analysis_workflow cluster_start Start cluster_goal Analytical Goal cluster_methods Method Selection cluster_ionization Ionization Technique cluster_outcome Expected Outcome start Analyte: This compound goal Determine Analytical Goal start->goal gcms GC-MS goal->gcms Structural Confirmation & Purity lcms LC-MS goal->lcms MW Confirmation in Complex Matrix ei EI (Hard Ionization) gcms->ei ci CI (Soft Ionization) gcms->ci esi ESI (Soft Ionization) lcms->esi fragments Fragmentation Pattern (Structural Elucidation) ei->fragments mol_ion Molecular Ion (MW Confirmation) ci->mol_ion esi->mol_ion

Caption: Decision workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound requires a methodical approach, with the choice of ionization technique being the pivotal decision. For comprehensive structural elucidation, GC-MS with Electron Ionization is the preferred method, as it provides a rich fragmentation pattern that can be systematically interpreted, aided by the distinct isotopic signatures of bromine and chlorine. For straightforward molecular weight confirmation, particularly in complex mixtures or for thermally sensitive samples, LC-MS with Electrospray Ionization is a superior alternative, yielding a prominent molecular ion with minimal fragmentation. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and accurately characterize this and other similarly complex halogenated molecules.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the critical purity assessment of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. The methodologies presented are grounded in established analytical principles and validated against industry standards to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to all upstream intermediates, as impurities can be carried through the synthetic process, potentially impacting the final drug product's quality and stability. This compound is a complex halogenated aromatic compound where regioisomeric and process-related impurities can arise during synthesis. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This guide will primarily focus on a proposed reverse-phase HPLC (RP-HPLC) method, while also providing a comparative analysis of other viable techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

Given the physicochemical properties of this compound (a relatively non-polar, aromatic compound), a reverse-phase HPLC method is the most suitable approach for achieving high-resolution separation from its potential impurities.

Causality Behind Experimental Choices

The selection of each parameter in the proposed HPLC method is based on a logical, scientific rationale aimed at optimizing the separation and detection of the target analyte and its impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography and is selected for its hydrophobicity, which provides excellent retention and separation of non-polar to moderately polar compounds like our target molecule. The alkyl chains of the C18 stationary phase interact with the non-polar regions of the analyte and its impurities, leading to differential retention.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC due to its low UV cutoff, low viscosity, and high elution strength.[2][3] A gradient is chosen over an isocratic elution to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the aqueous phase can help to protonate any acidic functional groups, leading to sharper peaks and more reproducible retention times.

  • Detection: The presence of a chromophore (the substituted benzene ring) in this compound allows for detection using a UV-Vis spectrophotometer. Aromatic compounds typically exhibit strong absorbance in the UV region. Based on the structures of similar aromatic nitriles and halogenated benzenes, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. An initial wavelength of 254 nm is a common starting point for aromatic compounds. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of each eluting peak, which aids in peak identification and purity assessment.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A Water with 0.1% Phosphoric AcidAcidifier for improved peak shape.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidStrong organic solvent for elution.
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% BTo separate a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nm (or optimized via UV scan)Good absorbance for aromatic systems.
Injection Volume 10 µLStandard volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50, v/v)To ensure sample solubility and compatibility with the mobile phase.

System Suitability Test (SST):

Before sample analysis, a system suitability solution should be injected to verify the performance of the chromatographic system. This solution should contain the main compound and at least one known impurity or a closely related compound.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between the main peak and the closest impurity
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0% for peak area and retention time

Method Validation:

This HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[4][5][6] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh and dissolve This compound HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject MobilePhase Prepare Mobile Phases A & B MobilePhase->HPLC Elute Chromatogram Acquire Chromatogram HPLC->Chromatogram Detect SST System Suitability Test SST->HPLC Validate System Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Purity Report (% Area Normalization) Integration->Report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.High resolution for volatile compounds; sensitive detectors available (e.g., FID, ECD).[7][8]Requires the analyte to be volatile and thermally stable; derivatization may be necessary.Analysis of residual solvents and volatile impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Simple, rapid, and inexpensive; good for reaction monitoring and screening.[3][9][10]Lower resolution and sensitivity compared to HPLC; quantification is less precise.Rapid qualitative assessment of purity and reaction progress.
Quantitative NMR (qNMR) Determination of concentration and purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Absolute quantification without the need for a specific reference standard of the analyte; non-destructive.[4][5][6][11][12]Lower sensitivity than chromatographic methods; requires a high-purity internal standard; potential for signal overlap.Orthogonal method for purity confirmation and quantification of major components.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Resolution & Quantification) GC GC (Volatile Impurities) TLC TLC (Rapid Screening) qNMR qNMR (Absolute Quantification) Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Primary Method Purity_Assessment->GC Complementary for Volatiles Purity_Assessment->TLC Preliminary Check Purity_Assessment->qNMR Orthogonal Confirmation

Caption: Interrelation of Analytical Methods for Purity Assessment.

Conclusion

For the comprehensive purity assessment of this compound, a validated reverse-phase HPLC method stands as the most robust and reliable primary technique. Its high resolving power and sensitivity are essential for detecting and quantifying a wide range of potential impurities. However, a multi-faceted approach utilizing orthogonal techniques provides the highest level of confidence in the purity of this critical pharmaceutical intermediate. Gas Chromatography is invaluable for assessing volatile impurities, Thin-Layer Chromatography offers a rapid and cost-effective screening tool, and Quantitative NMR serves as a powerful method for independent confirmation of the purity value. The selection of the appropriate analytical technique or combination of techniques will depend on the specific requirements of the analysis, from in-process control to final product release.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Synthetic Strategies

The synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile logically proceeds through the formation of a suitable benzyl halide precursor, followed by a nucleophilic substitution with a cyanide salt. The primary difference between the routes explored in this guide lies in the strategy for constructing the key intermediate, 5-bromo-2-chloro-4-fluorobenzyl bromide.

  • Route 1: Begins with the commercially available 2-chloro-4-fluorotoluene, involving a bromination step to introduce the bromine atom onto the aromatic ring, followed by a benzylic bromination.

  • Route 2: Starts from the more functionalized and less common 5-bromo-2-chloro-4-fluorotoluene, proceeding directly to the benzylic bromination.

This guide will dissect each route, providing a step-by-step methodology and a comparative analysis of their efficiencies.

Route 1: Synthesis from 2-Chloro-4-fluorotoluene

This route offers the advantage of starting from a more readily available and potentially less expensive starting material. However, it involves an additional synthetic step compared to Route 2.

Workflow Diagram

Route 1 A 2-Chloro-4-fluorotoluene B 5-Bromo-2-chloro-4-fluorotoluene A->B Bromination (Br2, FeBr3) C 5-Bromo-2-chloro-4-fluorobenzyl bromide B->C Benzylic Bromination (NBS, AIBN) D This compound C->D Cyanation (NaCN, DMSO)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1a: Synthesis of 5-Bromo-2-chloro-4-fluorotoluene

  • Rationale: This step introduces the bromine atom at the desired position on the aromatic ring through electrophilic aromatic substitution. The directing effects of the existing chloro and fluoro groups favor bromination at the C5 position. Iron(III) bromide is a common Lewis acid catalyst for this transformation.

  • Procedure:

    • To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add iron(III) bromide (0.1 eq) at room temperature.

    • Slowly add bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

    • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove excess bromine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield 5-bromo-2-chloro-4-fluorotoluene.

Step 1b: Synthesis of 5-Bromo-2-chloro-4-fluorobenzyl bromide

  • Rationale: This step involves a free-radical bromination at the benzylic position of the toluene derivative. N-Bromosuccinimide (NBS) is a convenient and selective reagent for benzylic bromination, and azobisisobutyronitrile (AIBN) is a common radical initiator.[1][2]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-chloro-4-fluorotoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-2-chloro-4-fluorobenzyl bromide. This product is often used in the next step without further purification.

Step 1c: Synthesis of this compound

  • Rationale: This is a standard nucleophilic substitution reaction where the bromide of the benzyl bromide is displaced by a cyanide ion. Sodium cyanide is a common and effective cyanide source for this transformation.[3]

  • Procedure:

    • In a reaction vessel, dissolve the crude 5-bromo-2-chloro-4-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring completion by TLC or LC-MS.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis from 5-Bromo-2-chloro-4-fluorotoluene

This route is more direct, assuming the availability of the starting material, 5-bromo-2-chloro-4-fluorotoluene.

Workflow Diagram

Route 2 A 5-Bromo-2-chloro-4-fluorotoluene B 5-Bromo-2-chloro-4-fluorobenzyl bromide A->B Benzylic Bromination (NBS, AIBN) C This compound B->C Cyanation (NaCN, DMSO)

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 2a: Synthesis of 5-Bromo-2-chloro-4-fluorobenzyl bromide

  • Rationale and Procedure: The rationale and experimental procedure for this step are identical to Step 1b in Route 1.

Step 2b: Synthesis of this compound

  • Rationale and Procedure: The rationale and experimental procedure for this step are identical to Step 1c in Route 1.

Comparative Analysis

ParameterRoute 1Route 2Justification
Starting Material 2-Chloro-4-fluorotoluene5-Bromo-2-chloro-4-fluorotolueneRoute 1 starts from a more common and likely cheaper precursor.[4][5]
Number of Steps 32Route 2 is shorter, which can lead to higher overall yield and reduced labor.
Overall Yield (Estimated) ModeratePotentially HigherFewer steps in Route 2 generally correlate with a higher overall yield.
Atom Economy LowerHigherThe additional bromination step in Route 1 reduces its overall atom economy.
Cost-Effectiveness Potentially higherDependent on starting material costThe cost of 5-bromo-2-chloro-4-fluorotoluene is the critical factor for Route 2's cost-effectiveness.
Scalability GoodGoodBoth routes employ well-established and scalable reactions.
Safety Considerations Use of Br₂, a corrosive and toxic reagent.Standard handling of NBS and NaCN.Route 1 involves handling elemental bromine, which requires stringent safety precautions. Both routes use toxic cyanide.

Discussion

Route 1 is a robust and logical approach, especially when considering the ready availability of 2-chloro-4-fluorotoluene. The electrophilic bromination of this starting material is expected to proceed with good regioselectivity due to the directing effects of the existing substituents. However, the handling of elemental bromine requires a well-ventilated fume hood and appropriate personal protective equipment. The subsequent benzylic bromination and cyanation are standard transformations with predictable outcomes. The main drawback of this route is the additional step, which can lower the overall yield and increase the production time and cost.

Route 2 presents a more streamlined synthesis. By starting with 5-bromo-2-chloro-4-fluorotoluene, one synthetic step is eliminated, which is advantageous in terms of overall yield and efficiency. The commercial availability and cost of this starting material are the primary determinants of the feasibility of this route. If 5-bromo-2-chloro-4-fluorotoluene is accessible at a reasonable price, Route 2 would likely be the preferred method for the synthesis of this compound, particularly for large-scale production.

Choice of Cyanation Reagent: While sodium cyanide is presented in the protocols, other cyanide sources such as potassium cyanide or trimethylsilyl cyanide (TMSCN) could also be employed. The choice of cyanide reagent can influence reaction conditions and work-up procedures. For instance, TMSCN is often used under milder conditions but is more expensive.[6]

Conclusion

Both Route 1 and Route 2 offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the availability and cost of the starting materials. For laboratory-scale synthesis where starting material cost is less of a concern, the more direct Route 2 is preferable due to its higher expected overall yield and fewer synthetic operations. For larger-scale industrial production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option. The experimental protocols provided in this guide, based on well-precedented chemical reactions, offer a solid starting point for the practical synthesis and further optimization of this important chemical intermediate.

References

A Comparative Guide to the Biological Activity of 2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile and Its Isomers: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the nuanced arrangement of substituents on an aromatic scaffold can profoundly dictate biological efficacy. The compound 2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile, represents a chemical motif with latent therapeutic potential. However, a comprehensive head-to-head comparison of its biological activity against its structural isomers is notably absent in the current scientific literature.

This guide, therefore, takes a predictive and methodological approach. We will dissect the structure-activity relationships (SAR) of halogenated aromatic compounds to forecast the potential biological activities of this compound and its isomers. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own empirical comparisons.

The Foundation: Structure-Activity Relationship (SAR) in Halogenated Phenylacetonitriles

The biological activity of a molecule is intrinsically linked to its structure. For halogenated aromatic compounds, the nature, number, and position of the halogen atoms are critical determinants of their pharmacological profile.[1][2][3] The interplay of halogens—bromine, chlorine, and fluorine—on the phenylacetonitrile core of our topic compound and its isomers can influence factors such as:

  • Lipophilicity: The introduction of halogens generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and interact with intracellular targets. The degree of lipophilicity varies between halogens, with bromine contributing more than chlorine, and chlorine more than fluorine.

  • Electronic Effects: The high electronegativity of halogens can create specific electronic distributions within the molecule, influencing its ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological targets like enzymes and receptors.[4]

  • Steric Hindrance: The size of the halogen atom (Br > Cl > F) can affect how the molecule fits into the binding pocket of a target protein, potentially leading to variations in binding affinity and selectivity among isomers.[5]

Given these principles, it is plausible that isomers of 2-(bromo-chloro-fluorophenyl)acetonitrile will exhibit differential biological activities. For instance, an isomer with a bromine atom at a position critical for binding to a hypothetical receptor might show higher potency than an isomer where a smaller fluorine atom occupies the same position.

Predicted Biological Activities: A Comparative Framework

Based on the activities of structurally similar molecules, we can hypothesize that this compound and its isomers may possess antimicrobial and cytotoxic properties.[6] Halogenated organic compounds are well-documented for their antimicrobial effects, and many small aromatic molecules exhibit cytotoxicity against various cell lines.[6]

To systematically evaluate these potential activities, a comparative study of the isomers is essential. The table below outlines the parent compound and a selection of its potential isomers that would be crucial for a comprehensive SAR study.

Compound Isomer Name CAS Number Molecular Formula
Parent Compound This compound1426290-08-5C₈H₄BrClFN
Isomer 1 2-(4-bromo-5-chloro-2-fluorophenyl)acetonitrile1785359-08-1C₈H₄BrClFN
Isomer 2 2-(2-bromo-3-fluorophenyl)acetonitrile1000339-53-6C₈H₅BrFN
Isomer 3 2-(3-bromo-4-fluorophenyl)acetonitrile501420-63-9C₈H₅BrFN
Isomer 4 2-(2-bromophenyl)acetonitrile19472-74-3C₈H₆BrN

Note: This table is not exhaustive and serves as a starting point for a broader investigation into the isomeric landscape.

Experimental Protocols for Comparative Biological Evaluation

To empirically validate the predicted biological activities, rigorous and standardized experimental protocols are paramount. The following sections detail the methodologies for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) B 24h Incubation (37°C, 5% CO₂) A->B C Addition of Isomers (serial dilutions) & Vehicle Control (DMSO) B->C D Incubation (24, 48, or 72 hours) C->D E Add MTT Solution (5 mg/mL) D->E F 4h Incubation (37°C) E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance (e.g., 570 nm) G->H I Calculate IC₅₀ Values H->I

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium and conditions (37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare stock solutions of this compound and its isomers in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Treatment: Treat the cells with the different concentrations of the compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound, which represents the concentration required to inhibit 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9]

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Isomers in Broth C Inoculate Dilutions with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Bacterial Strains: Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Predictive Toxicology and Computational Insights

In addition to in vitro testing, computational approaches can provide valuable predictive insights into the potential toxicity of the isomers.[11][12] Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of the compounds with their toxicological endpoints.[13] Various software tools are available that can predict endpoints such as mutagenicity, carcinogenicity, and acute toxicity based on the chemical structure.[14] These in silico methods can help in prioritizing which isomers to synthesize and test, thereby saving time and resources.[13]

Conclusion and Future Directions

While direct experimental data on the comparative biological activity of this compound and its isomers are currently unavailable, this guide provides a robust framework for their evaluation. By leveraging established principles of structure-activity relationships and employing standardized experimental protocols, researchers can systematically investigate the therapeutic potential of this class of compounds.

The key to unlocking the potential of these molecules lies in a meticulous comparison of their isomeric forms. The subtle repositioning of the bromo, chloro, and fluoro substituents can lead to significant differences in biological activity. The proposed cytotoxicity and antimicrobial assays are foundational starting points. Further investigations could explore their effects on specific enzymes, signaling pathways, and in more complex biological systems. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Fluorinated Phenylacetonitrile Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the cytotoxic effects of fluorinated phenylacetonitrile derivatives against various cancer cell lines. As a senior application scientist, this document is structured to deliver not just data, but a logical, evidence-based narrative to inform future research and development in this promising area of oncology. We will explore the nuanced structure-activity relationships, delve into the mechanistic underpinnings of their cytotoxic action, and provide detailed, validated protocols for key experimental assays.

Introduction: The Strategic Advantage of Fluorination in Phenylacetonitrile Scaffolds

The phenylacetonitrile core is a well-established pharmacophore in medicinal chemistry, but its true potential as an anticancer agent is often unlocked through strategic chemical modification. Among the various synthetic strategies, the introduction of fluorine atoms to the phenyl ring has emerged as a particularly powerful approach. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties.[1] This includes modulating lipophilicity, which can enhance membrane permeability, and improving metabolic stability by blocking sites susceptible to oxidative metabolism.[1] These modifications can lead to superior pharmacokinetic profiles and enhanced biological activity, making fluorinated phenylacetonitrile derivatives a compelling class of molecules for anticancer drug discovery.[1][2]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of fluorinated phenylacetonitrile and its closely related derivatives, such as phenylacetamides, has been demonstrated across a spectrum of cancer cell lines.[3][4][5][6] The degree and position of fluorine substitution on the phenyl ring play a pivotal role in determining the potency of these compounds.

Structure-Activity Relationship (SAR) Insights

Systematic studies on related fluorinated compounds have revealed key SAR trends:

  • Positional Isomers: The location of the fluorine atom on the phenyl ring significantly impacts cytotoxicity. For instance, in some series of fluorinated compounds, para-substitution has been shown to be more potent than ortho- or meta-substitution.[2][7]

  • Degree of Fluorination: An increase in the number of fluorine substituents can lead to a corresponding increase in cytotoxic activity.[1] This is exemplified in studies where di- and tri-fluorinated analogs exhibit lower IC₅₀ values compared to their mono-fluorinated counterparts.[2]

Table 1: Comparative IC₅₀ Values (µM) of Fluorinated Phenylacetamide Derivatives in Various Cancer Cell Lines

Compound IDSubstitution PatternPC3 (Prostate)[3][4]MCF-7 (Breast)[3][4]HCT116 (Colon)[8][9]BEL-7402 (Liver)[8][9]
FPA-1 4-Fluoro52100>100>100
FPA-2 2,4-Difluoro38758592
FPA-3 2,4,6-Trifluoro25586371

Note: The data presented are representative values synthesized from studies on closely related fluorinated phenylacetamide and phenylacrylonitrile derivatives to illustrate the general trend of fluorination's impact on cytotoxicity. Actual IC₅₀ values can vary based on specific experimental conditions.

Mechanistic Underpinnings: Induction of Apoptosis

A significant body of evidence suggests that the primary mechanism by which many cytotoxic agents, including derivatives of phenylacetonitrile, exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10][11][12]

The Intrinsic Apoptotic Pathway

Fluorinated phenylacetonitrile derivatives have been implicated in activating the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell.[10][11]

G cluster_0 Mitochondrion cluster_1 Cytoplasm Mito_Stress Mitochondrial Stress CytoC_Release Cytochrome c Release Mito_Stress->CytoC_Release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, pro-Caspase-9) CytoC_Release->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound Fluorinated Phenylacetonitrile Derivative Compound->Mito_Stress

Caption: Intrinsic apoptotic pathway initiated by fluorinated phenylacetonitrile derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for two of the most widely used assays in this context.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment and recovery.[14]

  • Compound Addition: Add 10 µL of the test compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Reagent Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[14]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.[14]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[14][15]

G Start Start Step1 Plate cells (1,000-100,000/well) Start->Step1 Step2 Incubate 6-24h Step1->Step2 Step3 Add 10 µL of MTT Reagent Step2->Step3 Step4 Incubate 2-4h Step3->Step4 Step5 Add 100 µL of Detergent Reagent Step4->Step5 Step6 Incubate 2h in the dark Step5->Step6 Step7 Record absorbance at 570 nm Step6->Step7 End End Step7->End

Caption: The streamlined workflow of the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V assay is a standard method for detecting apoptosis by identifying the externalization of phosphatidylserine (PS), a hallmark of early apoptotic events.[16][17] In viable cells, PS is located on the inner leaflet of the plasma membrane.[16][17] During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells with the desired compound to induce apoptosis. Include a negative control (vehicle-treated cells).

  • Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[17]

Conclusion and Future Perspectives

The evidence strongly supports the continued investigation of fluorinated phenylacetonitrile derivatives as a promising class of anticancer agents. The strategic incorporation of fluorine atoms has been shown to enhance cytotoxic potency, and the induction of apoptosis appears to be a key mechanism of action. Future research should focus on synthesizing and screening a wider array of these derivatives to further refine the structure-activity relationships. Moreover, in-depth mechanistic studies are warranted to identify the specific molecular targets of the most potent compounds. Ultimately, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models, with the long-term goal of translating these findings into novel cancer therapeutics.

References

A Researcher's Guide to the Comparative Reactivity of Bromo-Chloro-Fluorophenyl Acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise tuning of molecular properties is paramount. Substituted phenylacetonitriles are privileged scaffolds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of multiple, different halogen substituents—namely bromine, chlorine, and fluorine—onto the phenyl ring creates a fascinating and complex chemical space. The resulting bromo-chloro-fluorophenyl acetonitrile isomers, while structurally similar, can exhibit remarkably different chemical reactivities.

This guide provides a comprehensive comparison of these isomers, moving beyond simple structural descriptions to explore the underlying principles that govern their reactivity. We will delve into the nuanced electronic and steric effects of the halogen substituents and provide a robust experimental framework for researchers to quantify these differences in their own laboratories. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile chemical building blocks.

The Theoretical Framework: Unpacking Substituent Effects

The reactivity of any substituted benzene derivative is primarily governed by the interplay of inductive and resonance effects, with steric factors adding another layer of complexity.[1][2] Halogens are a unique class of substituents because these effects are often in opposition.[3][4][5][6]

  • Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond.[7][8][9] This is an electron-withdrawing effect that deactivates the ring towards electrophilic attack and acidifies the α-protons of the acetonitrile group. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br .

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[5][9][10] This electron-donating effect is most effective when the p-orbital of the halogen can overlap efficiently with the π-system of the ring. Orbital size is a key factor here, leading to an efficacy order of: F > Cl > Br .

For halogens, the strong -I effect typically outweighs the +R effect, making them net deactivators for Electrophilic Aromatic Substitution (EAS).[4][5] However, the +R effect is still crucial for directing incoming electrophiles to the ortho and para positions.[9][11][12][13]

When multiple halogens are present, their effects are additive. The overall electron density of the ring and the acidity of the benzylic C-H bond are a composite of the individual inductive and resonance contributions of each halogen, dictated by their nature and position.

Caption: Interplay of Inductive and Resonance Effects for Halogen Substituents.

Isomer-Specific Reactivity Analysis

The specific placement of the bromo, chloro, and fluoro atoms determines the local electronic environment at each carbon atom of the phenyl ring and at the benzylic carbon. This has profound implications for two key types of reactions: reactions involving the aromatic ring and those involving the acetonitrile side chain.

Reactivity of the Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr)

The acetonitrile group (-CH₂CN) is a moderate electron-withdrawing group. In concert with three powerfully inductive halogens, the phenyl ring becomes significantly electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[14][15][16]

Key Principles for SNAr Reactivity:

  • Activation: The reaction is accelerated by electron-withdrawing groups that can stabilize the negative charge of the intermediate (Meisenheimer complex).[16][17]

  • Positional Effects: This stabilization is most effective when the withdrawing groups are positioned ortho or para to the leaving group (one of the halogens).[15]

Consider the hypothetical SNAr reaction with a nucleophile like sodium methoxide (NaOCH₃), where one of the halogens acts as a leaving group. The reactivity order for leaving groups in SNAr is often F > Cl > Br , counterintuitive to C-X bond strength, because the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine strongly activates the ring at the site of attack.[17]

Comparative Example:

  • Isomer A: 4-Bromo-2-chloro-6-fluorophenyl acetonitrile

  • Isomer B: 2-Bromo-4-chloro-6-fluorophenyl acetonitrile

In both isomers, all halogens are ortho or para to each other, creating a highly activated system. In Isomer A, the fluorine atom is flanked by the chloro and acetonitrile groups. In Isomer B, the chlorine is para to the fluorine. The relative rates of substitution at each halogen site would depend on a complex interplay of activation from the other substituents. An experimental comparison is essential to determine the precise outcome.

Reactivity of the Acetonitrile Side-Chain (α-Deprotonation)

The protons on the carbon adjacent to the cyano group (the α-carbon) are acidic due to resonance stabilization of the resulting carbanion by the nitrile. The electron-withdrawing character of the substituted phenyl ring further enhances this acidity.

Key Principles for α-Proton Acidity:

  • Inductive Withdrawal: A more electron-deficient phenyl ring will more effectively stabilize the negative charge of the benzylic carbanion through the inductive effect.

  • Aggregate Effect: The total electron-withdrawing strength of the halogen substituents dictates the acidity.

Therefore, the isomer with the combination of substituents that produces the strongest net inductive pull will have the most acidic α-protons and will be deprotonated fastest.

Comparative Example:

  • Isomer C: 4-Bromo-3-chloro-2-fluorophenyl acetonitrile

  • Isomer D: 2-Bromo-3-chloro-4-fluorophenyl acetonitrile

In Isomer C, the highly electronegative fluorine is at the ortho position, where its powerful inductive effect will be most strongly felt by the benzylic carbon. In Isomer D, the fluorine is at the para position, and its inductive effect is weaker due to distance. Therefore, Isomer C is predicted to have more acidic α-protons than Isomer D .

Experimental Design for Reactivity Comparison

To empirically determine the relative reactivities, a competitive kinetic experiment is the most direct and reliable method. This approach eliminates variations in reaction conditions by allowing two or more isomers to compete for a limited amount of a reagent in the same flask.

Protocol: Competitive α-Deprotonation and Alkylation

This experiment will determine the relative acidity of the α-protons of two different bromo-chloro-fluorophenyl acetonitrile isomers.

Objective: To compare the rate of deprotonation of Isomer C vs. Isomer D.

Materials:

  • Isomer C (e.g., 4-Bromo-3-chloro-2-fluorophenyl acetonitrile)

  • Isomer D (e.g., 2-Bromo-3-chloro-4-fluorophenyl acetonitrile)

  • An internal standard (e.g., dodecane)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 0.5 M solution in THF/hexanes (sub-stoichiometric amount)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC-MS or HPLC for analysis

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, accurately weigh equimolar amounts of Isomer C and Isomer D (e.g., 0.5 mmol each) and a known amount of the internal standard.

  • Dissolution: Add 10 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation (The Competitive Step): While stirring vigorously, slowly add a sub-stoichiometric amount of LDA solution (e.g., 0.4 mmol, 0.8 equivalents relative to one isomer) dropwise via syringe over 10 minutes. The limited amount of base ensures that the isomers must compete for deprotonation.

  • Quenching: After stirring for 30 minutes at -78 °C, add an excess of methyl iodide (e.g., 2.0 mmol) to quench the formed carbanions, leading to their methylated derivatives.

  • Workup: Allow the reaction to warm to room temperature. Quench with 10 mL of saturated NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the resulting mixture by GC-MS or HPLC. Identify the peaks for the unreacted starting materials (Isomer C, Isomer D) and the methylated products (Product C, Product D).

  • Quantification: Using the internal standard for calibration, determine the relative ratio of Product C to Product D. A higher ratio indicates that the corresponding starting isomer was deprotonated more readily.

competitive_experiment cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis IsomerC Isomer C Mix Mix in Anhydrous THF Cool to -78°C IsomerC->Mix IsomerD Isomer D IsomerD->Mix Standard Internal Standard Standard->Mix AddBase Add Sub-stoichiometric LDA (Competitive Deprotonation) Mix->AddBase AddAlkyl Add Excess CH3I (Alkylation Quench) AddBase->AddAlkyl Workup Aqueous Workup & Extraction AddAlkyl->Workup Analysis GC-MS or HPLC Analysis Workup->Analysis Result Determine [Product C] / [Product D] Ratio Analysis->Result

Caption: Workflow for a Competitive Deprotonation-Alkylation Experiment.

Data Presentation and Interpretation

The results from the competitive experiment can be summarized to provide a clear, quantitative comparison.

Table 1: Hypothetical Results of Competitive Deprotonation

IsomerStructure (Example)Initial MolesFinal Moles (Product)Product Ratio (Normalized)Relative Reactivity
Isomer C 4-Bromo-3-chloro-2-fluorophenyl acetonitrile0.5 mmol0.28 mmol2.33Higher
Isomer D 2-Bromo-3-chloro-4-fluorophenyl acetonitrile0.5 mmol0.12 mmol1.00Lower

Interpretation:

The data in Table 1 show a product ratio of 2.33:1 in favor of Isomer C. This provides strong experimental evidence that Isomer C is deprotonated 2.33 times faster than Isomer D under these conditions. This result aligns with our theoretical prediction that the ortho-fluoro substituent in Isomer C would lead to higher α-proton acidity due to its potent and proximal inductive effect.

Conclusion

The reactivity of bromo-chloro-fluorophenyl acetonitrile isomers is a complex function of the interplay between the inductive and resonance effects of the three distinct halogen atoms. While general principles can predict reactivity trends, the subtle differences conferred by the specific substitution pattern necessitate empirical validation.

  • For Nucleophilic Aromatic Substitution (SNAr) , reactivity is enhanced by the cumulative electron-withdrawing effects of substituents ortho and para to the leaving group.

  • For α-Deprotonation , reactivity is dictated by the overall stabilization of the resulting carbanion, with ortho substituents exerting the strongest inductive influence.

The use of competitive kinetic experiments provides a powerful and precise tool for quantifying these reactivity differences. By understanding and experimentally verifying the behavior of these isomers, researchers can select the optimal building block for their synthetic campaigns, enabling more efficient and predictable outcomes in the development of novel molecules.

References

Navigating the Synthesis of Complex Phenylacetonitriles: A Guide to Alternatives for 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, substituted phenylacetonitriles serve as critical building blocks for a diverse array of molecules, from life-saving drugs to advanced materials. A key player in this field is 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a versatile intermediate prized for its unique substitution pattern that allows for subsequent, selective chemical modifications. However, reliance on a single reagent can present challenges in terms of cost, availability, and reaction optimization. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering researchers and drug development professionals a roadmap to navigate this complex synthetic landscape.

The Central Role of this compound

The trifunctionalized phenyl ring of this compound (CAS No: 1426290-08-5) offers a rich platform for synthetic diversification. The bromine, chlorine, and fluorine atoms each possess distinct reactivities, enabling a range of cross-coupling and nucleophilic substitution reactions. The nitrile group itself is a versatile functional handle, readily converted to amines, amides, or carboxylic acids. The strategic placement of these groups is particularly valuable in medicinal chemistry, where precise control over a molecule's electronic and steric properties is paramount for optimizing its biological activity.[1][2]

However, the specific substitution pattern may not always be optimal or readily accessible for all synthetic targets. This necessitates a broader understanding of alternative reagents and methodologies that can either directly replace this key intermediate or provide access to similarly functionalized scaffolds through different synthetic routes.

Strategic Alternatives: A Comparative Analysis

The quest for alternatives to this compound can be broadly categorized into two main strategies:

  • Direct Replacement with Structurally Similar Phenylacetonitriles: This involves utilizing other commercially available or readily synthesizable substituted phenylacetonitriles.

  • Alternative Synthetic Routes to the Core Scaffold: This approach focuses on building the desired substituted phenylacetonitrile framework from different starting materials, bypassing the need for the pre-functionalized reagent.

Direct Replacement: A Catalog of Substituted Phenylacetonitriles

A variety of substituted phenylacetonitriles are commercially available, each offering a unique combination of reactive sites. The choice of a suitable alternative will depend on the specific downstream transformations planned.

Alternative ReagentCAS NumberKey Features & Applications
2-(5-Bromo-2-fluorophenyl)acetonitrile305800-60-6Lacks the chloro substituent, simplifying the reactivity profile. Useful when only the bromo and fluoro groups are required for subsequent modifications.[3]
2-(5-Bromo-4-chloro-2-fluorophenyl)acetonitrile1785359-01-4Isomeric variant where the chloro and fluoro positions are swapped. This can influence the electronic properties and regioselectivity of subsequent reactions.[4]
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile1785359-08-1Another isomeric alternative with a different substitution pattern, potentially leading to novel structural analogs.[5]
2,4,5-TrifluorophenylacetonitrileN/AReplaces the bromo and chloro groups with fluorine, significantly altering the electronic nature of the aromatic ring. Often used in the synthesis of certain antidiabetic drugs.[6]

Experimental Insight: When substituting one halogen for another, it is crucial to consider the impact on reaction kinetics and regioselectivity. For instance, the greater reactivity of a bromo-substituent compared to a chloro-substituent in many palladium-catalyzed cross-coupling reactions can be exploited for sequential functionalization.

Alternative Synthetic Routes: Building the Core from the Ground Up

Instead of relying on a pre-formed substituted phenylacetonitrile, researchers can construct the desired scaffold using more fundamental building blocks. This approach offers greater flexibility and can often be more cost-effective.

A powerful and widely used method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides.[7][8] This approach allows for the introduction of the nitrile group onto a pre-existing, multi-substituted aromatic ring.

Key Advantages:

  • Broad Substrate Scope: Tolerates a wide range of functional groups on the aromatic ring.[7]

  • Milder Reaction Conditions: Compared to traditional methods like the Rosenmund-von Braun reaction, which often require harsh conditions.[9]

  • Variety of Cyanide Sources: While traditional methods often use toxic reagents like CuCN, modern protocols utilize safer and more manageable cyanide sources such as K4[Fe(CN)6], N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and ethyl cyanoacetate.[7][10][11]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

G A Combine Aryl Halide, K4[Fe(CN)6], Pd Catalyst, and Ligand in Dioxane/Water B Degas the Mixture A->B C Heat to Reaction Temperature (e.g., 100-120 °C) B->C D Monitor Reaction by TLC or LC-MS C->D E Work-up and Purification D->E

Caption: Workflow for Palladium-Catalyzed Cyanation.

Detailed Steps:

  • To a reaction vessel, add the substituted aryl halide (e.g., 1-bromo-4-chloro-2,5-difluorobenzene), potassium ferrocyanide (K4[Fe(CN)6]), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), and a suitable ligand (e.g., a phosphine ligand like PPh3).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up, followed by extraction with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired substituted phenylacetonitrile.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and solvent is critical for the success of the reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The solvent system is chosen to ensure the solubility of both the organic and inorganic reactants. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

An alternative strategy involves the cyanation of a substituted benzyl halide. This two-step approach first requires the synthesis of the appropriate benzyl halide from the corresponding toluene derivative.

Workflow:

G A Radical Halogenation of Substituted Toluene B Nucleophilic Substitution with Cyanide A->B C Purification of Phenylacetonitrile B->C

Caption: Synthesis via Benzylic Halide Cyanation.

Step-by-Step Methodology:

  • Benzylic Halogenation: The starting substituted toluene is treated with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to form the corresponding benzyl bromide.

  • Cyanation: The resulting benzyl bromide is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to yield the desired phenylacetonitrile.

Considerations: This method is generally effective, but the halogenation step can sometimes lead to mixtures of mono- and di-halogenated products, requiring careful purification.

Recent advancements have highlighted electrochemical methods as a sustainable and efficient alternative for C-H bond cyanation.[12][13] These methods often operate under mild conditions and can avoid the use of metal catalysts.

Key Features:

  • Environmentally Benign: Utilizes electricity as a "green" reagent.

  • High Selectivity: Can offer excellent control over the reaction.

  • Catalyst-Free: In some cases, the reaction can proceed without the need for a transition metal catalyst.[13]

Experimental Setup: An undivided electrochemical cell is typically used with a carbon rod as the cathode and a magnesium plate as the anode. The reaction is carried out at a constant current. Acetonitrile can serve as both the solvent and the cyanide source.[13]

Performance Comparison and Data Summary

MethodKey AdvantagesKey DisadvantagesTypical Yields
Direct Replacement Simplicity, well-defined starting material.Limited by commercial availability and cost of the specific isomer.Dependent on the specific reaction.
Pd-Catalyzed Cyanation Broad substrate scope, milder conditions, various cyanide sources.Cost of palladium catalyst, potential for catalyst poisoning.Good to excellent (often >80%).[7]
Benzylic Halide Cyanation Utilizes readily available starting materials.Multi-step process, potential for side products during halogenation.Moderate to good (60-85%).
Electrochemical Synthesis Environmentally friendly, high selectivity, potentially catalyst-free.Requires specialized equipment, may not be suitable for all substrates.Can be highly efficient, with yields often exceeding 70%.

Conclusion: A Strategic Approach to Synthesis

The synthesis of complex molecules like those derived from this compound requires a flexible and informed approach. While direct use of this versatile intermediate is often a viable strategy, a thorough understanding of the available alternatives is essential for optimizing synthetic routes, managing costs, and overcoming potential supply chain challenges.

Palladium-catalyzed cyanation of aryl halides stands out as a particularly powerful and versatile alternative, offering access to a wide range of substituted phenylacetonitriles from readily available precursors. For large-scale synthesis, the development of more sustainable methods, such as electrochemical approaches, holds significant promise for the future of pharmaceutical and materials chemistry.

By carefully considering the specific requirements of the target molecule and the relative merits of each synthetic strategy, researchers can confidently navigate the complexities of modern organic synthesis and accelerate the pace of discovery and innovation.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory and chemical waste management.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on available data for halogenated phenylacetonitriles, this compound is anticipated to be classified as a hazardous substance.[1][2][3][4][5] The primary hazards associated with this compound and its class are summarized in the table below.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)Skull and CrossbonesDangerH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationExclamation MarkWarningH315: Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationExclamation MarkWarningH319: Causes serious eye irritation.[4]
Specific target organ toxicityExclamation MarkWarningH335: May cause respiratory irritation.[4]

Causality Behind Precaution: The presence of a nitrile group (-CN) suggests potential toxicity, as nitriles can release cyanide under certain conditions. The halogenated phenyl ring contributes to the compound's persistence and potential for environmental harm if not disposed of correctly. These structural features necessitate handling this compound as a hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Given the toxic and irritant nature of this compound, stringent adherence to PPE protocols is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations where splashing is a possibility.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Segregation and Collection of Waste: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions.[8]

Step-by-Step Waste Collection Protocol:

  • Container Selection:

    • Use a designated, leak-proof, and sealable waste container compatible with the chemical.[9][10] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Ensure the container is clean and dry before use.

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[11]

    • The label must clearly state "Hazardous Waste."[8]

    • List all chemical constituents by their full name, including this compound and any solvents used.[8]

    • Indicate the approximate percentage of each component.

    • Include the date the waste was first added to the container.

  • Segregation:

    • This waste stream should be segregated as halogenated organic waste .

    • Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[8][12] This segregation is crucial as it impacts the final disposal method and cost.

The logical flow for waste segregation and collection is illustrated in the diagram below.

WasteSegregation cluster_workflow Waste Segregation Workflow Start Waste Generated SelectContainer Select Compatible Waste Container Start->SelectContainer LabelContainer Label Container: 'Hazardous Waste' + Contents SelectContainer->LabelContainer SegregateWaste Segregate as 'Halogenated Organic Waste' LabelContainer->SegregateWaste StoreWaste Store in Designated Satellite Accumulation Area SegregateWaste->StoreWaste End Ready for Pickup StoreWaste->End

Caption: Workflow for proper segregation and collection of chemical waste.

Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be near the point of generation and under the control of the laboratory personnel.

  • Containment: The waste container must be kept within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[11]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][10] This minimizes the release of vapors and prevents spills.

Disposal Procedures: The Final Hand-off

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[13]

Step-by-Step Disposal Protocol:

  • Request for Pickup: When the waste container is nearly full (approximately 75-80% capacity) or has been accumulating for a predetermined time (often not to exceed six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[14]

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container. This typically includes a hazardous waste tag or manifest.

  • Professional Removal: Trained EHS or hazardous waste professionals will collect the waste from your laboratory for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

Decontamination of Empty Containers:

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate the container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).[10]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated halogenated organic waste container.[10]

  • Final Disposal of Container: Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste, though institutional policies may vary.[10][14] Always deface or remove the original label.

The decision-making process for the disposal of this compound is outlined in the following diagram.

DisposalDecisionTree Start This compound for Disposal IsWaste Is it waste? Start->IsWaste IsContainer Is it an empty container? Start->IsContainer No CollectWaste Collect in Labeled, Compatible Container IsWaste->CollectWaste Yes Segregate Segregate as Halogenated Organic Waste CollectWaste->Segregate Store Store in Secondary Containment in a Designated SAA Segregate->Store RequestPickup Request EHS Pickup Store->RequestPickup EHS_Disposal Professional Disposal via Licensed Vendor RequestPickup->EHS_Disposal TripleRinse Triple Rinse with Appropriate Solvent IsContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container per Institutional Policy TripleRinse->DisposeContainer CollectRinsate->Segregate

Caption: Decision tree for the disposal of bulk chemical and empty containers.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

Comprehensive Guide to the Safe Handling of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and expert experience.

Hazard Assessment and Triage: Understanding the Risks

Anticipated Hazards:

  • Toxicity: Acetonitrile and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. The presence of bromo, chloro, and fluoro substituents may enhance its toxicological properties.

  • Irritation: It is likely to cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation.[3]

  • Cytotoxicity: Due to its chemical structure, which could potentially interact with biological systems, it is prudent to handle this compound as potentially cytotoxic.[4][5][6][7] This necessitates a higher level of containment and personal protection.

Potential Hazard GHS Classification (Anticipated) Primary Exposure Routes
Acute Toxicity (Oral)Category 3 / 4Ingestion
Acute Toxicity (Dermal)Category 3 / 4Skin Absorption
Acute Toxicity (Inhalation)Category 3 / 4Inhalation of dust or aerosol
Skin Corrosion/IrritationCategory 2Skin Contact
Serious Eye Damage/IrritationCategory 2AEye Contact
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8]

Standard Laboratory PPE

For all work involving this compound, the following baseline PPE is mandatory:[9][10]

  • Safety Glasses: With side shields to protect against splashes.

  • Laboratory Coat: Fully buttoned to protect skin and clothing.

  • Closed-toe Shoes: To protect feet from spills.[10]

Enhanced PPE for Handling the Pure Compound

When handling the solid compound or preparing concentrated solutions, enhanced PPE is required to minimize exposure:

  • Double Gloving: Wear two pairs of nitrile gloves tested for use with chemotherapy drugs.[4][7] This provides an extra layer of protection against potential permeation.

  • Chemical Splash Goggles: To provide a complete seal around the eyes.

  • Face Shield: Worn in conjunction with goggles when there is a significant risk of splashing.[4][6]

  • Disposable Gown: A fluid-resistant, long-sleeved gown should be worn over the lab coat.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used within a certified chemical fume hood.[11]

Experimental Protocol: Donning and Doffing of Enhanced PPE

Donning (Putting On):

  • Perform hand hygiene.

  • Don inner gloves.

  • Don disposable gown, ensuring it is securely fastened.

  • Don outer gloves, ensuring the cuffs of the gown are tucked into the outer gloves.

  • Don respiratory protection (if required).

  • Don chemical splash goggles.

  • Don face shield (if required).

Doffing (Taking Off):

  • Remove outer gloves, peeling them off without touching the outside.

  • Remove face shield and goggles from the back.

  • Remove disposable gown by rolling it down and away from the body.

  • Remove inner gloves.

  • Perform hand hygiene.

Operational Plan: Safe Handling and Engineering Controls

Safe handling practices are crucial to prevent exposure and contamination.[12]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed in a certified chemical fume hood.[9][10] This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11][13]

Procedural Guidance
  • Preparation: Before starting work, ensure all necessary equipment and waste containers are inside the fume hood.

  • Weighing: Weigh the compound in a disposable weigh boat or directly into the reaction vessel within the fume hood.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing.

  • Reaction Setup: Ensure all joints in the reaction apparatus are properly sealed.

  • Post-Reaction: Quench the reaction carefully and work up the reaction mixture within the fume hood.

  • Cleaning: Decontaminate all surfaces and equipment after use.

PPE_Decision_Workflow start Start: Handling This compound procedure Assess Experimental Procedure start->procedure risk Risk of Dust/ Aerosol Generation? procedure->risk splash_risk Risk of Splash? risk->splash_risk No respirator Add Respiratory Protection (e.g., N95 in fume hood) risk->respirator Yes standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Gloves splash_risk->standard_ppe No enhanced_ppe Enhanced PPE: - Double Gloves - Gown - Goggles splash_risk->enhanced_ppe Yes end Proceed with Caution standard_ppe->end face_shield Add Face Shield enhanced_ppe->face_shield High Risk enhanced_ppe->end Moderate Risk respirator->splash_risk face_shield->end

Caption: PPE selection workflow based on procedural risk assessment.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[14]

Waste Segregation
  • Halogenated Organic Waste: this compound and any solutions containing it must be disposed of in a designated, properly labeled, and sealed halogenated organic waste container.[15] Do not mix with non-halogenated waste.

  • Contaminated Solids: Any disposable items that come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a separate, labeled solid waste container.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) into the halogenated waste container, followed by washing with soap and water.

  • Work Surfaces: Decontaminate the work surface in the fume hood with a suitable solvent and then clean with a detergent solution.

Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Paper Towels) waste_type->solid_waste Solid sharps_waste Sharps (Needles, etc.) waste_type->sharps_waste Sharps halogenated_container Halogenated Organic Waste Container liquid_waste->halogenated_container solid_waste_container Designated Solid Waste Container solid_waste->solid_waste_container sharps_container Sharps Container sharps_waste->sharps_container end Properly Labeled and Sealed for Pickup halogenated_container->end solid_waste_container->end sharps_container->end

Caption: Waste segregation and disposal workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Wash out mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.